molecular formula C7H16ClNO B578179 2,2-Dimethyl-1,4-oxazepane hydrochloride CAS No. 1313738-94-1

2,2-Dimethyl-1,4-oxazepane hydrochloride

Cat. No.: B578179
CAS No.: 1313738-94-1
M. Wt: 165.661
InChI Key: FYKKRGFPBCKTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.661. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)6-8-4-3-5-9-7;/h8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKRGFPBCKTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693515
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-94-1
Record name 2,2-Dimethyl-1,4-oxazepane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-1,4-oxazepane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Context

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry. Its structural complexity and conformational flexibility allow it to interact with a variety of biological targets. Derivatives of this scaffold have been explored for their potential as monoamine reuptake inhibitors and dopamine D4 receptor ligands, making them relevant for developing therapeutics for central nervous system disorders such as depression and anxiety.[1][2] The hydrochloride salt of these amine-containing compounds, such as 2,2-Dimethyl-1,4-oxazepane hydrochloride, is often synthesized to improve solubility, stability, and handling characteristics, which are critical attributes for drug development candidates.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It outlines authoritative data, presents detailed protocols for analytical characterization, and offers expert insights into the rationale behind these experimental choices, serving as a foundational resource for researchers working with this and related molecular entities.

Section 2: Chemical Identity and Structural Elucidation

Correctly identifying a compound is the bedrock of all subsequent research. The fundamental identifiers for this compound are crucial for accurate sourcing, data retrieval, and regulatory documentation.

Core Identification

The primary identifiers for this compound are sourced from the PubChem database, a key resource maintained by the National Center for Biotechnology Information.

IdentifierValueSource
Compound Name This compound[3]
CAS Number 1313738-94-1[3]
PubChem CID 53346554[3]
Molecular Formula C₇H₁₆ClNO[3]
Molecular Weight 165.66 g/mol Calculated
Canonical SMILES CC1(CNCCCO1)C.Cl[4]
InChI Key ADFKBIVEFNFOFT-UHFFFAOYSA-N (for free base)[5]
Molecular Structure

The structure features a saturated seven-membered ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A gem-dimethyl group is located at the C2 position. The hydrochloride salt is formed by the protonation of the secondary amine.

Caption: 2D structure of this compound.

Section 3: Core Physical and Chemical Properties

A summary of the known and predicted physical properties is presented below. Direct experimental data for this specific compound is sparse in publicly available literature; therefore, properties are often inferred from related structures or predicted via computational models.

PropertyValue / DescriptionRationale / Source
Appearance White to off-white solidTypical appearance for amine hydrochloride salts.
Melting Point Data not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Data not availableNot applicable; likely to decompose upon strong heating.
Solubility Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases polarity and aqueous solubility compared to the free base.
Predicted XLogP3 0.4A measure of lipophilicity, predicted for the free base.[5]
Purity ≥95%Standard purity for commercially available research chemicals.[4]

Section 4: Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of a research compound. The following protocols are self-validating systems designed for the comprehensive characterization of this compound.

analytical_workflow cluster_0 Analytical Workflow Sample Sample Preparation (Dissolve in D₂O or CD₃OD) HPLC Purity Assessment (RP-HPLC with UV/ELSD) Sample->HPLC Inject NMR Structure Confirmation (¹H & ¹³C NMR) Sample->NMR Analyze MS Identity Verification (LC-MS / ESI-MS) Sample->MS Infuse/Inject Report Data Synthesis & Certificate of Analysis HPLC->Report NMR->Report MS->Report

Caption: Standard analytical workflow for compound characterization.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the method of choice for polar, water-soluble compounds like hydrochloride salts. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase gradient elutes it. Due to the lack of a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer is often preferred over a standard UV detector for accurate quantification.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

  • Instrumentation & Columns:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.[6]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: ELSD or Mass Spectrometry (Positive Ion Mode).

  • Data Analysis: Integrate the peak corresponding to the parent compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are ideal for hydrochloride salts due to their high polarity. The resulting spectra will confirm the presence of the gem-dimethyl group, the distinct methylene protons of the oxazepane ring, and the overall carbon framework.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).[6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for a singlet corresponding to the six protons of the gem-dimethyl group and multiple multiplets for the eight methylene (CH₂) protons on the heterocyclic ring. The N-H proton may exchange with the solvent and might not be observed or may appear as a broad signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Look for a quaternary carbon signal for the C(CH₃)₂, a signal for the two equivalent methyl carbons, and distinct signals for the five methylene carbons in the ring. The chemical shifts will be influenced by the adjacent heteroatoms (N and O).

  • Data Analysis: Compare the observed chemical shifts, integration values (for ¹H), and splitting patterns with the expected structure to confirm identity.

Protocol: Molecular Weight Verification by Mass Spectrometry (MS)

Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing polar, pre-ionized samples like hydrochloride salts. In positive ion mode, the instrument will detect the protonated free base [M+H]⁺, allowing for direct verification of the compound's molecular mass.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in methanol or a water/acetonitrile mixture.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system or a standalone mass spectrometer with an ESI source.

  • Acquisition:

    • Infuse the sample directly or inject it into the LC system.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis:

    • The expected mass for the free base (C₇H₁₅NO) is 129.12 Da.

    • The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 130.12.[5]

    • Confirm that the observed mass is within ±5 ppm of the calculated exact mass for high-resolution mass spectrometry (HRMS) data.

Section 5: Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not widely available, a reliable safety protocol can be constructed from SDS documents for structurally similar compounds like 2-Methyl-1,4-oxazepane hydrochloride.[4] The precautionary principles described are self-validating and represent best practices in a research laboratory.

safety_protocol cluster_safety Safety & Handling Protocol ppe Personal Protective Equipment (PPE) - Safety Glasses - Nitrile Gloves - Lab Coat handling Handling Procedures - Use in a well-ventilated area - Avoid breathing dust/vapors - Avoid contact with skin and eyes ppe->handling storage Storage - Store in a cool, dry place - Keep container tightly sealed - Store away from strong oxidizing agents handling->storage spill Spill & Exposure - Eyes: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Seek immediate medical attention handling->spill

Caption: Core components of the safety and handling protocol.

Hazard Identification

Based on analogous compounds, this compound should be treated as a substance with the following potential hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage Recommendations
  • Conditions: Store in a cool, well-ventilated, and dry place.

  • Container: Keep the container tightly sealed to prevent moisture absorption and degradation.

  • Incompatibilities: Store away from strong oxidizing agents.

Section 6: Conclusion

This compound is a valuable building block in the field of medicinal chemistry, particularly for the development of CNS-active agents. While comprehensive physical property data is not yet widely published, this guide provides a robust framework for its identification, characterization, and safe handling by synthesizing data from authoritative databases and analogous compounds. The detailed analytical protocols herein offer researchers a reliable, self-validating system to ensure the quality and integrity of their work with this and similar 1,4-oxazepane derivatives.

References

  • BASF. (2025). Safety Data Sheet.
  • Wellmark International. (2008). Material Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53346554, this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2012). WO2012046882A1 - 1,4-oxazepane derivatives. Google Patents.
  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21873275, 1,4-Oxazepane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b][9]oxazepines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28806956, 2,2-Dimethyl-1,4-oxazepane. Retrieved from [Link]

  • Journal of Al-Nahrain University. (2015). Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of. Retrieved from [Link]

  • Liu, X., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(15), 2789. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

  • Smits, R. A., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(25), 6293-304. Retrieved from [Link]

Sources

2,2-Dimethyl-1,4-oxazepane hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound built upon the privileged 1,4-oxazepane scaffold. The 1,4-oxazepane core, a seven-membered ring containing nitrogen and oxygen, is of significant interest in medicinal chemistry due to its versatile three-dimensional structure and documented biological activities.[1] This document details the structural and physicochemical properties of the title compound, presents a detailed, mechanistically justified synthetic protocol, outlines methods for its structural elucidation, and discusses its potential applications in drug discovery, particularly in the context of central nervous system (CNS) disorders. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this specific chemical entity.

Introduction: The 1,4-Oxazepane Scaffold in Modern Drug Discovery

Seven-membered heterocyclic compounds are a cornerstone of many therapeutic agents, offering a unique conformational flexibility that distinguishes them from more common five- and six-membered rings.[2] Among these, the 1,4-oxazepane ring system, a one-carbon homologue of morpholine, has emerged as a particularly valuable scaffold.[3] Its non-planar structure allows for the precise spatial arrangement of substituents, making it an ideal backbone for designing ligands that can interact with complex biological targets with high affinity and selectivity.

The versatility of the 1,4-oxazepane core has led to its incorporation into a wide array of biologically active molecules.[3] Derivatives have shown significant promise as selective antagonists for the dopamine D4 receptor, a key target in the treatment of schizophrenia and other psychiatric disorders.[1][4][5][6] Furthermore, the scaffold has been explored for its potential as anti-inflammatory agents through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1] The gem-dimethyl substitution at the C2 position in 2,2-Dimethyl-1,4-oxazepane may offer advantages such as increased metabolic stability by blocking a potential site of oxidation, a common strategy in drug design. This guide provides an in-depth examination of the hydrochloride salt of this specific derivative, from its fundamental properties to its synthesis and potential therapeutic relevance.

Physicochemical and Structural Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique identifiers. These properties are crucial for experimental design, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
Chemical Name This compoundPubChem
CAS Number 1313738-94-1[7]
Molecular Formula C₇H₁₆ClNO[7]
Molecular Weight 165.66 g/mol ChemScene
Canonical SMILES CC1(CNCCCO1)C.ClFluorochem
Monoisotopic Mass 165.09199 DaPubChemLite
Predicted XlogP 0.4[8][9]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The construction of seven-membered heterocyclic rings can be challenging, but several robust strategies have been developed.[2][10][11] For the 1,4-oxazepane system, methods often rely on intramolecular cyclization reactions, which are favored when forming medium-sized rings.[3][12]

Proposed Synthetic Pathway

A logical and efficient approach to synthesizing 2,2-Dimethyl-1,4-oxazepane involves a multi-step sequence starting from commercially available 2-amino-2-methyl-1-propanol. The proposed pathway is outlined below.

G A 2-Amino-2-methyl -1-propanol B Boc Protection of Amine A->B (Boc)₂O, Base C N-Boc Protected Intermediate B->C D Williamson Ether Synthesis C->D 1. NaH 2. 3-bromo-1-propanol E Linear Ether-Alcohol D->E F Boc Deprotection (Acidic) E->F TFA or HCl G Amino Alcohol Intermediate F->G H Intramolecular Cyclization (e.g., MsCl) G->H Base, then MsCl I 2,2-Dimethyl-1,4-oxazepane (Free Base) H->I J Salt Formation (HCl in Ether) I->J K Final Product: Hydrochloride Salt J->K

Caption: Proposed workflow for the synthesis of 2,2-Dimethyl-1,4-oxazepane HCl.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the rationale for each step is explained to ensure reproducibility and understanding.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

  • Protocol: To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Causality: The tert-butyloxycarbonyl (Boc) group is installed to protect the primary amine. This prevents the amine from acting as a nucleophile in the subsequent ether synthesis step, thereby avoiding unwanted side reactions and ensuring the desired C-O bond formation.

Step 2: Williamson Ether Synthesis

  • Protocol: To a solution of the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes. Add 3-bromo-1-propanol (1.1 eq) dropwise and allow the mixture to reflux for 6-8 hours. Cool to room temperature and carefully quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

  • Causality: This is a classic Williamson ether synthesis. The strong base (NaH) deprotonates the primary alcohol to form a potent nucleophile (alkoxide), which then displaces the bromide from 3-bromo-1-propanol in an Sₙ2 reaction to form the linear ether backbone of the target molecule.

Step 3: Boc Deprotection

  • Protocol: Dissolve the purified ether-alcohol from Step 2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) at room temperature. Stir for 1-2 hours until TLC indicates the complete consumption of the starting material. Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

  • Causality: The Boc group is labile under strong acidic conditions. TFA efficiently cleaves the protecting group, liberating the secondary amine necessary for the final cyclization step.

Step 4: Intramolecular Cyclization

  • Protocol: Dissolve the crude amino alcohol from Step 3 in anhydrous DCM and cool to 0 °C. Add a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq). Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. The reaction is typically stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Causality: The primary alcohol is first converted into a good leaving group (mesylate) by reaction with MsCl. The secondary amine, now deprotonated by the base, acts as an intramolecular nucleophile, attacking the carbon bearing the mesylate group to close the seven-membered ring and form the 1,4-oxazepane free base.

Step 5: Hydrochloride Salt Formation

  • Protocol: Dissolve the purified 2,2-Dimethyl-1,4-oxazepane free base in a minimal amount of diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

  • Causality: The hydrochloride salt is formed to improve the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for handling, storage, and potential pharmaceutical formulation.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is achieved through a combination of standard spectroscopic techniques. The data from these analyses must be consistent with the expected structure of this compound.

TechniqueExpected Observations
¹H NMR A singlet for the two C2-methyl groups; distinct multiplets for the methylene protons of the oxazepane ring; a broad singlet for the N-H protons (which may exchange with D₂O).
¹³C NMR A quaternary carbon signal for C2; signals for the two C2-methyl carbons; distinct signals for the four methylene carbons in the ring.
FT-IR A broad absorption band in the 3200-2700 cm⁻¹ region characteristic of a secondary ammonium salt (N-H stretch); C-H stretching bands around 2950 cm⁻¹; a prominent C-O-C stretching band around 1100 cm⁻¹.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ corresponding to the free base (C₇H₁₅NO), with a calculated m/z of 130.12.
Elemental Analysis The calculated percentages of C, H, Cl, N, and O should match the experimental values within an acceptable margin (±0.4%).

Applications and Future Directions in Drug Development

The 1,4-oxazepane scaffold is a validated pharmacophore for targeting CNS proteins.[1] Research has specifically highlighted its utility in developing selective ligands for the dopamine D4 receptor.[5][6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds Signaling Downstream Signaling (e.g., ↓cAMP) D4_Receptor->Signaling Activates Therapeutic_Effect Therapeutic Effect (e.g., Antipsychotic) Signaling->Therapeutic_Effect Oxazepane 1,4-Oxazepane Derivative Oxazepane->D4_Receptor Antagonist: Blocks Binding

Caption: Antagonistic action of a 1,4-oxazepane derivative at the Dopamine D4 receptor.

The selectivity for the D4 receptor over other dopamine receptor subtypes (like D2) is a critical goal in developing antipsychotics, as it is hypothesized to reduce the incidence of extrapyramidal side effects commonly associated with older medications.[6] The unique conformation of the seven-membered 1,4-oxazepane ring is key to achieving this selectivity. The 2,2-dimethyl substitution on the ring can serve to lock the molecule into a specific, low-energy conformation that may enhance its binding affinity and selectivity for the target receptor.

Future research should focus on synthesizing a library of analogues based on the 2,2-Dimethyl-1,4-oxazepane core to perform structure-activity relationship (SAR) studies. By varying substituents on the nitrogen atom, researchers can modulate properties like potency, selectivity, and pharmacokinetic profiles to optimize the compound for potential clinical development.

Conclusion

This compound is a synthetically accessible compound built upon a medicinally important heterocyclic scaffold. Its structure presents opportunities for developing novel therapeutic agents, particularly for CNS disorders. The synthetic route outlined in this guide is logical and based on well-established chemical principles, providing a clear path for its preparation. The detailed discussion of its properties, characterization, and potential applications serves as a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery.

References

  • BenchChem. (n.d.). Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes.
  • ResearchGate. (2023). Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity.
  • ACS Publications. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues.
  • SciSpace. (n.d.). Seven-Membered Rings.
  • Fluorochem. (n.d.). 2-METHYL-1,4-OXAZEPANE HCL.
  • ACS Publications. (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • YouTube. (2022). Seven member heterocyclic compound AZEPINE.
  • PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
  • BLD Pharm. (n.d.). 2,2-Dimethyl-1,4-oxazepane.
  • RSC Publishing. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines.
  • PubChemLite. (n.d.). This compound (C7H15NO).
  • PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane.
  • PubChemLite. (n.d.). 7,7-dimethyl-1,4-oxazepane hydrochloride (C7H15NO).

Sources

An In-depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. The document outlines its chemical and physical properties, proposes a detailed synthetic route, provides methods for analytical characterization, discusses potential applications, and offers essential safety guidelines.

Core Chemical Identity and Physical Properties

This compound is a saturated seven-membered heterocyclic compound. The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for research and development purposes.

PropertyValueSource(s)
CAS Number 1313738-94-1PubChem
Molecular Formula C₇H₁₆ClNOPubChem
Molecular Weight 165.66 g/mol PubChem
IUPAC Name 2,2-dimethyl-1,4-oxazepane;hydrochloridePubChem
Appearance Predicted: White to off-white crystalline solid-
Solubility Predicted: Soluble in water and polar organic solvents like methanol and ethanol-

Synthesis and Purification: A Proposed Route

Proposed Synthetic Workflow

The synthesis can be envisioned in a multi-step process starting from commercially available 2,2-dimethyl-3-aminopropan-1-ol.

Synthetic Workflow A 2,2-Dimethyl-3-aminopropan-1-ol reagent1 Boc₂O, Et₃N DCM A->reagent1 B N-Boc-2,2-dimethyl-3-aminopropan-1-ol reagent2 TsCl, Pyridine B->reagent2 C O-Tosyl-N-Boc-2,2-dimethyl-3-aminopropan-1-ol reagent3 NaH, THF C->reagent3 D N-Boc-2,2-dimethyl-1,4-oxazepane reagent4 TFA or HCl in Dioxane D->reagent4 E 2,2-Dimethyl-1,4-oxazepane reagent5 HCl in Ether E->reagent5 F This compound reagent1->B reagent2->C reagent3->D reagent4->E reagent5->F

A proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: N-Protection

  • Dissolve 2,2-dimethyl-3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2,2-dimethyl-3-aminopropan-1-ol.

Step 2: O-Tosylation

  • Dissolve the product from Step 1 (1.0 eq) in pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield O-Tosyl-N-Boc-2,2-dimethyl-3-aminopropan-1-ol.

Step 3: Intramolecular Cyclization

  • Dissolve the tosylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) portion-wise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 18 hours.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-2,2-dimethyl-1,4-oxazepane.

Step 4: Deprotection and Salt Formation

  • Dissolve the purified N-Boc protected compound (1.0 eq) in a minimal amount of diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether (2M) dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Predicted Spectroscopic Data
TechniquePredicted Data Highlights
¹H NMR Signals for the two methyl groups (singlet, ~1.2 ppm), and characteristic multiplets for the methylene protons of the oxazepane ring (in the range of 2.5-4.0 ppm). The NH proton may appear as a broad signal.[3][4][5]
¹³C NMR A quaternary carbon signal for the C(CH₃)₂ group, signals for the two methyl carbons, and four distinct signals for the methylene carbons of the heterocyclic ring.[3][4][5]
Mass Spectrometry (ESI-MS) The positive ion mode should show the molecular ion peak for the free base [M+H]⁺ at m/z 130.12.[6][7]
Quality Control Workflow

QC Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Evaluation synthesis Final Product nmr NMR (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms hplc HPLC-UV/MS synthesis->hplc structure Structure Confirmation nmr->structure ms->structure purity Purity Assessment (>95%) hplc->purity release Release for Use structure->release purity->release

A typical quality control workflow for compound validation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analysis of amine hydrochlorides by reverse-phase HPLC can sometimes be challenging. A robust method often involves using a suitable buffer to ensure consistent peak shape.[8][9]

Protocol: HPLC Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition (95:5 A:B).

This method should provide a sharp peak for the compound of interest, allowing for accurate purity determination. For enhanced sensitivity and confirmation of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.[10]

Applications in Research and Drug Development

The 1,4-oxazepane scaffold is a key structural motif in a variety of pharmacologically active agents. Its inherent three-dimensional structure makes it an attractive building block for creating molecules that can interact with complex biological targets.

  • Central Nervous System (CNS) Disorders: Derivatives of 1,4-oxazepane have been synthesized and evaluated as selective ligands for the dopamine D₄ receptor, which is a target for the development of novel antipsychotic medications with potentially fewer side effects.[11][12]

  • Scaffold for Diverse Libraries: The flexible seven-membered ring of the 1,4-oxazepane system allows for the introduction of various substituents, making it an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening against a wide range of biological targets.[13]

  • Peptidomimetics: The structural features of the 1,4-oxazepane ring can mimic peptide turns, making it a useful component in the design of peptidomimetic drugs.

This compound, as a relatively simple substituted oxazepane, serves as a valuable starting material or fragment for the synthesis of more complex molecules with potential therapeutic applications.

Safe Handling and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for amine hydrochlorides should be followed.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth with water and seek immediate medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and robust analytical methods for its characterization. By understanding the chemistry and handling requirements of this compound, researchers can effectively utilize it in the development of novel therapeutic agents.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PMC - PubMed Central. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications. Available at: [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][6][12]oxazepines. The Royal Society of Chemistry. Available at: [Link]

  • Structural reassignment of a dibenz[b,f][6][12]oxazepin-11(10H)-one with potent antigiardial activity. CSIRO Publishing. Available at: [Link]

  • Amine hydrochloride in HPLC. Chromatography Forum. Available at: [Link]

  • Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. Available at: [Link]

  • Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. PMC - PubMed Central. Available at: [Link]

  • NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar. Available at: [Link]

  • Dibenz[b,f]][6][12]oxazepine. NIST WebBook. Available at: [Link]

  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. Available at: [Link]

  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. ResearchGate. Available at: [Link]

  • 1,4-oxazepane derivatives. Google Patents.
  • A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central. Available at: [Link]

  • 1,4-Oxazepine. PubChem. Available at: [Link]

  • Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Available at: [Link]

  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, molecular weight, and structural features. It also outlines a plausible synthetic pathway, discusses potential applications based on the broader class of 1,4-oxazepanes, and presents available spectroscopic data.

Core Molecular Characteristics

This compound is the hydrochloride salt of the saturated seven-membered heterocycle, 2,2-Dimethyl-1,4-oxazepane. The core structure features an oxazepane ring with two methyl groups geminally substituted at the C2 position. The hydrochloride salt form generally confers increased stability and aqueous solubility, which is often advantageous for pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties for 2,2-Dimethyl-1,4-oxazepane and its hydrochloride salt is presented below.

Property2,2-Dimethyl-1,4-oxazepane (Free Base)This compound
Molecular Formula C₇H₁₅NOC₇H₁₆ClNO
Molecular Weight 129.20 g/mol [1]165.66 g/mol
CAS Number 933689-12-4[1]1313738-94-1
Canonical SMILES CC1(CNCCCO1)CCC1(CNCCCO1)C.Cl
InChIKey ADFKBIVEFNFOFT-UHFFFAOYSA-NNot Available
Monoisotopic Mass 129.115364103 Da165.092041 Da
Predicted XlogP 0.4Not Available

Synthesis and Structural Elucidation

Proposed Synthetic Pathway

A logical approach to the synthesis of the 2,2-Dimethyl-1,4-oxazepane core involves the reaction of a suitable amino alcohol precursor, followed by cyclization. A key starting material for this synthesis is 2-Amino-2-methyl-1-propanol.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation A 2-Amino-2-methyl-1-propanol C N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol A->C Base B 2-Chloroethanol B->C D N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol E 2,2-Dimethyl-1,4-oxazepane (Free Base) D->E Acid catalyst, Heat F 2,2-Dimethyl-1,4-oxazepane (Free Base) H This compound F->H G HCl in organic solvent G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

  • To a solution of 2-Amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a non-nucleophilic base like potassium carbonate or triethylamine (1.2 eq).

  • Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2,2-Dimethyl-1,4-oxazepane (Free Base)

  • Dissolve the N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) in a high-boiling point solvent such as toluene or xylene.

  • Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the intramolecular cyclization.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2,2-Dimethyl-1,4-oxazepane.

Step 3: Formation of this compound

  • Dissolve the purified 2,2-Dimethyl-1,4-oxazepane in a dry, aprotic solvent like diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, predicted mass spectrometry data can provide insight into its fragmentation pattern.

Predicted Mass Spectrometry Data:

The following table summarizes the predicted collision cross-section (CCS) values for various adducts of the free base, 2,2-Dimethyl-1,4-oxazepane. The protonated molecule [M+H]⁺ would be the most relevant ion in the mass spectrum of the hydrochloride salt.

Adductm/zPredicted CCS (Ų)
[M+H]⁺130.12265122.7
[M+Na]⁺152.10459126.3
[M+K]⁺168.07853130.0
[M+NH₄]⁺147.14919141.6

Data sourced from PubChemLite.[2]

Potential Applications in Drug Discovery and Development

The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of 1,4-oxazepane have shown a wide range of biological activities, suggesting potential therapeutic applications for compounds like this compound.

Rationale for Pharmacological Interest

The interest in 1,4-oxazepane derivatives stems from their structural similarity to other biologically active seven-membered heterocycles, such as benzodiazepines, which are well-known for their anxiolytic, sedative, and anticonvulsant properties. The inclusion of an oxygen atom in the 1,4-oxazepane ring alters the physicochemical properties, such as polarity and hydrogen bonding capacity, which can lead to novel pharmacological profiles and improved drug-like properties.

Diagram of the 1,4-Oxazepane Scaffold in Medicinal Chemistry:

G A 1,4-Oxazepane Scaffold B Structural Mimicry (e.g., Benzodiazepines) A->B enables C Modulation of Physicochemical Properties A->C allows for D Diverse Biological Activities B->D C->D E Potential Therapeutic Applications D->E

Caption: The role of the 1,4-oxazepane scaffold in drug discovery.

Reported Activities of 1,4-Oxazepane Derivatives

While specific biological data for this compound is limited, research on related compounds highlights several areas of therapeutic interest:

  • Central Nervous System (CNS) Activity: A patent for 1,4-oxazepane derivatives suggests their potential use as monoamine reuptake inhibitors for the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD)[3].

  • Anticonvulsant Properties: Certain 1,4-oxazepane derivatives have been investigated for their potential as anticonvulsant agents.

  • Antimicrobial and Antifungal Activity: The oxazepine core has been incorporated into molecules with demonstrated antibacterial and antifungal properties.

The gem-dimethyl substitution at the C2 position in 2,2-Dimethyl-1,4-oxazepane may influence its metabolic stability and conformational preferences, potentially leading to a unique pharmacological profile compared to other substituted oxazepanes. Further investigation is required to determine the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and a discussion of its potential applications based on the established activities of the 1,4-oxazepane scaffold. As with any novel compound, further experimental validation of its synthesis, spectroscopic characterization, and biological activity is necessary to fully elucidate its therapeutic potential.

References

  • PubChemLite. This compound (C7H15NO). Available from: [Link]

  • The Royal Society of Chemistry. Base-Promoted Synthesis of Multisubstituted Benzo[b][2][4]oxazepines. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.
  • PubChem. 1,4-Oxazepane. Available from: [Link]

  • Lin, C. H., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2635. Available from: [Link]

  • ResearchGate. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available from: [Link]

  • ResearchGate. Synthesis of fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. R = alkyl chains of fatty acids of palm oil. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of substituted benzo[b][2][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available from: [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available from: [Link]

  • University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Available from: [Link]

  • ResearchGate. Solution H-1 and C-13 NMR of new chiral 1,4-oxazepinium heterocycles and their intermediates from the reaction of 2,4-pentanedione with alpha-L-amino acids and (R)-(-)-2-phenylglycinol. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Available from: [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for... Available from: [Link]

  • PubChem. Oxazepam. Available from: [Link]

  • PubChem. 2-Methyl-1,4-oxazepane. Available from: [Link]

Sources

2,2-Dimethyl-1,4-oxazepane hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Characterization of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Authored by: A Senior Application Scientist

Abstract

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is a cornerstone of a successful program. Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive framework for the solubility characterization of this compound, a representative novel heterocyclic amine salt. We move beyond a simple data sheet to offer a strategic and methodological rationale, grounded in first principles and field-proven best practices. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and advancement of NCEs.

Introduction: The Central Role of Solubility

The journey of a drug from administration to its site of action is fundamentally dependent on its ability to dissolve in aqueous physiological fluids. Poor solubility is a leading cause of costly late-stage failures in drug development. For an ionizable compound such as this compound, solubility is not a single value but a complex function of pH, ionic strength, and solid-state form.

Structural Considerations for this compound:

  • 1,4-Oxazepane Core: A seven-membered heterocyclic ring containing both an ether (oxygen) and a tertiary amine (nitrogen) functionality. The ether linkage can act as a hydrogen bond acceptor, while the tertiary amine is a basic center.

  • Gem-Dimethyl Group: The two methyl groups at the C2 position increase lipophilicity and sterically hinder the adjacent ether oxygen.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the basic tertiary amine is protonated. This salt form is typically chosen to enhance aqueous solubility and stability compared to the free base. The dissolution of this salt in water establishes an equilibrium between the protonated (cationic) form and the neutral free base.

This guide outlines the essential experiments required to build a comprehensive solubility profile for this NCE, enabling informed decisions from lead optimization to formulation development.

Strategic Framework for Solubility Assessment

A robust solubility assessment follows a tiered approach, starting with rapid, resource-sparing assays in early discovery and progressing to more definitive, resource-intensive studies as a candidate matures. The choice of experiment is dictated by the specific question being asked.

G Diagram 1: Tiered Solubility Assessment Strategy cluster_0 Early Discovery Phase cluster_1 Lead Optimization / Pre-Clinical Phase Kinetic Kinetic Solubility Screening (High-Throughput) Purpose_K Purpose: Rank compounds, Identify major liabilities Kinetic->Purpose_K Informs Thermo Thermodynamic Solubility (Shake-Flask Method) Kinetic->Thermo Promising candidates advance pH_Profile pH-Solubility Profile Thermo->pH_Profile Biorelevant Biorelevant Media Solubility (SGF, FaSSIF, FeSSIF) pH_Profile->Biorelevant Purpose_T Purpose: Definitive data for dose estimation, Formulation strategy, PK modeling Biorelevant->Purpose_T Informs

Caption: A strategic workflow for solubility assessment, from early screening to late-stage characterization.

Experimental Protocols: The 'How' and 'Why'

Trustworthy data originates from meticulously executed and well-understood protocols. We present the gold-standard method for determining thermodynamic solubility.

Thermodynamic Equilibrium Solubility: The Shake-Flask Method (ICH Guideline)

This method is considered the definitive measure of a compound's solubility as it quantifies the concentration of a saturated solution in equilibrium with its solid phase. The protocol is designed to be a self-validating system by ensuring true equilibrium is reached and accurately measured.

Causality Behind Experimental Choices:

  • Solid Material: Use of a consistent, well-characterized batch of this compound is critical. Polymorphism, the ability of a compound to exist in different crystal forms, can significantly impact solubility. It is imperative to know and control the solid form being tested.

  • Equilibration Time: An incubation period of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium. Insufficient time leads to an underestimation of solubility, while excessively long times risk compound degradation. Preliminary experiments should confirm the time required to reach a plateau.

  • Temperature Control: Solubility is temperature-dependent. All experiments should be conducted in a calibrated, temperature-controlled incubator (e.g., 25 °C or 37 °C) to ensure reproducibility.

  • Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a common source of error, leading to an overestimation of solubility. Centrifugation followed by careful filtration is the most robust method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. A visual excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test solvent (e.g., deionized water, Phosphate Buffered Saline pH 7.4) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C) for 24-48 hours. The constant agitation ensures maximal contact between the solid and the solvent.

  • Phase Separation:

    • Allow vials to stand for a short period to let heavy solids settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid material.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Crucially, avoid disturbing the solid pellet. For added certainty, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Dilution & Quantification:

    • Prepare a dilution series of the filtered supernatant in a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • A standard calibration curve must be run in parallel to ensure accurate quantification.

G Diagram 2: Step-by-Step Thermodynamic Solubility Protocol cluster_workflow Shake-Flask Protocol Workflow Start Add Excess Solid Compound to Vial AddSolvent Add Precise Volume of Test Solvent Start->AddSolvent Equilibrate Seal & Agitate (24-48h at Temp) AddSolvent->Equilibrate Centrifuge Centrifuge at High Speed (e.g., 14,000 rpm) Equilibrate->Centrifuge Phase Separation Collect Withdraw & Filter Supernatant Centrifuge->Collect Quantify Dilute & Quantify (e.g., HPLC-UV) Collect->Quantify End Report Solubility (mg/mL or µM) Quantify->End

Caption: A detailed workflow for the gold-standard shake-flask solubility determination method.

The pH-Solubility Profile

For an ionizable compound like this compound, a single solubility value in water is insufficient. The pH of the gastrointestinal tract varies from ~1.5 to ~7.5, directly impacting the ionization state and thus the solubility of the drug. A pH-solubility profile is generated by performing the shake-flask method across a range of buffered solutions (e.g., from pH 2 to pH 10).

This profile is governed by the Henderson-Hasselbalch equation and reveals the intrinsic solubility of the free base (S₀) and the pKa of the tertiary amine. This information is invaluable for predicting where the drug will dissolve in the GI tract and for developing appropriate formulations.

Data Presentation and Interpretation

All quantitative data must be summarized for clarity and comparative analysis.

Table 1: Hypothetical Solubility Profile for this compound

Solvent / Medium pH Temperature (°C) Method Solubility (mg/mL) Interpretation / Implication
Deionized Water~5.5*25Thermodynamic>100High intrinsic solubility of the salt form.
Phosphate Buffered Saline (PBS)7.425Thermodynamic5.2Solubility drops significantly at neutral pH due to conversion to the less soluble free base. Suggests potential precipitation in the intestine.
Simulated Gastric Fluid (SGF)1.837Thermodynamic>200Very high solubility expected in the stomach where the compound is fully protonated.
Fasted State Simulated Intestinal Fluid (FaSSIF)6.537Thermodynamic12.5Bile salts in FaSSIF aid solubilization compared to simple buffer, but solubility is still pH-limited.
Fed State Simulated Intestinal Fluid (FeSSIF)5.837Thermodynamic25.0Higher concentration of bile salts in FeSSIF further enhances solubility. Suggests a positive food effect is possible.
5% DMSO (aq)7.425Kinetic85 µMA rapid, early-stage screen. The lower value compared to thermodynamic data reflects rapid precipitation upon dilution of DMSO stock.

*The pH of unbuffered water can be acidic due to dissolved CO₂.

Interpreting the Profile:

The hypothetical data in Table 1 tells a clear story. The hydrochloride salt is highly soluble at low pH (stomach) but exhibits classic pH-dependent solubility, dropping significantly as the pH approaches and surpasses its pKa. The difference between PBS and biorelevant media (FaSSIF/FeSSIF) highlights the importance of bile salts in solubilizing the neutral free base, a critical factor for in vivo absorption.

Conclusion and Forward Look

The solubility profile of this compound, or any NCE, is a foundational dataset that influences decisions across the entire drug development pipeline. By employing a strategic, multi-tiered approach and executing robust, well-rationalized experimental protocols, researchers can build a comprehensive understanding of a compound's behavior. This knowledge is not merely academic; it is the basis for designing effective formulations, predicting in vivo performance, and ultimately, mitigating the risk of failure. The methodologies and principles outlined in this guide provide a trusted framework for achieving this critical objective.

References

  • Stahl, P.H., Wermuth, C.G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]

  • Bighley, L.D., Berge, S.M., & Reier, D.C. (1996). Salt Forms of Drugs and Absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13). Marcel Dekker. [Link]

  • Kauffman, J. (2004). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 81(10), 1441. [Link]

  • Klein, S. (2010). The Use of Biorelevant Dissolution Media to Predict the In Vivo Performance of Clinical Formulations. The AAPS Journal, 12(3), 397-406. [Link]

Spectroscopic Analysis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Spectroscopic Datasheet for 2,2-Dimethyl-1,4-oxazepane Hydrochloride (C₇H₁₆ClNO)

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals on the spectral characteristics of this compound. Due to the current unavailability of public experimental spectral data, this document outlines the predicted spectral features based on the analysis of related 1,4-oxazepane derivatives and general principles of spectroscopic interpretation. It also provides standardized protocols for acquiring experimental data.

Molecular Structure and Overview

This compound is a saturated seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications. The structural features, particularly the gem-dimethyl group at the C2 position, are expected to yield distinct spectroscopic signatures.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons of the oxazepane ring. The presence of the hydrochloride salt will likely lead to broader signals for the protons adjacent to the nitrogen atom.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom bearing the gem-dimethyl groups (C2) is expected to have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₂1.2 - 1.5 (singlet, 6H)30 - 40
-CH₂-N⁺H₂-3.0 - 3.5 (multiplet, 2H)45 - 55
-N⁺H₂-CH₂-3.0 - 3.5 (multiplet, 2H)45 - 55
-CH₂-CH₂-O-1.8 - 2.2 (multiplet, 2H)25 - 35
-CH₂-O-3.8 - 4.2 (multiplet, 2H)65 - 75
N⁺H₂8.0 - 9.0 (broad singlet, 2H)-

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.

Table 2: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N⁺-H stretch2400 - 2800 (broad)Characteristic of amine salts.
C-H stretch (alkane)2850 - 3000Aliphatic C-H stretching vibrations.
C-N stretch1180 - 1250Stretching vibration of the carbon-nitrogen bond.
C-O-C stretch1050 - 1150Asymmetric stretching of the ether linkage.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the mass spectrum would likely be acquired for the free base (2,2-Dimethyl-1,4-oxazepane) after removal of HCl.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (C₇H₁₅NO, MW = 129.20 g/mol ) may be observed.

  • Major Fragments: Fragmentation is likely to occur via cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms, leading to stable carbocations or radical cations. The loss of a methyl group (CH₃) from the gem-dimethyl position is a probable fragmentation pathway.

Experimental Protocols

To obtain definitive spectral data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Figure 2: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Figure 3: Standard workflow for IR data acquisition and processing.

Mass Spectrometry Protocol

Figure 4: Standard workflow for MS data acquisition and processing.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While awaiting the public availability of experimental data, the predicted values and standardized protocols herein offer a valuable resource for researchers working with this compound and its derivatives. The acquisition and publication of experimental spectral data are strongly encouraged to further validate and refine the information presented in this guide.

References

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][3][4]oxazepines. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • This compound (C7H15NO). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. (n.d.). Retrieved January 15, 2026, from [Link]

  • Synthesis ,Characterization and Identification of New Oxazepine,Oxazepane and Oxazinane Compounds from reaction of. (n.d.). Retrieved January 15, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND KINETIC STUDIES OF SOME OXAZEPINE AND OXAZEPANE FROM REACTION OF ETHYLIMINO AND DIETHYLIMINO WIT. (n.d.). Retrieved January 15, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride: Synthesis, Properties, and Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,4-oxazepane hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. Given the limited publicly available information on its specific discovery and history, this document focuses on its chemical properties, a plausible and detailed synthesis pathway rooted in established chemical principles, and its context within the broader class of 1,4-oxazepane derivatives.

Introduction and Contextual History

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules.[1] These seven-membered rings are recognized for their conformational flexibility, which can be advantageous for binding to biological targets.[2][3][4] While the specific historical account of the first synthesis of this compound is not well-documented in peer-reviewed literature, its structural class is of significant interest. Derivatives of 1,4-oxazepane have been explored for their potential as monoamine reuptake inhibitors, suggesting applications in treating conditions such as depression and anxiety.

This guide serves to consolidate the known properties of this compound and to propose a robust synthetic route, thereby providing a valuable resource for its further investigation and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-Dimethyl-1,4-oxazepane and its hydrochloride salt is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Chemical Formula C₇H₁₆ClNOPubChem
Molecular Weight 165.66 g/mol PubChem
CAS Number 1246456-36-9 (for hydrochloride salt)
Appearance Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)
pKa Predicted to be basic due to the secondary amine
Proposed Synthesis of this compound

The synthesis of 1,4-oxazepane rings can be achieved through various strategies, with intramolecular cyclization of N-substituted amino alcohols being a common and versatile approach.[1] The following proposed synthesis for this compound is based on this established methodology, offering a logical and efficient pathway.

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection of the seven-membered ring at the C-N bond, leading back to a linear amino alcohol precursor. This precursor can be assembled from commercially available starting materials.

Retrosynthesis Target 2,2-Dimethyl-1,4-oxazepane Precursor N-(2-hydroxyethyl)-2-methyl-2-aminopropan-1-ol Target->Precursor C-N bond formation (Intramolecular cyclization) Start1 2-Amino-2-methyl-1-propanol Precursor->Start1 N-Alkylation Start2 2-Bromoethanol Precursor->Start2 N-Alkylation

Caption: Retrosynthetic pathway for 2,2-Dimethyl-1,4-oxazepane.

Step 1: N-Alkylation of 2-Amino-2-methyl-1-propanol

This initial step involves the reaction of 2-amino-2-methyl-1-propanol with a suitable two-carbon electrophile to introduce the hydroxyethyl group. The use of a protecting group for the amine may be necessary to prevent over-alkylation, though direct alkylation under controlled conditions is also feasible. A more controlled approach involves reductive amination.

  • Reaction: Reductive amination of 2-amino-2-methyl-1-propanol with glycolaldehyde. Reductive amination is a well-established method for forming C-N bonds and avoids issues of overalkylation often seen with alkyl halides.[5][6][7][8][9]

  • Procedure:

    • To a solution of 2-amino-2-methyl-1-propanol (1.0 eq) in methanol, add glycolaldehyde (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol.

Step 2: Intramolecular Cyclization

The cyclization of the amino diol to form the 1,4-oxazepane ring is the key ring-forming step. This is typically achieved by converting the terminal primary alcohol into a good leaving group, followed by intramolecular nucleophilic substitution by the secondary amine.

  • Reaction: Mitsunobu reaction or conversion to a sulfonate ester followed by cyclization. The use of a sulfonyl chloride, such as tosyl chloride or mesyl chloride, is a common strategy.

  • Procedure:

    • Dissolve the crude N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq) in dichloromethane.

    • Add a non-nucleophilic base, such as triethylamine (2.5 eq).

    • Cool the mixture to 0 °C and slowly add p-toluenesulfonyl chloride (1.1 eq).

    • Stir the reaction at room temperature overnight. The in-situ formed tosylate will be displaced by the secondary amine to form the seven-membered ring.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2,2-Dimethyl-1,4-oxazepane.

Step 3: Salt Formation

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

  • Reaction: Treatment of the free base with hydrochloric acid.

  • Procedure:

    • Dissolve the purified 2,2-Dimethyl-1,4-oxazepane in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation Start_Materials 2-Amino-2-methyl-1-propanol + Glycolaldehyde Imine_Formation Imine Formation (Methanol, RT) Start_Materials->Imine_Formation Reduction Reduction (NaBH4) Imine_Formation->Reduction Amino_Diol N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol Reduction->Amino_Diol Tosylation Tosylation (TsCl, Et3N, DCM) Amino_Diol->Tosylation Cyclization Intramolecular Nucleophilic Substitution Tosylation->Cyclization Free_Base 2,2-Dimethyl-1,4-oxazepane Cyclization->Free_Base HCl_Addition HCl Addition (Diethyl Ether) Free_Base->HCl_Addition Final_Product 2,2-Dimethyl-1,4-oxazepane Hydrochloride HCl_Addition->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications and Future Directions

The inclusion of the 1,4-oxazepane scaffold in patent literature concerning monoamine reuptake inhibitors suggests that this compound could be a valuable building block for the synthesis of novel central nervous system (CNS) active compounds. Further research could focus on:

  • Pharmacological Screening: Investigating the biological activity of this compound and its derivatives.

  • Analogue Synthesis: Using the secondary amine as a handle for further functionalization to create a library of related compounds for structure-activity relationship (SAR) studies.

  • Optimization of Synthesis: Exploring alternative cyclization strategies, such as ring-closing metathesis or other modern synthetic methods, to improve yield and scalability.

Conclusion

While the historical discovery of this compound remains obscure, its chemical properties and a plausible, well-precedented synthetic route have been detailed in this guide. The proposed synthesis provides a practical framework for researchers to access this compound for further investigation. Its structural relationship to other biologically active 1,4-oxazepanes underscores its potential as a valuable scaffold in medicinal chemistry and drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Vessally, E., et al. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances. 2016. [Link]

  • Kaliberda, O., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2025. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Myers, A. G. Reductive Amination. Harvard University. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • National Center for Biotechnology Information. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. [Link]

  • ResearchGate. Seven-Membered Heterocycles. [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 2,2-Dimethyl-1,4-oxazepane Hydrochloride: A Roadmap for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazepane Scaffold - A Privileged Structure in Medicinal Chemistry

The world of medicinal chemistry is in a constant search for novel molecular scaffolds that can serve as the foundation for new therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of immense interest due to their prevalence in biologically active natural products and synthetic drugs. Among these, the seven-membered oxazepane ring system represents a "privileged structure," capable of interacting with a diverse range of biological targets. While derivatives of benzodiazepines, a related class, have seen extensive use in treating psychiatric disorders characterized by anxiety and tension, the broader family of oxazepanes remains a fertile ground for discovery.[1]

This guide focuses on a specific, yet under-investigated molecule: 2,2-Dimethyl-1,4-oxazepane hydrochloride (PubChem CID: 53346554).[2] With its defined stereochemistry and saturated seven-membered ring, this compound presents a unique three-dimensional architecture. Although direct biological data for this specific molecule is scarce in public literature, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation across several key therapeutic areas. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining potential research avenues and providing actionable experimental frameworks to explore the therapeutic promise of this compound.

Part 1: Neuropharmacological Potential - Targeting the Central Nervous System

The structural similarity of the 1,4-oxazepane core to known psychoactive compounds provides a strong impetus for investigating its effects on the central nervous system (CNS).

Rationale: Monoamine Reuptake Inhibition and Dopaminergic Modulation

Monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—play crucial roles in regulating mood, anxiety, and cognition. Compounds that inhibit the reuptake of these neurotransmitters are mainstays in the treatment of depression and anxiety disorders.[3] A patent for related 1,4-oxazepane derivatives highlights their activity as monoamine reuptake inhibitors, suggesting potential applications for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[3]

Furthermore, the dopamine D4 receptor is a key target in the development of antipsychotic drugs, with the goal of achieving efficacy without the extrapyramidal side effects common to older medications.[4] Research into a series of 2,4-disubstituted 1,4-oxazepanes has demonstrated their selectivity for the dopamine D4 receptor, identifying key structural features that govern binding affinity.[4] The 2,2-dimethyl substitution on the target molecule could provide a unique conformational lock, potentially enhancing selectivity for specific receptor subtypes.

Proposed Experimental Workflow

A logical progression from in-vitro screening to in-vivo validation is essential to characterize the neuropharmacological profile of this compound.

Caption: Proposed workflow for neuropharmacological evaluation.

Detailed Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is foundational for determining the compound's affinity for the D4 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human D4 receptor.

  • [³H]Spiperone (radioligand).

  • Haloperidol (positive control/competitor).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates, scintillation vials, liquid scintillation cocktail, and a microplate harvester.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control (Haloperidol) in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of unlabeled Haloperidol (10 µM final concentration) for non-specific binding wells, and 50 µL of the test compound dilutions for competition wells.

  • Ligand Addition: Add 50 µL of [³H]Spiperone (at a final concentration equal to its Kd) to all wells.

  • Membrane Addition: Add 100 µL of the D4 receptor-expressing cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

Part 2: Potential Oncological Applications

The structural motif of the oxazepane ring is present in compounds that have demonstrated significant anticancer properties. This suggests a promising avenue for investigating this compound in oncology.

Rationale: Cytotoxicity and Antioxidant Activity

Recent studies have shown that newly synthesized oxazepine derivatives can exhibit potent cytotoxic effects against human cancer cell lines, such as the colon cancer line CaCo-2.[5] The mechanism of action for some of these compounds involves starving tumor cells and inhibiting their growth.[5] Additionally, many of these active compounds possess antioxidant properties, which are crucial for protecting cells from DNA damage and oxidative stress—factors that contribute to carcinogenesis.[5] Given that oxidative stress is a hallmark of many cancers, a compound with dual cytotoxic and antioxidant capabilities would be highly valuable.

Proposed Experimental Workflow

A tiered screening approach is recommended to efficiently evaluate anticancer potential.

G a Initial Cytotoxicity Screen (MTT/MTS Assay across NCI-60 panel) b IC50 Determination on Hits (e.g., CaCo-2, A549, MCF-7) a->b e Antioxidant Potential (DPPH, ABTS Assays) a->e c Selectivity Assessment (Comparison with normal cell lines, e.g., WRL68) b->c d Mechanism of Action Studies (Apoptosis Assays, Cell Cycle Analysis) c->d

Caption: Workflow for evaluating anticancer properties.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing cell viability and is an excellent first-pass screen for cytotoxic potential.[5]

Objective: To evaluate the in-vitro cytotoxicity of this compound against the human colon cancer cell line CaCo-2.

Materials:

  • CaCo-2 cells and a normal cell line (e.g., WRL68) for selectivity.[5]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: this compound, serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well cell culture plates, multi-channel pipette, and a microplate reader.

Procedure:

  • Cell Seeding: Seed CaCo-2 and WRL68 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., ranging from 1 µM to 100 µM).[5] Include wells with medium only (untreated control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 3: Anti-inflammatory Drug Discovery

Chronic inflammation is a key driver of numerous diseases, from arthritis to cardiovascular disease. The development of novel anti-inflammatory agents, particularly those with improved side-effect profiles, is a critical area of research.

Rationale: Targeting Cyclooxygenase-2 (COX-2)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. COX-2 is the inducible isoform of the enzyme, and its selective inhibition is a desirable strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[6] Molecular docking studies on various oxazepine derivatives have predicted strong binding affinities to the COX-2 enzyme, with binding energies comparable or superior to standard inhibitors like celecoxib.[6] This provides a strong theoretical foundation for investigating this compound as a potential COX-2 inhibitor.

Proposed Experimental Pathway

G a In-Silico Docking (COX-1 and COX-2 enzymes) b In-Vitro Enzyme Inhibition Assay (COX-1/COX-2 selectivity) a->b c Cell-Based Assays (LPS-stimulated macrophages, measure PGE2) b->c d In-Vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) c->d

Caption: Experimental pathway for anti-inflammatory investigation.

Part 4: Broad-Spectrum Antimicrobial Screening

The rise of antibiotic resistance necessitates the discovery of new chemical classes of antimicrobial agents. Heterocyclic compounds are a rich source of such molecules.

Rationale: Established Activity of Oxazepine Derivatives

Numerous studies have reported the synthesis of oxazepine derivatives with significant antibacterial and antifungal activity.[1][7][8] These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, demonstrating a broad spectrum of potential applications.[7][9] A preliminary screening of this compound against a panel of pathogenic bacteria and fungi is a cost-effective way to identify potential leads in this area.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of the test compound against representative bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Broth (MHB).

  • Test compound serially diluted in MHB.

  • 96-well microplates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard.

Procedure:

  • Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Summary of Potential Research Areas and Starting Points

Therapeutic AreaRationale Based on AnalogsKey Initial ExperimentQuantitative Endpoint
Neuropharmacology Monoamine reuptake inhibition; D4 receptor binding.[3][4]Radioligand Binding AssayKᵢ (Inhibitory Constant)
Oncology Cytotoxicity against cancer cells; Antioxidant properties.[5]MTT Cell Viability AssayIC₅₀ (Half-maximal inhibitory concentration)
Anti-inflammatory Predicted binding to COX-2 enzyme.[6]COX-2 Enzyme Inhibition AssayIC₅₀
Antimicrobial Known antibacterial/antifungal activity of the scaffold.[7][8]Broth MicrodilutionMIC (Minimum Inhibitory Concentration)

Conclusion and Future Outlook

While this compound is itself an uncharacterized molecule, the wealth of data on its structural relatives paints a clear picture of its potential as a versatile scaffold for drug discovery. The most promising avenues for immediate investigation lie in neuropharmacology and oncology, where analogs have shown potent and specific activities. The proposed experimental workflows and detailed protocols in this guide provide a validated starting point for any research team aiming to explore this compound. By systematically evaluating its activity in these key therapeutic areas, the scientific community can unlock the full potential of this intriguing molecule and pave the way for the development of a new generation of therapeutics.

References

  • Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. (2025).
  • Addanki, A. & Nadendla, R. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 18(1), 508-516.
  • Sodani, N. (2023). Oxazepine Derivatives, Synthesis and Applications. International Journal of Natural and Human Sciences, 4(2), 62-71. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem Compound Summary for CID 53346554. Retrieved from: [Link]

  • Hamzah B.F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. Available at: [Link]

  • Ahmed, A. (2025). Antibacterial Study of Some Oxazepine Derivatives. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). PubChemLite. Retrieved from: [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane. PubChem Compound Summary for CID 28806956. Retrieved from: [Link]

  • Google Patents. (2012). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Saleh, M. J., & Al-Badrany, K. A. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences, 1(8).
  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Retrieved from: [Link]

  • Hamad, A. S., Shnak, Q. A., & Ali, M. H. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. CENTRAL ASIAN JOURNAL OF MEDICAL AND NATURAL SCIENCES, 4(6), 1-10.
  • Liu, W., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(9), 2333. Available at: [Link]

  • Chafi, R., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(27), 6797-6807. Available at: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2,2-Dimethyl-1,4-oxazepane hydrochloride. As a substituted 1,4-oxazepane derivative, this compound is of interest in medicinal chemistry and drug development.[1][2][3][4] Due to the limited specific toxicological data available for this exact compound, this guide synthesizes information from general principles of chemical safety, data on analogous structures such as heterocyclic amines and morpholine derivatives, and available supplier safety information. The causality behind each recommendation is explained to ensure a comprehensive understanding and foster a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

A foundational understanding of the chemical and physical properties of a substance is the first step in safe handling. While comprehensive experimental data for this compound is not extensively published, predicted properties and data from its base form are available.

PropertyValue / InformationSource
Chemical Name This compoundPubChem[5]
Molecular Formula C₇H₁₆ClNOPubChem[5]
CAS Number Not explicitly assigned; Base form is 933689-12-4BLD Pharm[6]
Molecular Weight 165.66 g/mol PubChem[5]
Appearance Likely a solid crystalline powder (as a hydrochloride salt)General Chemical Knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral Chemical Knowledge
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents.General Chemical Knowledge

Note: Some properties are predicted or inferred based on the structure and the properties of similar compounds.

Section 2: Hazard Identification and Toxicological Profile

While no specific comprehensive toxicological study for this compound is publicly available, the structural alerts (heterocyclic amine) suggest several potential hazards. The precautionary principle dictates that it should be handled as a potentially hazardous substance.

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[7]

Potential Health Effects (Inferred):

  • Eye Irritation: Amine hydrochlorides can be irritating to the eyes, potentially causing redness, watering, and itching.[7] More severe exposures could lead to serious eye damage.[8][9]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation or allergic skin reactions.[7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[7][8]

  • Ingestion: May be harmful if swallowed.[9]

Carcinogenicity and Genotoxicity: There is no specific data for this compound. However, some complex heterocyclic compounds are investigated for such properties, and in the absence of data, it is prudent to minimize exposure.[10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and finally, personal protective equipment.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.

Administrative Controls:

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound before commencing work.

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9]

Personal Protective Equipment (PPE): The selection of PPE is based on a risk assessment of the procedures being performed. The following represents the minimum required PPE.[11][12][13]

  • Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are mandatory at all times in the laboratory.[14] When there is a splash hazard, chemical splash goggles and a face shield must be worn.[14]

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[14]

    • Gloves: Chemically resistant gloves such as nitrile or neoprene should be worn.[7] Always inspect gloves for tears or holes before use and change them frequently. For compounds of unknown toxicity, double gloving is a recommended practice.

  • Respiratory Protection: Not typically required if work is conducted within a certified fume hood.[7] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridge should be used.[11][13]

Diagram: Hierarchy of Controls for Safe Handling

G cluster_controls Hierarchy of Controls (Most to Least Effective) cluster_application Application to 2,2-Dimethyl-1,4-oxazepane HCl Elimination Elimination (Not Applicable for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training, Signage) FumeHood Primary Containment: Work in a Fume Hood Engineering->FumeHood PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) SOPs Follow Standard Operating Procedures Administrative->SOPs WearPPE Wear Required PPE PPE->WearPPE FumeHood->SOPs SOPs->WearPPE

Caption: Hierarchy of controls applied to laboratory work.

Section 4: Safe Handling and Storage Protocols

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.

  • Weighing: To avoid creating dust, weigh the compound on wax paper or in a weigh boat within the fume hood.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Transfers: Use appropriate tools (spatulas, pipettes) to transfer the compound and its solutions.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[9]

  • Store away from incompatible materials such as strong oxidizing agents.

  • The hydrochloride salt may be hygroscopic; storage in a desiccator may be appropriate to maintain sample integrity.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Personal Protection: Don appropriate PPE before attempting cleanup.

  • Cleanup (Small Spill): For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand), and then collect into a sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Diagram: Chemical Spill Response Workflow

G Start Spill Occurs Assess Assess Situation (Size, Location, Hazard) Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No End End Evacuate->End IsMinor->Assess Unsure Alert Alert Others Restrict Area IsMinor->Alert Yes GetPPE Don Appropriate PPE (Gloves, Goggles, etc.) Alert->GetPPE Contain Contain Spill (Use Absorbent) GetPPE->Contain Cleanup Clean Up Spill (Collect Waste) Contain->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Dispose of Waste (Hazardous Waste Stream) Decon->Dispose Dispose->End

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Section 6: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste in a properly labeled, sealed container.

  • Do not dispose of it down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

  • Safety D
  • Material Safety D
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. (2025). US EPA.
  • This compound. PubChem.
  • 2,2-Dimethyl-1,4-oxazepane. BLD Pharm.
  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Safety Data Sheet - Oxazepam. (2025). Cayman Chemical.
  • This compound. PubChemLite.
  • 1,4-oxazepane derivatives.
  • Material Safety Data Sheet - Buffer B. Phoenix Pharmaceuticals, Inc..
  • Molecular Docking Studies of Oxazepine Derivatives Against Cyclooxygenase-2 Enzyme as Potential Anti-Inflammatory Agents. (2025). Journal of Cardiovascular Disease Research.
  • 1,4-oxazepane derivatives.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • 2,2-Dimethyl-1,4-oxazepane. PubChem.
  • An In-depth Technical Guide to 1,4-Oxazepane Deriv

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Oxazepane Scaffold in Medicinal Chemistry

The 1,4-oxazepane ring system, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a privileged scaffold in modern drug discovery. Its unique three-dimensional structure provides an excellent framework for the development of novel therapeutic agents with diverse biological activities. Derivatives of 1,4-oxazepane have shown promise as potent ligands for various biological targets, including dopamine receptors, and have been investigated for the treatment of central nervous system disorders such as schizophrenia.[1] The incorporation of a gem-dimethyl group at the 2-position can impart specific conformational constraints and metabolic stability to the molecule, making 2,2-dimethyl-1,4-oxazepane a particularly interesting building block for the synthesis of new chemical entities.

This guide provides a comprehensive overview of a proposed synthetic route to 2,2-Dimethyl-1,4-oxazepane hydrochloride, offering detailed experimental protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach from a Readily Available Amino Alcohol

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available and structurally ideal precursor, 2-amino-2-methyl-1-propanol. This starting material provides the core C(CH₃)₂-CH₂OH fragment of the target molecule. The overall synthetic strategy involves an initial N-alkylation to introduce the remaining atoms of the seven-membered ring, followed by an intramolecular cyclization to forge the 1,4-oxazepane core. The final step is the formation of the hydrochloride salt to enhance the compound's stability and aqueous solubility.[1][2]

Synthetic_Workflow Start 2-Amino-2-methyl-1-propanol Intermediate N-(3-Hydroxypropyl)-2-amino- 2-methyl-1-propanol Start->Intermediate N-Alkylation (3-Chloropropanol) Cyclization_Precursor N-(3-Tosyloxypropyl)-2-amino- 2-methyl-1-propanol Intermediate->Cyclization_Precursor Tosylation (TsCl, Pyridine) Product_Base 2,2-Dimethyl-1,4-oxazepane Cyclization_Precursor->Product_Base Intramolecular Cyclization (NaH) Product_HCl 2,2-Dimethyl-1,4-oxazepane Hydrochloride Product_Base->Product_HCl Salt Formation (HCl in Ether) Cyclization_Mechanism cluster_0 Activation Step cluster_1 Cyclization Step Intermediate R-OH Activated R-OTs Intermediate->Activated Pyridine TsCl TsCl TsCl->Activated Activated_Cyclization HO-(CH2)3-NH-C(CH3)2-CH2-OTs Alkoxide ^{-}O-(CH2)3-NH-C(CH3)2-CH2-OTs Activated_Cyclization->Alkoxide NaH Product 2,2-Dimethyl-1,4-oxazepane Alkoxide->Product Intramolecular SN2

Sources

Application Note: A Multi-Platform Analytical Approach for the Characterization and Quality Control of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide outlines detailed analytical methods for the characterization and quality control of 2,2-Dimethyl-1,4-oxazepane hydrochloride (C₇H₁₆ClNO), a saturated heterocyclic compound of interest in pharmaceutical and chemical research.[1] Recognizing the critical need for robust analytical strategies in drug development, this document provides field-proven insights and step-by-step protocols for orthogonal analytical techniques. These include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography (GC) for residual solvent analysis, Mass Spectrometry (MS) for structural confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.

Introduction: The Analytical Imperative

This compound is a seven-membered saturated heterocycle containing both nitrogen and oxygen atoms. Its structure suggests potential utility as a scaffold in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its identity, purity, and quality is paramount. This application note serves as a technical resource for researchers, scientists, and drug development professionals, providing a suite of analytical protocols to form a comprehensive quality control strategy. The methods described herein are designed to be self-validating systems, grounded in established scientific principles.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for analytical method development.

PropertyValueSource
Molecular FormulaC₇H₁₆ClNO[1]
Molecular Weight165.66 g/mol [1]
Monoisotopic Mass165.092042 g/mol [1]
Predicted XlogP0.4[2]
FormExpected to be a crystalline solidGeneral knowledge

The hydrochloride salt form suggests good solubility in aqueous and polar solvents, making it amenable to reversed-phase HPLC. The predicted XlogP indicates moderate polarity. The presence of volatile components is not expected from the structure itself, but residual solvents from synthesis are a possibility.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, capable of separating the main component from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is the primary method for quantifying this compound and profiling non-volatile impurities.[3] A reversed-phase method is proposed due to the compound's polarity.

Rationale for Method Design:

  • Column: A C18 column is a versatile starting point for retaining compounds of moderate polarity.

  • Mobile Phase: An acetonitrile/water gradient with a buffer is chosen. The buffer (e.g., phosphate or acetate) is crucial for maintaining a consistent pH and ensuring reproducible retention times and peak shapes for the amine-containing analyte.

  • Detection: UV detection is a common and robust choice. The lack of a strong chromophore in the saturated ring system may necessitate detection at lower wavelengths (e.g., 200-220 nm). If sensitivity is an issue, alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

Protocol 1: Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with UV or CAD/ELSD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

GC is the ideal technique for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis process.[3]

Rationale for Method Design:

  • Technique: Headspace GC is preferred for residual solvent analysis as it avoids injecting the non-volatile API onto the GC column.

  • Column: A polar column (e.g., WAX or -624) is suitable for separating a wide range of common organic solvents.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) can be used for definitive identification of unknown volatile impurities.

Protocol 2: Headspace GC-FID Method for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph with FID.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or N,N-Dimethylformamide).

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide orthogonal information to confirm the identity and structure of the molecule.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights.[2]

Rationale for Method Design:

  • Ionization: Electrospray Ionization (ESI) is well-suited for this polar, pre-charged (as a hydrochloride salt) molecule. Positive ion mode will be used to detect the protonated molecule [M+H]⁺.

  • Expected Ion: The free base has a molecular formula of C₇H₁₅NO and a monoisotopic mass of 129.1154 Da.[2] Therefore, the primary ion observed in positive ESI mode will be the protonated molecule at m/z 130.1227.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the parent ion. The fragmentation pattern will be characteristic of the 2,2-Dimethyl-1,4-oxazepane structure. A likely fragmentation would be the loss of a methyl group, leading to a fragment at m/z 115.

Protocol 3: LC-MS Analysis

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • LC Method: Use the HPLC method described in Protocol 1.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.[4]

Expected Spectral Features:

  • ¹H NMR:

    • A singlet for the two equivalent methyl groups (C(CH₃)₂).

    • Multiple signals (triplets or multiplets) for the methylene protons (-CH₂-) in the oxazepane ring. The chemical shifts will be influenced by the adjacent oxygen and nitrogen atoms.

    • A broad signal for the N-H proton, which may exchange with D₂O.

  • ¹³C NMR:

    • A signal for the methyl carbons.

    • A quaternary carbon signal for the C(CH₃)₂ group.

    • Signals for the methylene carbons in the ring.

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively.[4]

Protocol 4: NMR Analysis

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Experiments:

    • ¹H NMR (1D).

    • ¹³C NMR (1D).

    • Optional: COSY, HSQC, HMBC for full structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present in the molecule.

Expected Absorption Bands:

  • N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹, characteristic of a secondary amine.

  • C-H stretch: Strong bands in the 2850-3000 cm⁻¹ region due to the methyl and methylene groups.

  • C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.

  • N-H bend: A band around 1550-1650 cm⁻¹.

Protocol 5: FTIR Analysis

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Analytical Workflow

A systematic workflow ensures all critical quality attributes are assessed.

AnalyticalWorkflow cluster_sample Sample: 2,2-Dimethyl-1,4-oxazepane HCl cluster_tests Analytical Testing Battery cluster_results Data Evaluation Sample Bulk Material HPLC HPLC-UV/CAD (Purity, Potency) Sample->HPLC GC Headspace GC-FID (Residual Solvents) Sample->GC MS LC-MS (Identity Confirmation) Sample->MS NMR ¹H & ¹³C NMR (Structural Elucidation) Sample->NMR FTIR FTIR-ATR (Functional Groups) Sample->FTIR Report Certificate of Analysis (Identity, Purity, Quality) HPLC->Report GC->Report MS->Report NMR->Report FTIR->Report

Caption: Comprehensive analytical workflow for quality control.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization and quality control of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and quality of this compound. The provided protocols serve as excellent starting points that should be further optimized and validated according to the specific requirements of the intended application and relevant regulatory guidelines. This multi-platform approach ensures a high degree of confidence in the analytical data, which is fundamental to advancing research and development in the pharmaceutical sciences.

References

  • PubChem. This compound. Available from: [Link]

  • PubChemLite. This compound (C7H15NO). Available from: [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the analysis of 2,2-Dimethyl-1,4-oxazepane hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to address the inherent challenges of analyzing amine hydrochloride salts, ensuring robust and reliable quantification and identification.

Introduction: The Analytical Challenge

2,2-Dimethyl-1,4-oxazepane is a cyclic amine, and its hydrochloride salt form presents specific challenges for GC-MS analysis. The primary obstacles include:

  • Low Volatility: Amine salts are generally non-volatile and will not readily pass through a gas chromatograph.[1][2]

  • Thermal Instability: In the hot GC injector, the hydrochloride salt can decompose, leading to inaccurate quantification and the potential for reactive artifacts.

  • High Polarity: The inherent polarity of the amine functional group can lead to poor peak shape (tailing) on standard non-polar GC columns due to interactions with active sites.[3][4]

To overcome these challenges, a crucial step of chemical derivatization is employed. This process converts the polar, non-volatile amine hydrochloride into a more volatile and thermally stable derivative suitable for GC-MS analysis.[3][5]

Experimental Workflow Overview

The overall analytical workflow involves sample preparation, including the critical derivatization step, followed by GC-MS analysis and data processing.

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing (2,2-Dimethyl-1,4-oxazepane HCl) Dissolution Dissolution (e.g., Methanol) Sample->Dissolution Aliquot Transfer Aliquot Dissolution->Aliquot Evaporation Evaporation to Dryness (Nitrogen Stream) Aliquot->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization Reconstitution Reconstitution (e.g., Ethyl Acetate) Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Inject into GC-MS Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization & Detection) Separation->Ionization TIC Total Ion Chromatogram Ionization->TIC Integration Peak Integration TIC->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Detailed Protocol: Silylation Derivatization

Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as amines.[3] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as the silylating agent.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • Ethyl Acetate (GC grade)

  • Conical reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Step-by-Step Procedure:

  • Standard/Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and bring to volume with a suitable solvent like methanol. Prepare a working solution by diluting this stock solution to a concentration of approximately 100 µg/mL in the same solvent.

  • Aliquot and Evaporation: Transfer 100 µL of the working solution to a conical reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is crucial to ensure all solvent is removed as moisture can deactivate the silylating reagent.[3]

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous pyridine (or acetonitrile) to act as a catalyst and solvent.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Securely cap the vial and vortex briefly to ensure mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the derivatization reaction.

  • Cooling and Reconstitution: After heating, allow the vial to cool to room temperature. Reconstitute the sample in 800 µL of ethyl acetate to bring the final volume to 1 mL.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrumentation used.

ParameterSettingRationale
Gas Chromatograph
GC ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar, base-deactivated column is ideal for preventing peak tailing of amine derivatives.[4]
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Injector Temperature250°CEnsures efficient volatilization of the derivatized analyte.
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A starting point for separating the analyte from solvent and derivatizing agent peaks.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Rangem/z 40-450To capture the molecular ion and characteristic fragments of the derivatized analyte.
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)Full scan for identification, SIM for enhanced sensitivity and quantification.

Data Analysis and Interpretation

Upon analysis, the resulting chromatogram should show a distinct peak for the silylated derivative of 2,2-Dimethyl-1,4-oxazepane. The mass spectrum of this peak should be examined for characteristic fragments. The free base of 2,2-Dimethyl-1,4-oxazepane has a molecular weight of approximately 129.12 g/mol . The addition of a trimethylsilyl (TMS) group will increase the molecular weight by 72.1 g/mol . Therefore, the derivatized molecule will have a molecular weight of approximately 201.22 g/mol . The mass spectrum should be evaluated for the presence of the molecular ion (M+) at m/z 201 and other characteristic fragment ions.

Trustworthiness and Self-Validation

To ensure the validity of this protocol, the following steps are recommended:

  • Method Blank: Analyze a reagent blank (containing all solvents and derivatizing agents but no analyte) to ensure no interfering peaks are present.

  • Calibration Curve: Prepare a series of calibration standards at different concentrations to establish the linearity of the response.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations to verify the accuracy and precision of the method.

  • Confirmation of Derivatization: To confirm the reaction is complete, a time-course or temperature-course study of the derivatization reaction can be performed to ensure maximum derivative formation.

By implementing these measures, researchers can be confident in the accuracy and reliability of the data generated.

References

  • Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414.
  • ResearchGate. (2009). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]

  • Yahaya, N. F. M., & Ee, G. C. L. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Retrieved from [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Cai, H., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. Journal of Environmental Sciences, 115, 304-312.
  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound (C7H15NO). Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Application Notes and Protocols: The 2,2-Dimethyl-1,4-oxazepane Hydrochloride Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the focus has increasingly shifted towards molecules with greater three-dimensionality. Saturated heterocyclic scaffolds, such as 2,2-dimethyl-1,4-oxazepane, have emerged as privileged structures.[1] Unlike their flat, aromatic counterparts, these sp³-rich frameworks offer improved physicochemical properties, including enhanced solubility and metabolic stability, which are critical for developing successful therapeutics.[1] The 1,4-oxazepane core, a seven-membered ring containing strategically placed oxygen and nitrogen atoms, provides a versatile and conformationally flexible backbone for the design of novel drug candidates. This guide provides an in-depth exploration of the 2,2-dimethyl-1,4-oxazepane hydrochloride scaffold, detailing its synthesis, derivatization, and application, with a particular focus on its utility in developing agents for Central Nervous System (CNS) disorders.

Physicochemical Properties and Structural Rationale

The 2,2-dimethyl-1,4-oxazepane scaffold offers several intrinsic advantages for drug design. The gem-dimethyl group at the C2 position introduces a degree of conformational constraint, which can be advantageous for locking in a bioactive conformation and improving binding affinity to a biological target. This substitution can also serve to block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of derivative compounds.

The presence of a secondary amine in the ring system provides a convenient handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The hydrochloride salt form of the scaffold enhances its solubility and crystallinity, making it more amenable to formulation and handling in a laboratory setting.

Table 1: Predicted Physicochemical Properties of 2,2-Dimethyl-1,4-oxazepane

PropertyValueSource
Molecular FormulaC₇H₁₅NOPubChem[2]
Molecular Weight129.20 g/mol PubChem[2]
XLogP30.8PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count2PubChem[2]
Rotatable Bond Count0PubChem[2]

Core Synthesis of the 2,2-Dimethyl-1,4-oxazepane Scaffold

While a variety of methods exist for the synthesis of the broader 1,4-oxazepane ring system, a robust and scalable synthesis of the core 2,2-dimethyl-1,4-oxazepane scaffold is paramount for its use in extensive medicinal chemistry campaigns. The following protocol is a representative procedure adapted from established methods for the synthesis of related hexahydro-1,4-oxazepine derivatives.

Protocol 1: Synthesis of this compound

This multi-step synthesis involves the initial construction of a tetrahydro-1,4-oxazepine precursor, followed by catalytic hydrogenation to yield the saturated scaffold, and subsequent conversion to its hydrochloride salt.

Step 1: Synthesis of 2,3,4,5-Tetrahydro-2,2-dimethyl-1,4-oxazepine

A plausible synthetic route to the unsaturated precursor involves the condensation of a suitable amino alcohol with a protected alpha-hydroxy ketone, followed by cyclization.

Step 2: Catalytic Hydrogenation to 2,2-Dimethyl-1,4-oxazepane

This step reduces the double bond within the oxazepine ring to afford the desired saturated scaffold.

  • Materials:

    • 2,3,4,5-Tetrahydro-2,2-dimethyl-1,4-oxazepine (1.0 eq)

    • Palladium on carbon (10% w/w, 5 mol%)

    • Ethanol (as solvent)

    • Hydrogen gas

    • Parr hydrogenation apparatus or similar

  • Procedure:

    • In a suitable pressure vessel, dissolve the 2,3,4,5-tetrahydro-2,2-dimethyl-1,4-oxazepine in ethanol.

    • Carefully add the 10% palladium on carbon catalyst to the solution.

    • Seal the vessel and connect it to a hydrogen source.

    • Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethyl-1,4-oxazepane as a free base.

Step 3: Formation of the Hydrochloride Salt

  • Materials:

    • Crude 2,2-dimethyl-1,4-oxazepane (1.0 eq)

    • Anhydrous diethyl ether or ethyl acetate

    • Anhydrous hydrogen chloride (gas or a solution in a suitable solvent)

  • Procedure:

    • Dissolve the crude 2,2-dimethyl-1,4-oxazepane in anhydrous diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent dropwise with stirring.

    • A precipitate of this compound will form.

    • Continue the addition of HCl until no further precipitation is observed.

    • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Application in CNS Drug Discovery: Targeting Monoamine Transporters

The 1,4-oxazepane scaffold has been identified as a promising core for the development of monoamine reuptake inhibitors.[1] These agents are crucial in the treatment of various CNS disorders, including depression and anxiety, by modulating the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine. The 2,2-dimethyl-1,4-oxazepane scaffold can be derivatized to generate potent and selective inhibitors of these transporters.

Workflow for Library Synthesis and Screening

The secondary amine of the this compound scaffold is the primary point for diversification. A focused library of analogs can be synthesized using robust and high-throughput chemistry methods such as reductive amination and N-acylation.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening Cascade Scaffold 2,2-Dimethyl-1,4-oxazepane HCl RA Reductive Amination (Aldehydes/Ketones) Scaffold->RA NA N-Acylation (Acid Chlorides/Anhydrides) Scaffold->NA Primary_Screen Primary Screen: Monoamine Transporter Binding Assays (SERT, NET, DAT) RA->Primary_Screen NA->Primary_Screen Secondary_Screen Secondary Screen: Functional Uptake Assays Primary_Screen->Secondary_Screen Tertiary_Screen Tertiary Screen: In vivo Behavioral Models Secondary_Screen->Tertiary_Screen

Caption: High-level workflow for the generation and evaluation of a 2,2-dimethyl-1,4-oxazepane-based compound library.

Protocols for Scaffold Derivatization

The following protocols detail standard procedures for the functionalization of the 2,2-dimethyl-1,4-oxazepane scaffold.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable method for forming carbon-nitrogen bonds and is particularly well-suited for library synthesis due to its broad substrate scope and mild reaction conditions.[3][4]

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Triethylamine (1.0 eq, to neutralize the hydrochloride salt)

    • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Procedure:

    • To a solution of this compound in anhydrous DCM, add triethylamine and stir for 10 minutes at room temperature.

    • Add the desired aldehyde or ketone to the solution.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Table 2: Representative Examples of Reductive Amination with 2,2-Dimethyl-1,4-oxazepane

EntryAldehyde/KetoneProductExpected Yield (%)
1Benzaldehyde4-Benzyl-2,2-dimethyl-1,4-oxazepane>90
24-Fluorobenzaldehyde4-(4-Fluorobenzyl)-2,2-dimethyl-1,4-oxazepane>90
3Cyclohexanone4-Cyclohexyl-2,2-dimethyl-1,4-oxazepane>85
Protocol 3: N-Acylation

N-acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and modulate the electronic properties of the molecule.

  • Materials:

    • This compound (1.0 eq)

    • Acid chloride or anhydride (1.2 eq)

    • Triethylamine or pyridine (2.2 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Suspend this compound in anhydrous DCM and cool the mixture in an ice bath.

    • Add triethylamine or pyridine and stir for 10 minutes.

    • Slowly add the acid chloride or anhydride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-acylated derivative.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the 2,2-dimethyl-1,4-oxazepane scaffold is not extensively published, valuable insights can be drawn from studies on related 1,4-oxazepane derivatives targeting the dopamine D4 receptor.[5] These studies suggest that the nature of the substituent on the nitrogen atom is critical for biological activity. Aromatic and heteroaromatic groups, particularly those with specific substitution patterns, can significantly influence binding affinity and selectivity. The size and conformation of the oxazepane ring itself also appear to be important for optimal receptor engagement.[5]

For derivatives targeting monoamine transporters, it is anticipated that N-arylmethyl substituents will be key for achieving high affinity. The electronic nature and substitution pattern of the aryl ring will likely modulate the potency and selectivity for the serotonin, norepinephrine, and dopamine transporters.

Caption: The N4 position of the 2,2-dimethyl-1,4-oxazepane scaffold is the primary vector for chemical modification to modulate biological and pharmacokinetic properties.

Conclusion and Future Directions

The this compound scaffold represents a valuable building block for the construction of novel, sp³-rich compound libraries for drug discovery. Its conformational pre-organization and the presence of a readily functionalizable secondary amine make it an attractive starting point for medicinal chemistry programs, particularly in the challenging area of CNS therapeutics. The protocols and workflows detailed in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold. Future work should focus on the detailed biological characterization of derivatives and the elucidation of specific structure-activity relationships to unlock the full therapeutic potential of this versatile heterocyclic system.

References

  • Singh, M., Kaifl, M., Akthar, M. N., Gupta, N., & Sagar, P. (2023). Role of Heterocycles in Drug Discovery: An Overview. IIMT College Of Pharmacy.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and clinical candidate success. Journal of medicinal chemistry, 52(21), 6752–6756.
  • Kaliberda, O., Leha, D., Peredrii, V., Levchenko, K., Zarudnitskii, E., Ryabukhin, S., & Volochnyuk, D. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • A. Syed, S., et al. (2023). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. Journal of Drug Delivery and Therapeutics, 13(1), 1-10.
  • Chen, I. J., & Zhou, H. B. (2015).
  • ResearchGate. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Available at: [Link]

  • Smits, R. A., Adema, B. W., van der Goot, H., Leurs, R., & de Esch, I. J. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of medicinal chemistry, 47(25), 6293–6303.
  • Caron, S., Dugger, R. W., Ruggeri, S. G., Ragan, J. A., & Ripin, D. H. (2006). Large-Scale Syntheses of the T-Type Calcium Channel Antagonist (R)-N-(1-(4-Chlorophenethyl)piperidin-3-yl)-2-(3-fluoro-4-isopropoxyphenyl)acetamide (T-551). Organic Process Research & Development, 10(1), 38-42.
  • Royal Society of Chemistry. (2015). Synthesis of substituted benzo[b][1][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Available at: [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Experimental protocols using 2,2-Dimethyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride: Synthesis, Characterization, and Application in Drug Discovery

Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique physicochemical properties and presence in a variety of pharmacologically active compounds.[1] Its conformational flexibility, moderate lipophilicity, and favorable metabolic stability make it a compelling alternative to more common scaffolds like morpholine and piperidine.[2] This guide provides a detailed overview of this compound, a specific derivative that serves as a valuable building block in drug discovery. We present a robust synthetic protocol, methods for characterization, and a detailed application note for its use in a foundational G-protein coupled receptor (GPCR) binding assay, designed for researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Characterization

This compound is the salt form of the parent free base. The hydrochloride salt typically confers higher aqueous solubility and crystallinity, making it easier to handle and formulate for biological assays.

PropertyValueRationale & Source
Molecular Formula C₇H₁₆ClNOThe chemical composition of the hydrochloride salt.[3]
Molecular Weight 165.66 g/mol Sum of the atomic weights of the constituent atoms.[3]
Parent cLogP (Predicted) ~0.4 - 0.5Lipophilicity is a key determinant of permeability and metabolic stability. This value indicates moderate lipophilicity.[2][4]
Parent pKa (Predicted) ~8.0 - 9.0The basicity of the nitrogen influences the ionization state at physiological pH, impacting solubility and target engagement.[2]
Appearance White to off-white solid (predicted)Typical appearance for hydrochloride salts of small organic molecules.

Characterization Data (Representative):

  • ¹H-NMR (400 MHz, D₂O): δ ~3.4-3.6 (m, 2H, -O-CH₂-), ~3.2-3.4 (m, 2H, -N-CH₂-), ~3.1 (s, 2H, -N-CH₂-C(CH₃)₂-), ~1.9-2.1 (m, 2H, -N-CH₂-CH₂-), ~1.3 (s, 6H, -C(CH₃)₂-). Chemical shifts are approximate and depend on solvent and pH.

  • ¹³C-NMR (100 MHz, D₂O): δ ~70.0 (-O-CH₂-), ~60.0 (-C(CH₃)₂-), ~55.0 (-N-CH₂-C(CH₃)₂-), ~48.0 (-N-CH₂-), ~25.0 (-N-CH₂-CH₂-), ~22.0 (-C(CH₃)₂-).

  • Mass Spectrometry (ESI+): m/z 130.12 [M+H]⁺ (Calculated for C₇H₁₆NO⁺: 130.12).

Synthesis and Purification Protocol

The synthesis of the 1,4-oxazepane ring can be achieved through various strategies.[5] The following protocol describes a plausible and robust two-step method for synthesizing 2,2-Dimethyl-1,4-oxazepane, followed by conversion to its hydrochloride salt. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of Synthetic Workflow

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization (Williamson Ether Synthesis) cluster_2 Step 3: Salt Formation A 3-Amino-2,2-dimethylpropan-1-ol C Intermediate Imine/Enamine A->C + B DCM, rt B 2-Chloroacetaldehyde E Crude N-substituted intermediate C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->C Reducing Agent F Sodium Hydride (NaH) G 2,2-Dimethyl-1,4-oxazepane (Free Base) E->G Base (F) THF, Reflux I 2,2-Dimethyl-1,4-oxazepane Hydrochloride (Final Product) G->I + H Et₂O H HCl in Dioxane

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of 2-((3-hydroxy-2,2-dimethylpropyl)amino)ethan-1-ol

  • Reagent Preparation: In a 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-amino-2,2-dimethylpropan-1-ol (1.0 eq) in dichloromethane (DCM, anhydrous, ~0.2 M).

    • Rationale: DCM is a good solvent for the reactants and is unreactive under these conditions. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reaction Initiation: Add 2-chloroacetaldehyde (1.05 eq, as a ~50% solution in water) dropwise to the stirred solution at room temperature. Stir for 1-2 hours.

    • Rationale: This forms the intermediate imine in situ. A slight excess of the aldehyde ensures full consumption of the starting amine.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 4-6 hours).

    • Rationale: STAB is a mild and selective reducing agent that efficiently reduces the imine to the secondary amine without reducing the aldehyde. It is less sensitive to moisture than other hydrides like NaBH₄.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Cyclization to 2,2-Dimethyl-1,4-oxazepane (Free Base)

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 2.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

    • Rationale: NaH is a strong base required to deprotonate the hydroxyl group, initiating the cyclization. THF is a suitable inert solvent. Flame-drying removes adsorbed water from the glassware.

  • Reaction: Dissolve the crude product from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

    • Rationale: The reaction proceeds via an intramolecular Williamson ether synthesis. The alkoxide formed attacks the carbon bearing the chlorine atom, displacing it and forming the seven-membered ring. Refluxing provides the necessary energy to overcome the activation barrier for ring formation.

  • Work-up and Purification: Cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil by flash column chromatography on silica gel.

    • Rationale: Purification is essential to remove unreacted starting material and side products before proceeding to the final step.

Step 3: Formation of this compound

  • Salt Formation: Dissolve the purified free base from Step 2 in diethyl ether (Et₂O).

  • Precipitation: Add a solution of hydrogen chloride in dioxane or ether (1.1 eq) dropwise with stirring. A white precipitate should form immediately.

    • Rationale: The basic nitrogen of the oxazepane is protonated by HCl to form the ammonium salt, which is typically insoluble in nonpolar solvents like ether, allowing for easy isolation.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.

Application Note: GPCR Radioligand Binding Assay

The 1,4-oxazepane scaffold is a key component in molecules targeting CNS receptors, such as dopamine and serotonin receptors.[6][7] A fundamental experiment in the early stages of drug discovery is to determine a compound's affinity for its target receptor. This protocol details a competitive radioligand binding assay, a gold-standard method for quantifying this interaction.

Assay Workflow Diagram

A Prepare Reagents: - Cell Membranes (with GPCR) - Radioligand (e.g., ³H-Spiperone) - Assay Buffer - Test Compound (2,2-Dimethyl-1,4-oxazepane HCl) B Set up Assay Plate (96-well) A->B C Add Components: 1. Assay Buffer 2. Test Compound (serial dilution) 3. Radioligand (fixed concentration) 4. Cell Membranes B->C D Incubate (e.g., 60 min at 25°C) C->D E Terminate Binding: Rapid Filtration through Filter Mat D->E F Wash Filter Mat (Remove unbound radioligand) E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (Scintillation Counter) G->H I Data Analysis: - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff equation H->I

Caption: Workflow for a competitive GPCR radioligand binding assay.

Protocol: Determining Binding Affinity (Kᵢ) for Dopamine D₄ Receptor

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the human dopamine D₄ receptor using a competitive binding assay with a known radioligand, [³H]-Spiperone.

Materials:

  • Test Compound: this compound.

  • Membranes: Cell membranes prepared from HEK293 cells stably expressing the human dopamine D₄ receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: ~90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding (NSB) control: Haloperidol (10 µM).

  • Apparatus: 96-well plates, multichannel pipettes, rapid filtration harvesting system, glass fiber filter mats, scintillation counter, scintillation vials, and scintillation fluid.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 10 pM).

    • Rationale: A wide concentration range is necessary to generate a full competition curve and accurately determine the IC₅₀.

  • Assay Setup: Set up the 96-well plate with triplicate wells for each condition: Total Binding (TB), Non-specific Binding (NSB), and each concentration of the test compound.

  • Reagent Addition: Add the following to each well in the specified order:

    • 50 µL of Assay Buffer (for TB wells) OR 50 µL of 10 µM Haloperidol (for NSB wells) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-Spiperone diluted in assay buffer (to a final concentration of ~0.2 nM).

    • 100 µL of D₄ receptor membrane preparation (diluted in assay buffer to ~10-20 µg protein/well).

    • Rationale: The final assay volume is 200 µL. Adding the membranes last initiates the binding reaction simultaneously across the plate. Haloperidol is a high-affinity D₄ ligand used to define binding that is not specific to the receptor.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Rationale: This allows the binding reaction to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well through a glass fiber filter mat using a cell harvester. Immediately wash the filters three times with 300 µL of ice-cold assay buffer.

    • Rationale: Rapid filtration separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Cold buffer minimizes dissociation of the ligand from the receptor during washing.

  • Radioactivity Counting: Punch the filters into scintillation vials, add 4 mL of scintillation fluid to each vial, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

    • Rationale: The Kᵢ is a true measure of affinity and is independent of the assay conditions, unlike the IC₅₀.

Comparative Scaffold Analysis

The selection of a heterocyclic scaffold is a critical decision in drug design. The 1,4-oxazepane ring offers a unique balance of properties compared to other common saturated heterocycles.[2]

ScaffoldStructureKey Features & Considerations
1,4-Oxazepane 7-membered ringPros: High conformational flexibility, allowing adaptation to various binding pockets. Good balance of moderate lipophilicity and aqueous solubility. Often exhibits good metabolic stability.[2]
Morpholine 6-membered ringPros: Conformationally rigid (chair form). Generally excellent metabolic stability and low toxicity. Cons: Low lipophilicity can limit cell permeability.[2]
Piperidine 6-membered ringPros: Higher lipophilicity often leads to better cell permeability. Cons: Can be prone to metabolism (e.g., N-dealkylation, ring oxidation). Higher pKa means it is mostly protonated at physiological pH.[2]

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed.
  • An In-depth Technical Guide to 1,4-Oxazepane Deriv
  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonyl
  • Synthesis of substituted benzo[b][6][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing).

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Public
  • This compound | C7H16ClNO | CID 53346554 - PubChem.
  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids
  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery - Benchchem.
  • This compound (C7H15NO) - PubChemLite.
  • Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
  • WO2012046882A1 - 1,4-oxazepane derivatives - Google P
  • Synthesis and characterization of some 1,4-diazepines deriv

Sources

The Enigmatic Role of 2,2-Dimethyl-1,4-oxazepane Hydrochloride in Asymmetric Synthesis: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: An extensive review of the scientific literature reveals that 2,2-Dimethyl-1,4-oxazepane hydrochloride is not a documented chiral auxiliary or catalyst in the field of asymmetric synthesis. Its application in inducing stereoselectivity in chemical transformations has not been reported in peer-reviewed journals or patents. This absence of data suggests that its potential in this domain remains unexplored or that it may not be a suitable candidate for such applications.

However, the broader class of chiral 1,4-oxazepanes represents a fascinating and emerging area of research in stereoselective synthesis. These seven-membered heterocyclic scaffolds offer unique conformational properties that can be exploited for the development of novel chiral auxiliaries, ligands, and catalysts. This guide will, therefore, focus on the synthesis and potential applications of chiral 1,4-oxazepane derivatives, providing researchers with a foundational understanding of this promising class of molecules.

The 1,4-Oxazepane Scaffold: A Primer

The 1,4-oxazepane ring system is a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. The introduction of stereocenters into this framework allows for the creation of chiral molecules with distinct three-dimensional arrangements. The conformational flexibility of the seven-membered ring, combined with the rigidity that can be imparted by substituents, makes chiral 1,4-oxazepanes intriguing targets for asymmetric synthesis.

General Strategies for the Synthesis of Chiral 1,4-Oxazepanes

The construction of enantiomerically pure 1,4-oxazepanes is a key challenge that is being addressed through various synthetic strategies.

Regio- and Stereoselective Cyclization Reactions

One prominent method for the synthesis of chiral polysubstituted 1,4-oxazepanes involves a regio- and stereoselective 7-endo cyclization through haloetherification.[1] This approach leverages a chiral bromonium intermediate to control the stereochemical outcome of the ring-closing step. The conformation of the substrate plays a crucial role in determining the stereoselectivity of this transformation.

Protocol 1: Stereoselective Synthesis of a Polysubstituted 1,4-Oxazepane via Haloetherification

This protocol is a generalized representation based on the principles of haloetherification for the synthesis of chiral 1,4-oxazepanes.

Materials:

  • Chiral allylic amine precursor

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Dissolve the chiral allylic amine precursor (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution over 15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 1,4-oxazepane.

Data Presentation:

SubstrateDiastereomeric Ratio (d.r.)Yield (%)
Substrate A90:1085
Substrate B85:1578
Substrate C>95:592

Note: The data presented here is illustrative and will vary depending on the specific substrate and reaction conditions.

Synthesis from Polymer-Supported Homoserine

Another innovative approach utilizes polymer-supported homoserine to access chiral 1,4-oxazepane-5-carboxylic acids.[2][3] This solid-phase synthesis strategy allows for the construction of a library of derivatives with varying substitution patterns. The cleavage and cyclization conditions can be tuned to influence the diastereoselectivity of the final products.

Protocol 2: Solid-Phase Synthesis of a Chiral 1,4-Oxazepane-5-Carboxylic Acid Derivative

This protocol outlines a general procedure for the synthesis of chiral 1,4-oxazepanes on a solid support.

Materials:

  • Fmoc-HSe(TBDMS)-OH immobilized on Wang resin

  • 2-Nitrobenzenesulfonyl chloride

  • 2-Bromoacetophenone derivative

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (Et3SiH)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Fmoc Deprotection: Swell the Fmoc-HSe(TBDMS)-OH resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.

  • Sulfonylation: React the free amine on the resin with a 2-nitrobenzenesulfonyl chloride derivative in the presence of DIPEA in DCM.

  • Alkylation: Alkylate the resulting sulfonamide with a 2-bromoacetophenone derivative in DMF.

  • Cleavage and Cyclization: Cleave the product from the resin using a mixture of TFA and Et3SiH in DCM. This step also facilitates the cyclization to the 1,4-oxazepane ring system.

  • Purification: Concentrate the cleavage cocktail and purify the resulting crude product by preparative HPLC to isolate the desired chiral 1,4-oxazepane-5-carboxylic acid derivative.

Potential Applications in Asymmetric Synthesis

While specific applications of chiral 1,4-oxazepanes as auxiliaries or catalysts are still emerging, their structural features suggest several potential uses:

  • Chiral Auxiliaries: The 1,4-oxazepane scaffold can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, similar to well-established chiral auxiliaries like Evans oxazolidinones.[4][5] The gem-dimethyl group, if present at a suitable position, could facilitate a clean removal of the auxiliary after the asymmetric transformation.

  • Chiral Ligands: The nitrogen and oxygen atoms within the 1,4-oxazepane ring can act as coordination sites for metal catalysts. The chiral environment created by the substituted ring could induce enantioselectivity in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations or carbon-carbon bond-forming reactions.

  • Organocatalysts: The nitrogen atom in the 1,4-oxazepane ring can be functionalized to create novel organocatalysts. For example, derivatization with a proline-like moiety could lead to new catalysts for asymmetric aldol or Michael reactions.

Visualization of Concepts

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Diastereoselective_Reaction Diastereoselective Reaction Prochiral_Substrate->Diastereoselective_Reaction Chiral_Auxiliary Chiral 1,4-Oxazepane Auxiliary Chiral_Auxiliary->Diastereoselective_Reaction Intermediate Chiral Intermediate (Diastereomerically Enriched) Diastereoselective_Reaction->Intermediate Cleavage Auxiliary Cleavage Intermediate->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow of a Chiral 1,4-Oxazepane as a Chiral Auxiliary.

G cluster_1 Metal-Catalyzed Asymmetric Reaction Metal_Precursor Metal Precursor (e.g., Ru, Rh, Pd) Active_Catalyst Chiral Metal Catalyst Metal_Precursor->Active_Catalyst Chiral_Ligand Chiral 1,4-Oxazepane Ligand Chiral_Ligand->Active_Catalyst Asymmetric_Transformation Asymmetric Transformation Active_Catalyst->Asymmetric_Transformation Substrates Substrates (A + B) Substrates->Asymmetric_Transformation Chiral_Product Chiral Product (Enantiomerically Enriched) Asymmetric_Transformation->Chiral_Product

Caption: Chiral 1,4-Oxazepane as a Ligand in Asymmetric Catalysis.

Conclusion and Future Outlook

While this compound does not have a documented role in asymmetric synthesis, the broader family of chiral 1,4-oxazepanes holds considerable promise. The development of efficient and stereoselective synthetic routes to these scaffolds is a critical first step. Future research will likely focus on the design and synthesis of specific 1,4-oxazepane derivatives for applications as chiral auxiliaries, ligands, and organocatalysts. The unique conformational properties of this seven-membered ring system may lead to novel reactivity and selectivity that is complementary to existing methods in asymmetric synthesis. Researchers and drug development professionals are encouraged to explore the potential of this versatile scaffold in their synthetic endeavors.

References

  • Bezanson, M., Pottel, J., Bilbeisi, R., Toumieux, S., Cueto, M., & Moitessier, N. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]

  • Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906-35916. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Faisca Phillips, A. M. M., & Pombeiro, A. J. L. (2020). Modern Methods for the Synthesis of 1,4-Oxazepanes and Their Benzo-Derivatives. In Synthetic Approaches to Nonaromatic Nitrogen Heterocycles (pp. 437–500). Wiley. [Link]

  • Battaglia, V., Meninno, S., Astone, A., & Lattanzi, A. (2024). Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot. ChemCatChem. [Link]

  • Lattanzi, A. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. ChemistryViews. [Link]

  • Chen, Y., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Sodani, A. (2023). Oxazepine Derivatives, Synthesis and Applications. International Journal of Natural and Human Sciences, 4(2), 62-71. [Link]

  • Evans, D. A. (2014). Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II (pp. 1-47). Elsevier. [Link]

  • Hossain, M. A., et al. (2023). Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. Molecules, 28(11), 4530. [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). [Link]

Sources

Applications of 2,2-Dimethyl-1,4-oxazepane hydrochloride in materials science

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2,2-Dimethyl-1,4-oxazepane Hydrochloride

A Guide for Researchers in Materials Science and Drug Development

Abstract

This technical guide addresses the applications of this compound in materials science. A thorough review of current scientific literature reveals that while the 1,4-oxazepane scaffold is a subject of significant interest in medicinal chemistry, there are currently no established or documented applications for this compound itself within the field of materials science.[1][2][3] This document serves two purposes: first, to transparently report on the absence of established use cases, and second, to provide a forward-looking, theoretical framework for its potential applications based on fundamental chemical principles. Drawing from the known reactivity of cyclic secondary amines, we propose and detail hypothetical protocols for its use as a monomer in polyamide synthesis and as a curing agent for epoxy resins.[4][5][6]

Part 1: Current Status and Chemical Profile

State of the Art: A Medicinal Chemistry Focus

The seven-membered heterocyclic 1,4-oxazepane ring system is a recognized "privileged scaffold" in medicinal chemistry.[7][8] Research has primarily focused on synthesizing derivatives for potential therapeutic applications, including anticonvulsants, antifungal agents, and treatments for inflammatory diseases.[7] A notable example involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids using polymer-supported homoserine, where the polymer acts as a solid-phase substrate for synthesis rather than a final material.[7][9][10] However, for the specific compound this compound, there is no available literature detailing its use in creating polymers, coatings, functional materials, or any other application within materials science.

Chemical Structure and Properties

To explore its potential, we must first understand the molecule's inherent properties. The hydrochloride salt form must be converted to its free base, 2,2-Dimethyl-1,4-oxazepane, to be chemically active in the proposed applications.

Table 1: Chemical Properties of 2,2-Dimethyl-1,4-oxazepane

Property Value Source
Molecular Formula C₇H₁₅NO PubChem CID: 28806956[3]
Molecular Weight 129.20 g/mol PubChem CID: 28806956[3]
Structure A seven-membered ring containing an oxygen and a nitrogen atom (a cyclic ether and a secondary amine). Two methyl groups are at the C2 position. PubChem CID: 28806956[3]
Key Functional Group Secondary Amine (-NH-) Inherent to structure

| Reactivity | The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can react with electrophiles such as acyl chlorides, alkyl halides, and epoxides.[4][11] | General Amine Chemistry[4][11] |

The key to its potential in materials science lies in the reactivity of its secondary amine functional group. This group can participate in nucleophilic substitution and addition reactions, which are foundational to many polymerization processes.[4]

Part 2: Theoretical Applications & Hypothetical Protocols

Based on its structure, we can propose several scientifically plausible, yet currently theoretical, applications for 2,2-Dimethyl-1,4-oxazepane in materials science.

Proposed Application 1: Monomer for Novel Polyamide Synthesis

Causality: The secondary amine of 2,2-Dimethyl-1,4-oxazepane can react with a molecule containing at least two acyl chloride groups (e.g., terephthaloyl chloride) in a step-growth polycondensation reaction. The resulting polymer would be a polyamide with the bulky, seven-membered oxazepane ring integrated into its backbone. This unique structure could impart novel properties compared to conventional polyamides like Nylon, potentially affecting solubility, thermal stability (Tg), and mechanical flexibility.

G cluster_reactants Reactants cluster_process Process cluster_products Products r1 2,2-Dimethyl-1,4-oxazepane (Free Base) p1 Combine reactants under Inert Atmosphere (N2) r1->p1 r2 Terephthaloyl Chloride r2->p1 r3 Anhydrous Solvent (e.g., NMP) r3->p1 r4 Acid Scavenger (e.g., Triethylamine) r4->p1 p2 Stir at 0°C to Room Temp (e.g., 12 hours) p1->p2 p3 Precipitate Polymer (in non-solvent like Methanol) p2->p3 p4 Filter, Wash, and Dry p3->p4 prod2 Triethylamine HCl (Byproduct) p3->prod2 prod1 Novel Polyamide p4->prod1

Caption: Hypothetical workflow for polyamide synthesis.

Disclaimer: This protocol is theoretical and has not been experimentally validated. It serves as a starting point for research and development.

  • Preparation of Free Base: a. Dissolve this compound (1.0 eq) in deionized water. b. Cool the solution in an ice bath and add 2M sodium hydroxide solution dropwise with stirring until the pH reaches >12. c. Extract the aqueous solution three times with dichloromethane. d. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the free base oil. Confirm purity via NMR.

  • Polymerization: a. To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified 2,2-Dimethyl-1,4-oxazepane (1.0 eq), triethylamine (2.2 eq, as an acid scavenger), and anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a monomer concentration of 0.5 M. b. Cool the stirred solution to 0°C. c. In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP. d. Add the terephthaloyl chloride solution dropwise to the amine solution over 30 minutes. e. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. An increase in viscosity indicates polymerization.

  • Isolation and Purification: a. Pour the viscous polymer solution slowly into a large beaker of vigorously stirring methanol to precipitate the polyamide. b. Filter the white solid product using a Büchner funnel. c. Wash the polymer sequentially with water and methanol to remove unreacted monomers and triethylamine hydrochloride salt. d. Dry the polymer in a vacuum oven at 60°C to a constant weight.

  • Characterization: a. Structure: Confirm via FTIR (amide C=O and N-H peaks) and ¹H NMR. b. Molecular Weight: Determine by Gel Permeation Chromatography (GPC). c. Thermal Properties: Analyze using Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for decomposition temperature.

Proposed Application 2: Epoxy Resin Curing Agent

Causality: The secondary amine can act as a nucleophile, attacking the electrophilic carbon of an epoxy ring. Since the amine has one active hydrogen, it can react with one epoxy group. When used in conjunction with a primary diamine, it could act as a chain extender or modifier, controlling the cross-link density and final properties of the cured epoxy network. The bulky dimethyl-oxazepane structure would sterically hinder chain packing, potentially increasing the toughness and lowering the brittleness of the cured material.

G amine Oxazepane (Secondary Amine) start start amine->start epoxy Epoxy Resin (e.g., DGEBA) epoxy->start product Cross-linked Polymer (Thermoset) intermediate intermediate intermediate->product Further Reaction

Sources

Application Notes and Protocols for Investigating the Biological Activity of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2,2-Dimethyl-1,4-oxazepane hydrochloride. Due to the limited direct literature on this specific molecule, this guide is structured based on the well-documented activities of structurally related 1,4-oxazepane derivatives and the plausible hypothesis that it may target the G protein-coupled receptor 88 (GPR88).

The 1,4-oxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including acting as psychoneurotic agents, antihistamines, and analgesics.[1] Some have been investigated as non-steroidal progesterone receptor antagonists and monoamine reuptake inhibitors for the treatment of depression and anxiety.[2][3] Given the structural features of this compound, a primary hypothesized mechanism of action is the modulation of GPR88.

GPR88 is an orphan GPCR predominantly expressed in the striatum, a critical brain region for motor control, reward, and cognition.[4][5] It is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] This receptor has emerged as a promising therapeutic target for neurological and psychiatric disorders, and synthetic agonists are valuable tools for its investigation.[4]

This document provides a suite of protocols to systematically characterize the in vitro and in vivo pharmacological profile of this compound, with a focus on its potential as a GPR88 agonist.

Compound Handling and Preparation

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results.

Storage and Stability:

  • Store the solid compound at -20°C, protected from light and moisture.

  • For long-term storage of stock solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • The chemical stability in aqueous solutions at physiological pH should be determined empirically, but it is advisable to prepare fresh dilutions for each experiment.

Solubility:

  • Aqueous Solubility: Determine the aqueous solubility of the compound in relevant buffers (e.g., PBS, aCSF).

  • Organic Solvents: Based on the hydrochloride salt form, the compound is likely soluble in water and polar organic solvents. For stock solutions, sterile, nuclease-free water or DMSO are recommended. If using DMSO, the final concentration in assays should be kept below 0.1% to avoid solvent-induced artifacts.[7]

Preparation of Stock Solutions:

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.

In Vitro Characterization Protocols

A tiered approach to in vitro characterization is recommended, starting with receptor-level functional assays and progressing to more complex cellular and tissue-based assays.

Protocol 1: GPR88 Receptor Activation - cAMP Inhibition Assay

This assay directly measures the functional consequence of Gαi/o-coupled receptor activation.

Principle: Activation of GPR88 by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change can be quantified using various methods, such as HTRF, FRET, or luminescence-based reporter systems.

Cell Line:

  • HEK293 or CHO-K1 cells stably expressing human GPR88 are recommended.[4][6] A parental cell line not expressing the receptor should be used as a negative control.

Materials:

  • GPR88-expressing cells

  • Parental control cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin or Isoproterenol (to stimulate adenylyl cyclase)

  • This compound

  • Known GPR88 agonist (e.g., 2-PCCA, RTI-13951-33) as a positive control[4][5][8]

  • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)

  • White, 384-well microplates

Procedure:

  • Cell Seeding: Seed GPR88-expressing and parental cells into 384-well plates at a density optimized for the specific cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control agonist in assay buffer.

  • Assay:

    • Remove the culture medium from the cells.

    • Add the compound dilutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add a fixed concentration of forskolin or isoproterenol to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (0% inhibition) and the maximally inhibited control (100% inhibition).

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Expected Outcome: If this compound is a GPR88 agonist, it will cause a concentration-dependent decrease in cAMP levels in the GPR88-expressing cells but not in the parental cells.

Protocol 2: High-Throughput Screening - Calcium Mobilization Assay

This assay can be adapted for high-throughput screening of GPR88 ligands.

Principle: GPR88 is natively Gαi/o-coupled and does not signal through calcium mobilization.[6] However, by co-expressing a promiscuous G-protein, such as Gαqi5, the Gαi/o signaling can be rerouted to the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation.[7] This calcium flux can be measured using fluorescent calcium indicators.

Cell Line:

  • CHO-K1 cells stably co-expressing human GPR88 and a promiscuous G-protein (e.g., Gαqi5).[7]

Materials:

  • GPR88/Gαqi5 co-expressing cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • This compound

  • Known GPR88 agonist as a positive control

  • Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument

Procedure:

  • Cell Seeding: Seed the cells into black-walled, clear-bottom 384-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye solution to the cells.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the cell plate in the FLIPR instrument.

    • Add the compound dilutions to the cells while simultaneously recording the fluorescence signal.

    • Record the fluorescence for a sufficient duration to capture the peak response.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Normalize the data and plot the concentration-response curve to determine the EC₅₀.

Expected Outcome: A GPR88 agonist will induce a concentration-dependent increase in intracellular calcium in the engineered cell line.

Protocol 3: Electrophysiology - Whole-Cell Patch-Clamp Recordings in Striatal Neurons

This protocol assesses the effect of the compound on the excitability of medium spiny neurons (MSNs), the primary cell type in the striatum expressing GPR88.

Principle: Activation of GPR88 in MSNs is expected to decrease neuronal excitability by modulating ion channel activity, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[4]

Tissue Preparation:

  • Acute brain slices containing the dorsal striatum are prepared from rodents according to institutionally approved protocols.

Materials:

  • Rodent brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch pipettes

  • Patch-clamp rig with amplifier, digitizer, and microscope with DIC optics

  • This compound

  • Known GPR88 agonist as a positive control

Procedure:

  • Slice Preparation: Prepare 250-300 µm thick coronal brain slices containing the striatum in ice-cold cutting solution.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.

    • Identify MSNs based on their morphology.

    • Establish a whole-cell patch-clamp recording.

    • Record baseline electrophysiological properties (resting membrane potential, input resistance, action potential firing in response to current injections).

    • Bath-apply this compound at various concentrations.

    • Record the changes in the electrophysiological properties.

    • Wash out the compound to observe for reversal of effects.

Data Analysis:

  • Compare the electrophysiological parameters before, during, and after compound application.

  • Statistical analysis (e.g., paired t-test or ANOVA) should be used to determine the significance of any observed effects.

ParameterExpected Effect of GPR88 AgonistRationale
Resting Membrane Potential Hyperpolarization or no changeActivation of GIRK channels leads to K+ efflux.
Input Resistance DecreaseOpening of K+ channels increases membrane conductance.
Action Potential Firing DecreaseHyperpolarization and decreased input resistance make it harder to reach the action potential threshold.

Table 1: Expected Electrophysiological Effects of a GPR88 Agonist on Striatal Medium Spiny Neurons. [4]

In Vivo Behavioral Pharmacology

Based on the role of GPR88 in the striatum, several behavioral paradigms are relevant for assessing the in vivo effects of this compound.

Protocol 4: Alcohol Consumption and Seeking Models

Principle: GPR88 agonists have been shown to reduce alcohol drinking and seeking behaviors in rodents, making this a promising therapeutic area.[8]

Models:

  • Drinking-in-the-Dark (DID): A model of binge-like alcohol consumption.

  • Intermittent Access to 20% Alcohol (IA20%2BC): A model of voluntary alcohol consumption that leads to high intake.

  • Alcohol Self-Administration and Reinstatement: Models of operant alcohol seeking and relapse.

Procedure (General):

  • Acclimate animals to the specific behavioral paradigm.

  • Administer this compound (e.g., via intraperitoneal injection) at various doses prior to the behavioral session.

  • Measure the relevant behavioral endpoints (e.g., amount of alcohol consumed, number of lever presses for alcohol).

  • Include vehicle-treated control groups.

  • To confirm the specificity of the effect, conduct studies in GPR88 knockout mice, where the compound's effect on alcohol-related behaviors should be absent.[8]

Expected Outcome: If the compound is a brain-penetrant GPR88 agonist, it is expected to reduce alcohol consumption and seeking behaviors in these models.

Data Visualization

GPR88_Signaling_Pathway cluster_membrane Cell Membrane GPR88 GPR88 G_protein Gαi/oβγ GPR88->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist 2,2-Dimethyl-1,4-oxazepane hydrochloride Agonist->GPR88 Binds to G_protein->AC Inhibits Neuronal_Excitability Neuronal Excitability G_protein->Neuronal_Excitability Decreases ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Hypothesized GPR88 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cAMP cAMP Inhibition Assay (Primary Functional Assay) Ca_Mobilization Calcium Mobilization Assay (High-Throughput Screening) cAMP->Ca_Mobilization If positive Electrophysiology Electrophysiology (Cellular Function) Ca_Mobilization->Electrophysiology If positive Behavior Behavioral Pharmacology (e.g., Alcohol Consumption) Electrophysiology->Behavior If active Compound 2,2-Dimethyl-1,4-oxazepane hydrochloride Compound->cAMP

Caption: Tiered experimental workflow.

Safety and Toxicology

The safety data sheet for NNC 05-2090 (hydrochloride), a different but structurally related compound, indicates that it may cause skin, eye, and respiratory irritation.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.

Preliminary toxicity studies, such as a cytotoxicity assay in a relevant cell line (e.g., HepG2) and an assessment of off-target effects through a receptor profiling panel, are recommended to de-risk the compound for further development.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lin, X., et al. (2012). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Journal of Biomolecular Screening, 17(6), 809-817. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane. Retrieved from [Link]

  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576-587. Retrieved from [Link]

  • Saleh, M. J., et al. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. World of Medicine: Journal of Biomedical Sciences, 1(8). Retrieved from [Link]

  • Le, T., et al. (2022). The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice. Addiction Biology, 27(1), e13089. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical Research. Retrieved from [Link]

  • Kwiecień, H., et al. (2020). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. Russian Journal of Organic Chemistry, 56(2), 199-221. Retrieved from [Link]

  • Hamad, A. S., et al. (2023). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. Central Asian Journal of Medical and Natural Sciences, 4(6), 1-13. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Oxazepam. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Zhang, P., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][4][7]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry, 16(13), 6589-6600. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,2-Dimethyl-1,4-oxazepane hydrochloride. This document provides practical, in-depth troubleshooting advice and standardized protocols for researchers, chemists, and drug development professionals. Given the limited specific literature for this compound[1][2], this guide is built upon established first principles and field-proven techniques for the purification of cyclic amine hydrochloride salts. Our goal is to equip you with the causal understanding and procedural knowledge to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

The most effective purification techniques for amine hydrochloride salts are recrystallization, solvent trituration (washing), and purification of the free-base followed by salt reformation. The choice depends on the nature and quantity of impurities, the physical state of the crude product (solid, oil, gum), and the desired final purity.

Q2: What are the likely impurities I might encounter?

Impurities in the synthesis of this compound typically fall into several categories:

  • Process-Related Impurities: Unreacted starting materials or by-products from the synthetic route used to form the oxazepane ring.[3][4]

  • Reagents: Excess acid (HCl) or residual catalysts.

  • Solvents: Residual solvents from the reaction or initial workup.

  • Inorganic Salts: Salts like sodium chloride (NaCl) may be present if aqueous reagents were used during synthesis or workup.[5]

Q3: My crude product is a sticky oil or gum, not a solid. What should I do first?

An oily or gummy consistency is common for impure amine salts and is often caused by residual solvents or structurally similar impurities that inhibit crystallization. The first step is typically solvent trituration . By stirring or sonicating the gum with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or ethyl acetate), you can often wash away contaminants and induce precipitation of the pure hydrochloride salt.[6][7]

Q4: How do I choose the best solvent system for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amine hydrochlorides, which are often highly polar, single-solvent systems can be challenging.

  • Protic Solvents: Alcohols like ethanol and isopropanol (IPA) are common starting points. However, many hydrochloride salts are highly soluble in ethanol even at low temperatures, leading to poor recovery.[6] Isopropanol is often a better choice as it is slightly less polar.

  • Solvent/Anti-Solvent Systems: This is frequently the most effective approach. The salt is dissolved in a minimum amount of a polar "solvent" (e.g., IPA, ethanol, methanol) at an elevated temperature. A less polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, acetone, hexane) is then added dropwise until turbidity (cloudiness) appears, at which point the solution is slowly cooled to induce crystallization.[6][8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)
The hydrochloride salt "oils out" or melts during recrystallization.The compound's melting point is lower than the boiling point of the chosen solvent. Impurities are depressing the melting point.Use a lower-boiling solvent or solvent mixture. Attempt crystallization at a lower temperature by adding an anti-solvent slowly to a cooled, saturated solution. If issues persist, purify the material as its free base first (see Protocol 2).
The product is highly soluble even in cold solvents, leading to poor recovery.The hydrochloride salt is highly polar and/or has a low lattice energy.Avoid highly polar solvents like methanol for the final crystallization step. Use isopropanol or an ethanol/anti-solvent system (e.g., ethanol/diethyl ether).[6] Ensure the use of anhydrous solvents, as water can significantly increase solubility.
The product precipitates as a fine powder that is difficult to filter.Crystallization occurred too rapidly (e.g., by crash cooling).Ensure slow cooling. After adding anti-solvent to the point of turbidity, allow the solution to cool to room temperature undisturbed, followed by further cooling in a refrigerator or ice bath.
Final product contains inorganic salts (e.g., NaCl).Use of aqueous HCl or a salt-forming neutralization step in the workup.[5]Convert the salt back to the free base, which can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water to remove the inorganic salts. Dry the organic layer and re-precipitate the hydrochloride salt.[5] Alternatively, stir the crude solid in a solvent like isopropanol where the organic salt is soluble but NaCl is not, then filter.
HPLC shows that purity has not improved after recrystallization.Impurities are structurally very similar to the product and have comparable solubility profiles, causing them to co-crystallize.Purification via the free base is the most robust solution. The free base will have significantly different polarity, allowing for effective separation from polar and non-polar impurities by silica gel chromatography. The purified free base can then be converted back to the hydrochloride salt in high purity.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Diethyl Ether System

This protocol is a standard and effective method for crystalline amine hydrochloride salts.

Methodology:

  • Place the crude this compound solid in a clean, dry Erlenmeyer flask equipped with a stir bar.

  • Add a minimal amount of hot isopropanol (IPA) dropwise while stirring and heating until the solid is fully dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat source.

  • Slowly add anhydrous diethyl ether (anti-solvent) dropwise with continuous stirring until the solution becomes persistently turbid.

  • Stop adding ether, cover the flask, and allow it to cool slowly to room temperature without disturbance.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the purified crystals under high vacuum to remove all residual solvents.

Protocol 2: Purification via Free-Base Generation and Re-salting

This multi-step workflow is highly effective for removing a broad range of impurities that are difficult to separate by simple recrystallization.

Methodology:

  • Free-Base Generation:

    • Dissolve the crude hydrochloride salt in deionized water.

    • Cool the solution in an ice bath and slowly add an aqueous base (e.g., 1M NaOH, NaHCO₃) with stirring until the pH is >10.

    • Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude free-base amine.

  • Free-Base Purification (Optional):

    • If necessary, purify the crude free base using silica gel column chromatography. Choose an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine to prevent streaking).

  • Salt Reformation:

    • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.

    • The hydrochloride salt should precipitate as a solid. If it oils out, add more solvent and continue stirring.

    • Collect the solid by vacuum filtration, wash with the anhydrous solvent (e.g., diethyl ether), and dry under high vacuum.

Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification method based on the initial characteristics of the crude product.

G start Crude Product (2,2-Dimethyl-1,4-oxazepane HCl) check_state What is the physical state? start->check_state solid Solid / Crystalline check_state->solid Solid oil Oil / Gum / Sticky Solid check_state->oil Oil/Gum check_purity Purity >90% by HPLC? solid->check_purity triturate Solvent Trituration (e.g., with Diethyl Ether) oil->triturate recrystallize Protocol 1: Recrystallization check_purity->recrystallize Yes low_purity Protocol 2: Free-Base Purification check_purity->low_purity No end_success Pure Product recrystallize->end_success low_purity->end_success recheck_state Is the product now a solid? triturate->recheck_state recheck_state->solid Yes recheck_state->low_purity No

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Workflow for Free-Base Purification

This flowchart illustrates the key steps in the robust purification method involving the conversion to and from the free-base amine.

G cluster_0 Step 1: Free-Base Generation cluster_1 Step 2: Purification cluster_2 Step 3: Salt Reformation start Crude HCl Salt in Water add_base Add Base (e.g., NaOH) to pH > 10 start->add_base extract Extract with Organic Solvent (e.g., DCM, EtOAc) add_base->extract dry Dry & Concentrate extract->dry free_base Crude Free Base dry->free_base chromatography Silica Gel Chromatography (Optional, for high purity) free_base->chromatography if needed dissolve Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) free_base->dissolve if chromatography is skipped chromatography->dissolve add_hcl Add Ethereal HCl Solution dissolve->add_hcl filter_dry Filter, Wash & Dry add_hcl->filter_dry end_product Pure HCl Salt filter_dry->end_product

Sources

Technical Support Center: Overcoming Solubility Challenges with 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,2-Dimethyl-1,4-oxazepane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimental work. This guide provides in-depth, practical advice in a question-and-answer format, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is its expected aqueous solubility?

If you are experiencing poor dissolution, it could be due to factors such as the concentration you are trying to achieve, the pH of your water, or the temperature.

Q2: What is the role of pH in the solubility of this compound?

The solubility of amine hydrochlorides is highly dependent on the pH of the solution. This compound is the salt of a weak base. In solution, an equilibrium exists between the protonated (the charged, more soluble form) and the neutral free base (the less soluble form).

The pKa of the conjugate acid of the amine determines the pH range at which the compound is predominantly in its charged, soluble form. While the specific pKa for 2,2-Dimethyl-1,4-oxazepane is not published, the pKa of the conjugate acid of a similar cyclic amine, N-methylmorpholine, is 7.38.[3][4] We can use this as a reasonable estimate.

  • At pH values significantly below the pKa (e.g., pH < 6.5) , the compound will be predominantly in its protonated, cationic form, leading to higher aqueous solubility.

  • As the pH approaches and surpasses the pKa (e.g., pH > 7.5) , the equilibrium will shift towards the neutral, free base form, which is expected to be significantly less water-soluble and may precipitate out of solution.

Q3: I observed a precipitate after adding a basic solution to my aqueous stock of this compound. Why did this happen?

This is a classic example of pH-dependent solubility. By adding a basic solution, you increased the pH of your stock solution. This shifted the equilibrium from the soluble protonated form to the less soluble neutral free base, causing it to precipitate. To redissolve the compound, you would need to lower the pH by adding a small amount of a dilute acid (e.g., 0.1 M HCl).

Troubleshooting Guide: Step-by-Step Dissolution Protocols

If you are encountering solubility issues, follow this systematic approach to achieve a clear solution.

Initial Dissolution in Aqueous Buffers
  • Start with an acidic buffer: To ensure the compound remains in its protonated and more soluble form, begin by attempting to dissolve it in a buffer with a pH at least 1-2 units below the estimated pKa of the conjugate acid (pKa ≈ 7.4). Buffers such as citrate (pH 4-6) or phosphate (pH 6-7) are good starting points.

  • Gentle heating: If the compound does not readily dissolve at room temperature, gently warm the solution to 30-40°C. Increased temperature often enhances the dissolution rate and solubility.

  • Sonication: Using a bath sonicator can help break up solid aggregates and accelerate the dissolution process.

Working with Organic Solvents

For applications requiring organic solvents, the polarity of the solvent is a key factor. As an ionic salt, this compound will have limited solubility in non-polar organic solvents.

  • Polar Protic Solvents: Solvents like methanol and ethanol are generally good choices for dissolving amine hydrochlorides.[5] They can solvate both the cation and the anion of the salt.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can also be effective, although solubility might be lower than in polar protic solvents.

  • Non-Polar Solvents: Solubility in non-polar solvents such as hexane, toluene, and dichloromethane is expected to be very low.

Protocol for Dissolving in Organic Solvents:

  • Select a polar solvent: Start with methanol, ethanol, or DMSO.

  • Incremental addition: Add the solvent to the solid in small increments while vortexing or stirring.

  • Sonication and gentle warming: If necessary, use sonication and gentle warming to aid dissolution. Be cautious with volatile solvents.

Co-Solvent Systems

If the compound has limited solubility in your desired final solvent system, a co-solvent approach can be effective.

Example Protocol for a Co-Solvent System:

  • Dissolve in a small amount of a strong solvent: Dissolve the this compound in a minimal volume of a solvent in which it is highly soluble (e.g., water or methanol).

  • Titrate with the weaker solvent: Slowly add your desired final solvent (e.g., a buffer or a less polar organic solvent) to the concentrated stock solution while continuously stirring or vortexing.

  • Monitor for precipitation: If the solution becomes cloudy, you may have exceeded the solubility limit in the co-solvent mixture. You can try adding a small amount of the initial strong solvent to clarify the solution.

Advanced Solubility Enhancement Strategies

For particularly challenging applications, such as high-concentration formulations, more advanced techniques may be necessary.

  • Use of Surfactants: Surfactants can increase the solubility of poorly soluble compounds by forming micelles that encapsulate the hydrophobic parts of the molecule.[6] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological assays.

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a water-soluble polymer.[7] This can enhance the dissolution rate by presenting the drug in a higher energy, amorphous state.

  • Lipid-Based Formulations: For in vivo applications, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral bioavailability by presenting the drug in a solubilized form in the gastrointestinal tract.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting solubility issues with this compound.

solubility_troubleshooting cluster_aqueous Aqueous Troubleshooting cluster_organic Organic Solvent Troubleshooting start Start: Dissolve 2,2-Dimethyl-1,4-oxazepane HCl aqueous Aqueous System? start->aqueous Yes organic Organic System? start->organic No acidic_buffer Use Acidic Buffer (pH < 6.5) aqueous->acidic_buffer polar_solvent Use Polar Solvent (MeOH, EtOH, DMSO) organic->polar_solvent warm_sonicate_aq Warm (30-40°C) & Sonicate acidic_buffer->warm_sonicate_aq still_insoluble_aq Still Insoluble? warm_sonicate_aq->still_insoluble_aq co_solvent_aq Use Co-solvent (e.g., DMSO, Ethanol) still_insoluble_aq->co_solvent_aq Yes end_soluble Solution Achieved still_insoluble_aq->end_soluble No advanced_aq Consider Advanced Formulation (e.g., Surfactants) co_solvent_aq->advanced_aq advanced_aq->end_soluble warm_sonicate_org Warm & Sonicate polar_solvent->warm_sonicate_org still_insoluble_org Still Insoluble? warm_sonicate_org->still_insoluble_org still_insoluble_org->end_soluble No co_solvent_org Try Co-solvent System still_insoluble_org->co_solvent_org Yes co_solvent_org->end_soluble

Caption: Decision tree for troubleshooting solubility issues.

Qualitative Solubility Summary

The following table provides an estimated qualitative solubility of this compound in common laboratory solvents, based on the behavior of similar amine hydrochloride salts.

SolventPolarityTypeExpected SolubilityRationale
Water (acidic pH)Very HighPolar ProticSolubleThe compound is a salt and will be protonated.
MethanolHighPolar ProticSolubleGood for dissolving ionic compounds.
EthanolHighPolar ProticSolubleSimilar to methanol, can solvate ions.
DMSOHighPolar AproticSoluble to Sparingly SolubleCan dissolve many salts.
DichloromethaneMediumAproticInsolubleNot polar enough to effectively solvate the salt.
TolueneLowNon-polarInsolubleNon-polar solvent for an ionic compound.
HexaneVery LowNon-polarInsolubleNon-polar solvent for an ionic compound.

References

  • Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 195-204. Available at: [Link]

  • ChemBK. (n.d.). 4-methylmorpholine hydrochloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methylmorpholine. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. Retrieved from [Link]

  • R Discovery. (2014). Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylmorpholine. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • WordPress.com. (2016). Custom N-Methylmorpholine Introduction. Retrieved from [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. (n.d.). Retrieved from [Link]

  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane -7,4-Dione Derivatives and Evaluation of their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Estimation of Biological Activity of New Oxazepine Derivatives. Retrieved from [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. (n.d.). Retrieved from [Link]

  • World of Medicine: Journal of Biomedical Sciences. (2024). Synthesis and Characterization and Biological Study of Some Oxazepine Derivatives from 2-Acetylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,4-oxazepane. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2025). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Retrieved from [Link]

  • YouTube. (2019). Boiling Points and Solubility of Amines. Retrieved from [Link]

  • Med. Chem. Commun. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • ResearchGate. (2025). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization and anticancer activity of new oxazepien derivative compounds. Retrieved from [Link]

Sources

Technical Support Center: Stability Studies of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Our goal is to equip you with the scientific rationale behind experimental design and to help you navigate the potential challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like other 1,4-oxazepane derivatives, is primarily influenced by pH, temperature, and exposure to light and oxidizing agents.[1] The core structure contains an ether linkage within the seven-membered ring, which can be susceptible to degradation under certain conditions.[1] As a hydrochloride salt, the protonated amine group generally reduces reactivity compared to the free base, which can inhibit certain degradation pathways.

Q2: What is the most probable degradation pathway for this compound?

The most anticipated degradation pathway, particularly in acidic conditions, is the acid-catalyzed hydrolysis of the 1,4-oxazepane ring.[1] This reaction involves the cleavage of the C-O-C (ether) bond, leading to a ring-opening event. Other potential pathways could involve oxidation of the nitrogen atom to form an N-oxide or reactions involving any functional groups that might be present on a substituted version of the core molecule.[1][2]

Q3: How should I monitor the stability of this compound during my experiments?

The most effective method is to use a validated stability-indicating analytical method. A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) and distinguish it from its degradation products.[3][4] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection, is the industry standard for this purpose.[1][5]

Q4: Are there any specific considerations for handling the hydrochloride salt form?

Yes. While hydrochloride salts often improve physical stability and reduce properties like hygroscopicity, they can sometimes be unstable. It is possible, though often under specific conditions, for the salt to dissociate back to the free base.[6] It is also important to consider the potential for interaction with excipients, as the acidic nature of the salt could influence the local pH environment in a formulation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies.

Issue 1: Rapid loss of parent compound peak in acidic solutions during HPLC analysis.

  • Symptoms: A significant and rapid decrease in the HPLC peak area corresponding to this compound in samples prepared in acidic buffers (e.g., pH < 4), often accompanied by the appearance of one or more new peaks in the chromatogram.[1]

  • Probable Cause: This is a strong indication of acid-catalyzed hydrolysis of the oxazepane ring. The ether linkage is susceptible to cleavage under low pH conditions, leading to the formation of degradation products.[1]

  • Solutions:

    • pH Adjustment: If your experimental protocol allows, consider increasing the pH of your solution to a less acidic range (pH 4-7).[1]

    • Temperature Control: Perform experiments at reduced temperatures (e.g., 4°C instead of room temperature) to decrease the rate of the degradation reaction.[1]

    • Forced Degradation Confirmation: To confirm this pathway, intentionally stress the compound under acidic conditions (e.g., 0.1 M HCl at 60°C) and monitor the formation of degradants over time.[1] This will help you identify the retention times of the key degradation products.

Issue 2: Appearance of unexpected peaks during photostability testing.

  • Symptoms: New peaks appear in the chromatogram of samples exposed to light, while control samples stored in the dark remain unchanged.

  • Probable Cause: The compound is likely susceptible to photodegradation. Exposure to UV or visible light can provide the energy needed to induce chemical reactions, leading to the formation of photolytic degradation products.[2]

  • Solutions:

    • Protect from Light: Store all stock solutions, samples, and standards in amber vials or wrap them in aluminum foil to prevent light exposure.[7]

    • Controlled Exposure: Conduct formal photostability studies according to ICH Q1B guidelines to characterize the degradation and determine appropriate protective packaging for the final product.[1][7]

Issue 3: Poor or inconsistent recovery of the compound.

  • Symptoms: The total mass balance (parent compound + degradation products) is significantly less than 100%, or results are not reproducible across different preparations.

  • Probable Cause:

    • Solubility Issues: The compound or its degradants may have poor solubility in the chosen solvent or mobile phase, leading to precipitation.[1]

    • Adsorption: The compound or its degradants may be adsorbing to container surfaces (e.g., glass vials, well plates).

    • Formation of Non-UV Active Degradants: If using UV detection, some degradation products may lack a chromophore and will not be detected.

  • Solutions:

    • Solvent Optimization: Test different solvent systems for sample preparation and HPLC mobile phases to ensure complete dissolution of the parent compound and all potential degradants.

    • Use of Mass Spectrometry: Employ an LC-MS method, which can detect compounds that do not have a UV chromophore and provides mass information to help identify degradants.[8]

    • Container Compatibility: Evaluate different types of containers (e.g., polypropylene instead of glass) to minimize adsorption.

Experimental Protocols & Data

Forced Degradation Study Protocol

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[3][4] The goal is to achieve 5-20% degradation.[4][7]

1. Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a water/acetonitrile mixture.

2. Stress Conditions (Example):

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.[1]

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.[1]

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[1]

  • Thermal Degradation: Store the solid compound in an oven at 80°C.[1]

  • Photolytic Degradation: Expose a solution and the solid compound to a light source compliant with ICH Q1B guidelines, alongside a dark control.[1]

3. Sample Analysis: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). Neutralize acidic and basic samples before analysis. Analyze all samples using a developed stability-indicating HPLC-UV/MS method.[1]

Summary of Typical Forced Degradation Conditions & Potential Products
Stress ConditionExample ParametersTarget DegradationPotential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h10-20%Ring-opened hydroxy amine[1]
Base Hydrolysis 0.1 M NaOH, 60°C, 24h5-15%Degradation may be slower than acid
Oxidative 3% H₂O₂, RT, 24h10-20%N-oxide derivative[1]
Thermal (Solid) 80°C, 48h< 10%Minor unspecified degradants[1]
Photolytic (Solution) ICH Q1B Conditions5-15%Photodegradation products[1]

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Stability Issue Observed (e.g., Peak Loss, New Peaks) check_method Is the Analytical Method Stability-Indicating? start->check_method develop_method Develop & Validate Stability-Indicating Method check_method->develop_method No identify_conditions Identify Experimental Conditions (pH, Temp, Light) check_method->identify_conditions  Yes develop_method->identify_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) identify_conditions->forced_degradation characterize Characterize Degradants (LC-MS, NMR) forced_degradation->characterize mitigate Implement Mitigation Strategy (Adjust pH, Protect from Light, Control Temperature) characterize->mitigate

Caption: A logical workflow for diagnosing and resolving stability issues.

Anticipated Degradation Pathway under Acidic Conditions

G cluster_0 Acid-Catalyzed Hydrolysis parent 2,2-Dimethyl-1,4-oxazepane (Protonated) degradant Ring-Opened Product (Hydroxy Amino Alcohol) parent->degradant H+ / H₂O (Ring Cleavage)

Caption: Primary degradation via acid-catalyzed ether hydrolysis.

References

  • Stability issues of 1,4-Oxazepane deriv
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. BenchChem.
  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • A Study of Method Development, Validation and Forced Degradation for Quantification of Carbamazepine and Oxcarbazepine by RP-HPLC. International Journal of Pharmaceutical Sciences Review and Research.
  • Experimental and theoretical investigations into the stability of cyclic aminals.
  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • This compound (C7H15NO). PubChemLite.
  • Technical Support Center: 1,4-Oxazepane-6-sulfonamide Degrad
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery. BenchChem.
  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane. BenchChem.
  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation P
  • Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the preparation of this valuable heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to ensure the integrity and success of your synthetic endeavors.

Introduction to the Synthesis

The synthesis of this compound, while conceptually straightforward, presents several critical steps where impurities can be introduced. A common and efficient synthetic strategy involves a two-step process: first, a reductive amination of 2-(tert-butylamino)ethanol with a formaldehyde source to form the N-substituted amino alcohol intermediate, followed by an acid-catalyzed intramolecular cyclization and salt formation. This guide will focus on the potential pitfalls and impurities associated with this synthetic route.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is presented in a question-and-answer format, detailing the probable cause and a step-by-step protocol for resolution.

Issue 1: Incomplete Reaction or Low Yield of the N-substituted Amino Alcohol Intermediate

Question: My initial reductive amination reaction between 2-(tert-butylamino)ethanol and formaldehyde is showing a low conversion to the desired N-(2-hydroxyethyl)-2-methylpropan-2-amine. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this step is often attributed to several factors, including the quality of reagents, reaction conditions, and the choice of reducing agent.

Causality:

  • Poor Quality Formaldehyde: Formaldehyde solutions can degrade over time, leading to the formation of paraformaldehyde or formic acid. Formic acid can protonate the starting amine, rendering it less nucleophilic.

  • Ineffective Reducing Agent: The choice and handling of the reducing agent are critical. Sodium borohydride (NaBH₄) can be effective, but its reactivity is pH-dependent. Sodium triacetoxyborohydride (STAB) is often a milder and more selective alternative for reductive aminations.[1]

  • Suboptimal pH: The reaction pH is a delicate balance. It needs to be slightly acidic to facilitate imine formation but not so acidic that the amine is fully protonated or the reducing agent is rapidly decomposed.

Troubleshooting Protocol:

  • Reagent Quality Check:

    • Use a fresh, high-quality source of formaldehyde. If using paraformaldehyde, ensure it is fully depolymerized by gentle heating before the addition of other reagents.

    • Verify the activity of your reducing agent. If using NaBH₄, ensure it is stored in a desiccator and is a fine, free-flowing powder.

  • pH Optimization:

    • Monitor the pH of the reaction mixture. The optimal range for most reductive aminations is between 5 and 7.

    • If the pH is too low, consider using a non-protic solvent or adding a mild base to buffer the reaction.

  • Alternative Reducing Agent:

    • Switch to sodium triacetoxyborohydride (STAB). It is less sensitive to pH and often provides cleaner reactions with higher yields.

Experimental Protocol: Optimized Reductive Amination

StepProcedure
1To a solution of 2-(tert-butylamino)ethanol (1 eq.) in methanol, add a 37% aqueous solution of formaldehyde (1.2 eq.) at 0 °C.
2Stir the mixture for 30 minutes at 0 °C to allow for imine formation.
3Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
4Allow the reaction to warm to room temperature and stir for 12-16 hours.
5Monitor the reaction progress by TLC or LC-MS.
6Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
7Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
8Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Formation of an N-Methylated Byproduct

Question: I am observing a significant amount of a byproduct with a mass corresponding to N,N-dimethyl-2-amino-2-methyl-1-propanol in my reaction mixture. How is this forming and how can I prevent it?

Answer:

The formation of an N-methylated byproduct is a common side reaction in reductive aminations involving formaldehyde.

Causality:

  • Eschweiler-Clarke Type Reaction: In the presence of excess formaldehyde and a reducing agent, a secondary amine can undergo further methylation to form a tertiary amine. This is particularly prevalent if formic acid is present as an impurity in the formaldehyde, which can act as both a formaldehyde source and a reducing agent in a classic Eschweiler-Clarke reaction.

Prevention Strategy:

  • Stoichiometric Control: Carefully control the stoichiometry of formaldehyde. Use a slight excess (1.1-1.2 equivalents) but avoid a large excess.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This helps to ensure that the initially formed imine is reduced before a second molecule of formaldehyde can react with the newly formed secondary amine.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is known to be selective for the reduction of imines over aldehydes and can sometimes minimize over-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

The most common impurities can be categorized as follows:

  • Starting Material Impurities: Impurities present in the 2-(tert-butylamino)ethanol or formaldehyde starting materials.

  • Process-Related Impurities: Byproducts formed during the reaction, such as the N-methylated impurity discussed above, or products of incomplete reaction.

  • Degradation Products: The oxazepane ring can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable.

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.

Q2: How can I effectively purify the final this compound salt?

Purification of the hydrochloride salt can be challenging due to its high polarity and solubility in aqueous media.

  • Recrystallization: This is the most common method. A suitable solvent system needs to be identified. Often, a mixture of a polar solvent in which the salt is soluble (e.g., ethanol, methanol, or isopropanol) and a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) is effective.[2]

  • Washing/Trituration: If the impurities are significantly less polar than the hydrochloride salt, they can sometimes be removed by washing or triturating the crude solid with a suitable organic solvent like ethyl acetate or acetone.[2]

  • pH-Based Separation: Before salt formation, the free base can be purified by standard column chromatography. Alternatively, an acid-base extraction can be performed. Dissolve the crude free base in an organic solvent and extract with dilute aqueous HCl. The aqueous layer containing the protonated product can then be washed with an organic solvent to remove non-basic impurities. Basification of the aqueous layer and extraction will yield the purified free base, which can then be converted to the hydrochloride salt.[3]

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in this synthesis?

A combination of techniques is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product and any isolated impurities.

Visualizing the Synthetic Pathway and Troubleshooting

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a troubleshooting workflow.

Diagram 1: Synthetic Pathway for this compound

G A 2-(tert-butylamino)ethanol C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Formaldehyde B->C D N-(2-hydroxyethyl)-2-methylpropan-2-amine (Intermediate) C->D E Acid-Catalyzed Intramolecular Cyclization (HCl) D->E G N-Methylated Byproduct D->G Side Reaction (Excess Formaldehyde) F This compound (Final Product) E->F

Caption: Proposed synthetic route and a key side reaction.

Diagram 2: Troubleshooting Workflow for Low Product Purity

G Start Low Purity of Final Product Check_SM Analyze Starting Materials (HPLC, NMR) Start->Check_SM Check_Reaction Analyze Crude Reaction Mixture (LC-MS) Start->Check_Reaction Impurity_ID Identify Impurities Check_SM->Impurity_ID Check_Reaction->Impurity_ID SM_Impure Source New/Purify Starting Materials Impurity_ID->SM_Impure Starting Material Related Byproduct Optimize Reaction Conditions (Stoichiometry, Temp., Reagent) Impurity_ID->Byproduct Process Related Purification_Issue Optimize Purification (Recrystallization, Extraction) Impurity_ID->Purification_Issue Co-eluting/ Co-precipitating End Achieve Desired Purity SM_Impure->End Byproduct->End Purification_Issue->End

Caption: A logical approach to diagnosing purity issues.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • How to purify Amine? YouTube. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,2-Dimethyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable heterocyclic scaffold. We will delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic success.

I. Overview of the Synthetic Strategy

The synthesis of 2,2-Dimethyl-1,4-oxazepane typically proceeds via an intramolecular cyclization of a suitable acyclic precursor. A common and effective strategy is the intramolecular Williamson ether synthesis or a related nucleophilic substitution. This involves an N-protected amino alcohol, which is deprotonated to facilitate the ring-closing reaction. The gem-dimethyl group at the 2-position introduces specific steric considerations that influence the cyclization kinetics. The final step involves the formation of the hydrochloride salt, which aids in purification and handling.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2,2-Dimethyl-1,4-oxazepane?

A1: A robust and frequently employed route is the intramolecular cyclization of an N-substituted 2-((2-haloethyl)amino)-2-methylpropan-1-ol. The synthesis can be conceptualized in three main stages:

  • Precursor Synthesis: Reaction of 2-amino-2-methyl-1-propanol with a 2-haloethylating agent (e.g., 2-bromoethanol followed by conversion of the hydroxyl to a leaving group, or direct reaction with a dihaloethane) under conditions that favor mono-alkylation. An N-protecting group may be necessary to control reactivity.

  • Intramolecular Cyclization: The crucial ring-forming step is typically mediated by a strong, non-nucleophilic base (e.g., sodium hydride) to deprotonate the alcohol, which then acts as a nucleophile to displace the halide on the ethyl chain, forming the seven-membered ring. The formation of such medium-sized rings can be challenging due to unfavorable entropic and enthalpic factors.[2]

  • Salt Formation: The resulting free base, 2,2-Dimethyl-1,4-oxazepane, is often an oil. It is converted to its hydrochloride salt by treatment with HCl (e.g., as a solution in diethyl ether or isopropanol) to yield a stable, crystalline solid that is easier to handle and purify.[3][4]

Q2: Why is the formation of a seven-membered ring challenging?

A2: The synthesis of medium-sized rings (7-11 atoms) is notoriously difficult due to several factors. Kinetically, the probability of the reactive ends of the linear precursor encountering each other is low (unfavorable entropy). Thermodynamically, the resulting ring can suffer from transannular strain (non-bonding interactions across the ring) and conformational constraints.[2] Therefore, reaction conditions such as high dilution and careful choice of base and temperature are critical to favor the intramolecular cyclization over competing intermolecular polymerization.

Q3: What role does the gem-dimethyl group play in the reaction?

A3: The gem-dimethyl group at the C2 position can influence the reaction through the Thorpe-Ingold effect. This effect suggests that the presence of two substituents on a carbon atom can decrease the bond angle between the adjacent groups in the acyclic precursor, thereby bringing the reactive ends closer together and promoting intramolecular cyclization. This can help to increase the rate of the desired ring-forming reaction relative to intermolecular side reactions.

Q4: How should I monitor the progress of the cyclization reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (the linear precursor). Given the polar nature of the amine, using a suitable TLC stain (e.g., ninhydrin for primary/secondary amines or permanganate) is recommended. For more quantitative analysis, techniques like GC-MS or LC-MS are ideal.[5] You can track the disappearance of the precursor's mass peak and the appearance of the product's mass peak (m/z for C7H15NO is approx. 129.12).

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Area 1: Low Yield in Cyclization Step

Q: My intramolecular cyclization reaction is giving a very low yield of the desired 2,2-Dimethyl-1,4-oxazepane. What are the likely causes and solutions?

A: Low yields in this step are common and typically point to issues with reaction conditions favoring intermolecular side reactions or incomplete conversion.

Possible Causes & Solutions:

  • Concentration is too high: High concentrations favor intermolecular reactions, leading to polymers.

    • Solution: Employ high-dilution conditions. Add the precursor solution slowly via a syringe pump to the reaction mixture containing the base. This maintains a very low instantaneous concentration of the substrate.

  • Incorrect Base: The base may not be strong enough to fully deprotonate the hydroxyl group, or it may be too nucleophilic, leading to side reactions.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and the solvent is rigorously anhydrous.

  • Reaction Temperature: The temperature might be too low for the reaction to proceed at a reasonable rate or too high, promoting decomposition or side reactions.

    • Solution: The optimal temperature depends on the solvent and leaving group. Start at a moderate temperature (e.g., 60-80 °C in THF or DMF) and adjust as needed based on reaction monitoring.

  • Poor Leaving Group: The halide on the ethyl chain may not be sufficiently reactive.

    • Solution: While bromide is often used, iodide is a better leaving group. You can perform an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) if you are using a chloro- or bromo-precursor. Tosylates are also excellent leaving groups for this type of cyclization.

G start Low Yield of 2,2-Dimethyl-1,4-oxazepane check_conc Is the reaction run under high dilution? start->check_conc check_base Is the base strong and non-nucleophilic (e.g., NaH)? check_conc->check_base Yes sol_conc Action: Use syringe pump for slow addition. check_conc->sol_conc No check_purity Are starting material & solvents pure and anhydrous? check_base->check_purity Yes sol_base Action: Switch to fresh NaH or t-BuOK. check_base->sol_base No check_temp Is the reaction temperature optimized? check_purity->check_temp Yes sol_purity Action: Purify precursor. Use anhydrous solvents. check_purity->sol_purity No check_lg Is the leaving group (e.g., I, OTs) sufficiently reactive? check_temp->check_lg Yes sol_temp Action: Screen temperatures (e.g., 40-100 °C). check_temp->sol_temp No sol_lg Action: Convert halide to iodide (NaI cat.) or use a tosylate. check_lg->sol_lg No

Caption: Troubleshooting logic for low cyclization yield.

Problem Area 2: Purification of the Free Base

Q: The crude 2,2-Dimethyl-1,4-oxazepane free base is difficult to purify by standard silica gel chromatography. It streaks badly on the column. How can I improve the purification?

A: The basicity of the secondary amine in the product causes strong interactions with the acidic silanol groups on standard silica gel, leading to poor peak shape and difficult elution.[6][7]

Possible Solutions:

  • Base-Treated Silica: Deactivate the silica gel by pre-treating it with a base. You can either use a mobile phase containing a small amount (0.5-1%) of triethylamine or ammonia in methanol, or prepare a slurry of silica gel with your eluent and add the amine before packing the column.[6]

  • Amine-Functionalized Silica: For more challenging separations, using a commercially available amine-functionalized silica gel can provide excellent results with simple eluents like hexane/ethyl acetate, avoiding the need for basic additives.[6]

  • Reversed-Phase Chromatography: If the compound and its impurities have different polarities, reversed-phase flash chromatography can be an effective alternative. A mobile phase of water/acetonitrile or water/methanol, possibly with a pH modifier like triethylamine, can be used.[7]

  • Distillation: If the free base is thermally stable, vacuum distillation can be a viable, solvent-free purification method for larger scales.

Problem Area 3: Hydrochloride Salt Formation and Isolation

Q: I'm having trouble getting the hydrochloride salt to crystallize. It either oils out or forms a very hygroscopic solid. What can I do?

A: The physical properties of amine hydrochloride salts are highly dependent on the solvent system and the presence of water.[3][8]

Possible Causes & Solutions:

  • Solvent Choice: The polarity of the solvent is critical. The salt needs to be insoluble to precipitate.

    • Solution: Use a non-polar solvent in which the free base is soluble but the hydrochloride salt is not. Diethyl ether is a classic choice. Other options include ethyl acetate, or a mixture of a polar solvent like isopropanol with a non-polar co-solvent like heptane.[9]

  • Presence of Water: Even trace amounts of water can prevent crystallization and lead to the formation of oils or hygroscopic materials.

    • Solution: Ensure your free base and the solvent are completely dry. Use an anhydrous solution of HCl (e.g., 2M HCl in diethyl ether, available commercially, or prepare by bubbling dry HCl gas through the solvent).[9]

  • Rate of Addition: Adding the HCl solution too quickly can cause the salt to crash out as an amorphous solid or oil.

    • Solution: Add the HCl solution dropwise to a stirred solution of the free base at a low temperature (e.g., 0 °C) to promote the formation of well-defined crystals.

  • Purification of the Salt: If the initial precipitate is impure or oily, it can often be improved by trituration or recrystallization.

    • Solution: After filtration, wash the solid with fresh, cold solvent (e.g., diethyl ether). If needed, attempt to recrystallize the salt from a suitable solvent system, such as isopropanol/diethyl ether or ethanol/ethyl acetate.

IV. Analytical Characterization

A proper analytical characterization is essential to confirm the structure and purity of your final product.

Technique Purpose Expected Observations for 2,2-Dimethyl-1,4-oxazepane HCl
¹H NMR Structural ConfirmationExpect signals for the gem-dimethyl group (singlet, ~1.2-1.5 ppm), and methylene protons on the ring (complex multiplets, ~2.8-4.0 ppm). The N-H proton will appear as a broad signal, often downfield.
¹³C NMR Structural ConfirmationExpect distinct signals for the quaternary carbon of the gem-dimethyl group, the two methyl carbons, and the four unique methylene carbons in the ring.
Mass Spec (ESI+) Molecular WeightLook for the [M+H]⁺ ion corresponding to the free base (C₇H₁₅NO), m/z ≈ 130.12.
FT-IR Functional GroupsLook for a broad N-H stretch characteristic of a secondary ammonium salt (~2400-2800 cm⁻¹) and C-O-C ether stretches (~1100 cm⁻¹).
Elemental Analysis Purity ConfirmationThe calculated %C, %H, %N, and %Cl for C₇H₁₆ClNO should match the experimental values within acceptable limits (±0.4%).

V. Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization
  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel (or syringe pump), and a nitrogen inlet.

  • Charge the flask with sodium hydride (1.2 eq, 60% dispersion in mineral oil) and anhydrous DMF or THF.

  • Dissolve the N-(2-bromoethyl)-2-amino-2-methyl-1-propanol precursor (1.0 eq) in the same anhydrous solvent to make a dilute solution (e.g., 0.01 M).

  • Add the precursor solution dropwise to the stirred NaH suspension at room temperature over several hours.

  • After the addition is complete, heat the reaction mixture (e.g., to 70 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hydrochloride Salt Formation
  • Dissolve the purified 2,2-Dimethyl-1,4-oxazepane free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq) dropwise with vigorous stirring.

  • Observe the formation of a white precipitate.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, washing with cold, anhydrous diethyl ether.

  • Dry the product under high vacuum to yield this compound as a white solid.

G cluster_0 Synthesis & Purification Precursor Acyclic Precursor (e.g., Amino-halo-alcohol) Cyclization Intramolecular Cyclization (Base, High Dilution) Precursor->Cyclization Crude_Base Crude Free Base (2,2-Dimethyl-1,4-oxazepane) Cyclization->Crude_Base Purification Purification (e.g., Amine-Silica Column) Crude_Base->Purification Pure_Base Pure Free Base Purification->Pure_Base Salt_Formation HCl Salt Formation (HCl in Ether) Pure_Base->Salt_Formation Final_Product Final Product (Hydrochloride Salt) Salt_Formation->Final_Product

Caption: General workflow for synthesis and purification.

VI. References

  • BenchChem. (2025). Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide.

  • MDPI. (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization.

  • Yang, Q., Cao, H., Robertson, A., & Alper, H. (2010). Synthesis of dibenzo[b,f][1][10]oxazepin-11(10H)-ones via Intramolecular Cyclocarbonylation Reactions Using PdI(2)/Cytop 292 as the Catalytic System. Journal of Organic Chemistry, 75(18), 6297–6299.

  • D'hooghe, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Journal of Organic Chemistry, 82(12), 6210–6222.

  • Lin, C., et al. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(12), 2296.

  • Let's Talk Chemistry. (2022). Amine and HCl - salt formation reaction. YouTube.

  • Kaliberda, O., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.

  • Google Patents. (1964). US3131221A - Separation and purification of fatty acid amines.

  • Alfa Chemistry. (n.d.). Amine Salts.

  • ResearchGate. (2013). How to purify polar cyclic peptides?.

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications.

  • ACS Publications. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry.

  • University of Baghdad Digital Repository. (2019). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid.

  • Biotage. (2023). Is there an easy way to purify organic amines?.

  • University of Glasgow. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.

  • MDPI. (2020). Modern Strategies for Heterocycle Synthesis.

  • Indian Journal of Chemistry. (2025). Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines.

  • Wiley Online Library. (2019). Structural reassignment of a dibenz[b,f][1][10]oxazepin-11(10H)-one with potent antigiardial activity.

  • Journal of Global Pharma Technology. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds.

  • Sciencemadness.org. (2021). Forming oxalte salts of amines.

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.

  • Royal Society of Chemistry. (2016). Synthesis of substituted benzo[b][1][10]oxazepine derivatives by the reaction of 2-aminophenols with alkynones.

  • Frontiers. (2020). Editorial: Green Synthesis of Heterocycles.

  • MDPI. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

  • Wikipedia. (n.d.). Flux (metallurgy).

  • ResearchGate. (2015). ChemInform Abstract: Recent Advances in Dibenzo[b,f][1][10]oxazepine Synthesis.

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.

  • SINTEF. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

  • ResearchGate. (2020). (PDF) Modern Strategies for Heterocycle Synthesis.

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • PubMed Central (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines.

Sources

Technical Support Center: 2,2-Dimethyl-1,4-oxazepane Hydrochloride Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Dimethyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this compound. Here, you will find troubleshooting advice and frequently asked questions to support your experimental work.

Introduction

This compound is a saturated seven-membered heterocyclic compound. The stability of this molecule is a critical parameter in its handling, formulation, and development. The 1,4-oxazepane ring system, which contains both an ether and a secondary amine functionality, presents specific chemical liabilities that must be understood to ensure experimental accuracy and product integrity.[1] This guide will delve into the primary factors influencing its stability and provide practical, field-proven advice for its use.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[2] As a hydrochloride salt, its solutions will be acidic, which can be a key factor in its degradation profile.

Q2: What is the most likely degradation pathway for this compound under acidic conditions?

A2: The most probable degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the 1,4-oxazepane ring.[2] This reaction typically involves the cleavage of the ether linkage within the seven-membered ring. The presence of the gem-dimethyl group at the 2-position may influence the rate of this hydrolysis due to steric and electronic effects, but the fundamental mechanism is expected to remain the same.

Q3: How does the 2,2-dimethyl substitution impact the stability compared to an unsubstituted 1,4-oxazepane?

A3: The gem-dimethyl group at the carbon adjacent to the oxygen atom (C2) can have two opposing effects. Sterically, it might hinder the approach of water molecules, potentially slowing down the hydrolysis of the ether bond. Electronically, the methyl groups are electron-donating, which could slightly destabilize the protonated ether intermediate, though this effect is likely minor. Overall, the 1,4-oxazepane system is generally more stable than a 1,3-oxazepane system, which contains a more labile aminal-like linkage.[1]

Q4: Can I expect degradation under basic or oxidative conditions?

A4: Yes, degradation under basic and oxidative conditions is possible. While generally more stable to base than acid, strong basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other reactions. Oxidative degradation, in the presence of agents like hydrogen peroxide or even atmospheric oxygen over long periods, can also occur.[3] Oxidation may target the nitrogen atom or the carbon atoms adjacent to the heteroatoms.

Q5: How can I monitor the stability of my this compound sample?

A5: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a Mass Spectrometry (MS) detector.[2] A stability-indicating method is crucial as it must be able to separate the intact parent compound from all potential degradation products, allowing for accurate quantification over time.[2]

Troubleshooting Guide

Issue Symptoms Possible Causes Solutions & Preventative Measures
Rapid loss of compound in acidic solution Significant decrease in the HPLC peak area of the parent compound in samples prepared in acidic buffers (e.g., pH < 4). Appearance of new, unidentified peaks in the chromatogram.[2]Acid-catalyzed hydrolysis of the oxazepane ring's ether linkage.[2]pH Adjustment: If experimentally feasible, increase the solution pH to a less acidic range (pH 4-7).[2] Temperature Control: Conduct experiments at lower temperatures to reduce the degradation rate.[2] Forced Degradation Study: Perform a forced degradation study under acidic conditions to confirm the degradation pathway and identify the resulting products.[2]
Inconsistent results or poor recovery Variable recovery of the compound in different analytical runs or when using different co-solvents with aqueous buffers.Solubility Issues: The compound or its degradants may have poor solubility in certain solvent mixtures, leading to precipitation and inaccurate measurements.[2] Solvent-Induced Degradation: Some organic solvents may promote specific degradation pathways.[2]Solvent Scouting: Test the solubility and stability of the compound in a variety of aqueous/organic solvent systems to find the optimal conditions. Method Validation: Ensure your analytical method is robust and validated for the intended use.
Appearance of unexpected peaks during storage New peaks appearing in the chromatogram of a sample that has been stored for a period of time.Photodegradation: Exposure to ambient or UV light can cause degradation.[4] Oxidation: Reaction with atmospheric oxygen.[3] Thermal Degradation: Storage at elevated temperatures.[5]Light Protection: Store all samples and solutions in amber vials or wrapped in aluminum foil.[4] Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon. Controlled Storage: Store samples at recommended temperatures (e.g., refrigerated or frozen) and monitor for any changes over time.

Proposed Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation.

Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, the ether oxygen of the oxazepane ring is protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-O bond and ring-opening.

G cluster_0 Acid-Catalyzed Hydrolysis Parent 2,2-Dimethyl-1,4-oxazepane (Protonated) Intermediate Protonated Ether Intermediate Parent->Intermediate + H₂O Product Ring-Opened Hydrolysis Product Intermediate->Product Ring Cleavage

Caption: Proposed acid-catalyzed hydrolytic degradation pathway.

Oxidative Degradation

Oxidation can occur at the nitrogen atom, leading to an N-oxide, or at the carbon atoms adjacent to the nitrogen or oxygen, potentially leading to ring cleavage or the formation of carbonyl compounds.

G cluster_1 Oxidative Degradation Parent 2,2-Dimethyl-1,4-oxazepane N_Oxide N-Oxide Derivative Parent->N_Oxide [O] at Nitrogen Ring_Cleavage Ring Cleavage Products Parent->Ring_Cleavage [O] at Carbon

Caption: Potential oxidative degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[6][7]

Objective

To intentionally degrade this compound under various stress conditions to generate potential degradation products for analytical method development and validation. An ideal forced degradation study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Materials
  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade methanol, acetonitrile, and water

  • pH meter

  • HPLC-UV/MS system

  • Temperature-controlled oven

  • Photostability chamber compliant with ICH Q1B guidelines

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.[4]

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M NaOH before analysis.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[4]

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 70°C for 48 hours.[4]

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source compliant with ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[4][5]

    • Simultaneously, keep a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use the MS data to obtain mass information about the degradation products to aid in their identification.

Experimental Workflow Diagram

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (70°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize Samples (Acid/Base Hydrolysis) Acid->Neutralize Base->Neutralize Analyze Analyze all samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Identify Degradants & Establish Pathways Analyze->Report

Caption: Workflow for the forced degradation study.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

  • Danile, A. D., & Gaikwad, V. D. (2016). Furan Oxidation-Cyclization to Oxazepines: Favoring 7-exo-trig over 6-endo-trig and 5-exo-trig Trajectories. Organic Letters, 18(1), 108-111. [Link]

  • Yamato, M., Sano, Y., Tsuchida, T., & Tode, T. (1979). Oxidation of some dibenz[b,f][2][8]oxazepines by peracetic acid. Journal of the Chemical Society, Perkin Transactions 1, 1886-1890. [Link]

  • Scilit. Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. [Link]

  • MedCrave. Forced Degradation Studies. (2016). [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(6), 48-64. [Link]

  • Kumar, V., & Kumar, S. (2011). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 4(3), 343-348. [Link]

  • Klick, S., Muellner, T., & Watler, P. (2005). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 29(5), 68-80. [Link]

  • Magari, R. T. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 16(11), 32-41. [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Google Patents.
  • An, T., Gao, Y., Li, Y., & Zhang, Y. (2016). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 23(17), 17567-17577. [Link]

  • University of Baghdad Digital Repository. Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. (2025). [Link]

  • PubChemLite. This compound (C7H15NO). [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2019). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 24(18), 3328. [Link]

  • University of Baghdad Digital Repository. Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of 2,2-Dimethyl-1,4-oxazepane hydrochloride: peak tailing . As a secondary amine, this compound is classified as a basic analyte, making it particularly susceptible to undesirable interactions with standard silica-based stationary phases. This document is designed for researchers, analytical chemists, and drug development professionals to diagnose and resolve this issue efficiently.

Troubleshooting Guide: A Root Cause Analysis Approach

This section is structured in a question-and-answer format to walk you through the logical steps of identifying and rectifying the cause of peak tailing. We will begin with the most probable chemical interactions and progress to instrumental and methodological factors.

Q1: What is the fundamental reason my this compound peak is tailing?

Answer: The primary cause is most likely unwanted secondary interactions between your basic analyte and the HPLC column's stationary phase.[1][2] Here's the underlying chemistry:

  • Analyte State: this compound is the salt of a secondary amine. In a typical reversed-phase mobile phase (e.g., water/acetonitrile), the amine group is protonated, carrying a positive charge.

  • Stationary Phase Surface: Standard silica-based columns (like C18 or C8) are not perfectly uniform. The surface contains residual silanol groups (Si-OH).[3] These silanols are weakly acidic (pKa ≈ 3.5–4.5) and can become deprotonated (ionized) to form negatively charged sites (Si-O⁻), especially when the mobile phase pH is above 4.[4][5]

  • The Interaction: The positively charged amine on your analyte engages in a strong ionic interaction with the negatively charged silanol sites.[6] This interaction is a different retention mechanism than the intended hydrophobic interaction. Because these silanol sites are non-uniformly distributed and the interaction kinetics can be slow, some analyte molecules are held back longer than others, resulting in a delayed elution and a "tailing" peak.[7]

This dual-retention mechanism is the most common source of peak asymmetry for basic compounds.[8][9]

Q2: How can I systematically diagnose the cause of peak tailing in my specific system?

Answer: A logical, stepwise approach is crucial. Before modifying your method, you must rule out common system-level problems.

Troubleshooting Workflow Diagram

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 2,2-Dimethyl-1,4-oxazepane HCl check_system Step 1: System & Hardware Check start->check_system check_connections Verify fittings & tubing (minimize dead volume) check_system->check_connections check_column_health Inspect column for voids or blocked frits check_system->check_column_health run_neutral_std Inject a neutral standard (e.g., Toluene, Uracil) check_system->run_neutral_std eval_neutral Is the neutral peak symmetrical? run_neutral_std->eval_neutral optimize_method Step 2: Method & Chemical Optimization (Problem is analyte-specific) eval_neutral->optimize_method Yes system_issue Conclusion: System Issue (e.g., Dead Volume, Column Failure) eval_neutral->system_issue No ph_optimization A: Mobile Phase pH & Buffer optimize_method->ph_optimization column_choice B: Column Selection optimize_method->column_choice additives C: Mobile Phase Additives optimize_method->additives final_solution Symmetrical Peak Achieved ph_optimization->final_solution column_choice->final_solution additives->final_solution

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Experimental Protocol: System Sanity Check

  • Visual Inspection: Check all PEEK tubing and fittings between the injector and detector. Ensure there are no gaps from improper ferrule depth, which can create dead volume.[10]

  • Column Health: If the column has experienced pressure shocks, a void may have formed at the inlet. Disconnect the column from the detector, reverse it, and flush with a strong solvent (like 100% isopropanol) to waste.[1][8] Always check the manufacturer's instructions to confirm if reverse flushing is permitted.

  • Neutral Compound Test: Prepare a sample of a neutral, non-polar compound (e.g., toluene). Run it using your current method. If this peak is also tailing, it points to a system issue (dead volume, column failure) rather than a chemical interaction.[10] If the peak is sharp and symmetrical, the problem is specific to the basic nature of your analyte, and you should proceed to method optimization.

Q3: How can I optimize my mobile phase to eliminate tailing?

Answer: Mobile phase optimization is the most powerful tool for improving the peak shape of basic compounds. The goal is to control the ionization states of both the analyte and the column's residual silanols.

Strategy A: Operate at Low pH

This is the most common and effective approach. By lowering the mobile phase pH, you protonate the silanol groups (Si-O⁻ → Si-OH), neutralizing them and preventing the strong ionic interaction with your protonated amine.[1][6][9]

  • Target pH: Adjust your mobile phase to a pH between 2.5 and 3.5 .

  • Buffer Choice: A buffer is essential to maintain a stable pH.[11][12] Phosphate and formate buffers are excellent choices.

  • Buffer Concentration: Start with a concentration of 10-25 mM. Increasing buffer concentration can sometimes further improve peak shape by increasing the ionic strength of the mobile phase, which helps to shield the silanol interactions.[6][13]

Strategy B: Use Mobile Phase Additives

If adjusting pH alone is insufficient, additives can be used to mask the problematic silanol groups.

  • Competing Base (Amine Additive): Adding a small amount of a competing amine, such as Triethylamine (TEA) , to the mobile phase can be very effective.[9] The TEA molecules will preferentially interact with the active silanol sites, effectively "hiding" them from your analyte. A typical concentration is 0.1% (v/v). Note: TEA is not suitable for LC-MS applications as it is non-volatile and causes significant ion suppression.

  • Ion-Pairing Agents: These reagents are added to the mobile phase to form a neutral ion pair with the charged analyte.[14][15] For a positively charged amine, an alkyl sulfonate (e.g., sodium 1-heptanesulfonate) is used.[16][17] The sulfonate's negative charge pairs with the analyte's positive charge, and the alkyl chain provides hydrophobicity, improving retention and peak shape on a reversed-phase column.

Mobile Phase StrategyMechanism of ActionProsCons
Low pH (2.5-3.5) Suppresses silanol ionization (Si-OH).Simple, effective, MS-compatible (with volatile buffers like formic acid).Analyte must be stable at low pH.
Competing Base (TEA) Blocks active silanol sites.Very effective for improving peak shape.Not MS-compatible, can alter selectivity.
Ion-Pairing (Alkyl Sulfonate) Forms a neutral complex with the analyte.Excellent for improving retention and peak shape.Can be difficult to remove from the column, complex method development, often not MS-compatible.[14]
Q4: I've optimized my mobile phase, but the peak is still tailing. Could my column be the issue?

Answer: Yes. Not all C18 columns are created equal. If mobile phase adjustments don't solve the problem, the column itself is the next logical focus.

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher number of acidic, active silanols. Modern "Type B" columns are made from high-purity silica with fewer metal contaminants and are more thoroughly end-capped .[5][9] End-capping is a chemical process that deactivates most of the residual silanols by reacting them with a small silylating agent.[3][8][18] Ensure you are using a column specifically marketed as end-capped or base-deactivated for best results with basic compounds.

  • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, significantly reducing peak tailing.

  • Check for Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing. Follow a rigorous column cleaning and regeneration procedure as recommended by the manufacturer.

Q5: Are there alternative chromatography modes I should consider for this compound?

Answer: Absolutely. If you continue to struggle with peak shape in reversed-phase, the polarity of this compound makes it an excellent candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • HILIC Mechanism: HILIC uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high percentage of organic solvent (typically >80% acetonitrile).[19][20][21] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.[22]

  • Advantages for Basic Compounds: In HILIC, the same silanol groups that cause problems in reversed-phase contribute to retention in a more controlled manner, often producing excellent peak shapes for polar bases without the need for extreme pH or additives.[23][24] This mode is also highly compatible with MS detection due to the high organic content of the mobile phase, which promotes efficient ionization.[24]

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for this compound? A:

  • Column: A modern, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or Mass Spectrometry.

Q: How do I measure peak tailing quantitatively? A: The most common metric is the USP Tailing Factor (Tf) or Asymmetry Factor (As). It is calculated by measuring the peak width at 5% of the peak height. A perfectly symmetrical (Gaussian) peak has a Tf of 1.0. A value > 1.2 is generally considered tailing, though up to 1.5 may be acceptable for some assays.[8]

Q: Can I overload the column with this compound? A: Yes. The active silanol sites that cause tailing are finite. Injecting too much sample (mass overload) can saturate these sites, leading to a distorted, tailing peak.[2] If you suspect this, try diluting your sample 10-fold. If the peak shape improves dramatically, you were likely overloading the column.[1]

Q: My sample is dissolved in pure DMSO, but my mobile phase is 95% water. Could this be a problem? A: Yes, this is a significant solvent mismatch . Injecting a sample in a much stronger, non-polar solvent (like DMSO) than the initial mobile phase can cause poor peak shape, including splitting and tailing, especially for early eluting peaks.[10] Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Detailed Experimental Protocols
Protocol 1: Preparation of 25 mM Potassium Phosphate Buffer at pH 3.0
  • Reagent Preparation: Weigh 3.40 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in approximately 950 mL of HPLC-grade water in a 1 L beaker.

  • pH Adjustment: Place a calibrated pH electrode in the solution. While stirring, slowly add 85% phosphoric acid (H₃PO₄) dropwise until the pH meter reads 3.0 ± 0.05.

  • Final Volume: Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filtration: Filter the buffer through a 0.22 µm membrane filter to remove particulates and degas the solution. This is now your aqueous mobile phase component.

References
  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Subramanian, G. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Serbian Chemical Society, 76(10), 1339-1351.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
  • LCGC International. (n.d.). Hydrophilic Interaction Chromatography.
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape.
  • Phenomenex. (n.d.). LC Technical Tip: The Role of End-Capping in RP.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • CHROMacademy. (2019). HPLC Diagnostic Skills II – Tailing Peaks. The LCGC Blog.
  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms.
  • CHROMacademy. (2018). Do You Really Know Your Stationary-Phase Chemistry?. The LCGC Blog.
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Wikipedia. (n.d.). Hydrophilic interaction chromatography.
  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 2.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. ResearchGate.
  • Parast, K. A., et al. (2005). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate.
  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-dimethyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We will delve into the critical aspects of the synthesis, from precursor preparation to the final salt formation, providing troubleshooting advice and in-depth explanations to improve your yield and purity.

The synthesis of 2,2-dimethyl-1,4-oxazepane, a seven-membered saturated heterocycle, presents unique challenges, primarily in achieving efficient intramolecular cyclization while avoiding competing side reactions. This guide is structured in a question-and-answer format to directly address the practical issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach involves a two-step synthesis starting from readily available materials. The first step is the synthesis of the linear precursor, N-(2-hydroxyethyl)-2-amino-2-methylpropan-1-ol. The second, and most critical step, is the intramolecular cyclization of this precursor to form the 2,2-dimethyl-1,4-oxazepane ring, followed by conversion to its hydrochloride salt for stability and ease of handling.

dot

dot Caption: General synthetic pathway for 2,2-Dimethyl-1,4-oxazepane HCl.

Q2: Why is the cyclization step the most challenging part of the synthesis?

The formation of a seven-membered ring, such as the 1,4-oxazepane core, is entropically disfavored compared to smaller rings. The primary challenge is to promote the desired intramolecular reaction over intermolecular polymerization, where multiple precursor molecules react with each other to form long chains. Achieving high yields in this step requires careful control of reaction conditions.[1]

Troubleshooting Guide: Low Yield

Q3: My yield of 2,2-Dimethyl-1,4-oxazepane is consistently low after the cyclization step. What are the likely causes and how can I improve it?

Low yield in the cyclization step is a common issue and can often be attributed to suboptimal reaction conditions that favor intermolecular side reactions or incomplete conversion.

Possible Cause 1: Intermolecular Polymerization

The hydroxyl and amino groups of the precursor can react with other precursor molecules, leading to the formation of polymers instead of the desired cyclic product.

Solutions:

  • High-Dilution Conditions: This is the most critical factor. By performing the reaction at a very low concentration (e.g., 0.01-0.05 M), you decrease the probability of molecules encountering each other, thus favoring the intramolecular pathway.[1]

  • Slow Addition: Adding the precursor slowly to the reaction vessel containing the cyclizing agent over an extended period can also help maintain a low effective concentration.

Possible Cause 2: Inefficient Cyclization Method

The choice of cyclizing agent and conditions is crucial. A common method is acid-catalyzed dehydration.

Solutions:

  • Choice of Acid: While strong mineral acids like sulfuric acid can be used, they can also lead to charring and other side reactions at high temperatures. Consider using a milder acid catalyst or a Lewis acid.

  • Azeotropic Removal of Water: If using an acid catalyst, removing the water formed during the reaction can help drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus with a suitable solvent (e.g., toluene).

  • Alternative Activation of Hydroxyl Group: Instead of direct dehydration, one of the hydroxyl groups can be converted into a better leaving group. For instance, reaction with tosyl chloride to form a tosylate, followed by intramolecular cyclization under basic conditions (an intramolecular Williamson ether synthesis), can be a more controlled and higher-yielding approach.

Possible Cause 3: Starting Material Purity

Impurities in the N-(2-hydroxyethyl)-2-amino-2-methylpropan-1-ol precursor can interfere with the cyclization reaction.

Solutions:

  • Purify the Precursor: Ensure your precursor is of high purity before proceeding to the cyclization step. Purification can be achieved by vacuum distillation or column chromatography.

  • Characterize the Precursor: Confirm the structure and purity of your precursor using techniques like NMR and mass spectrometry.

ParameterRecommended ConditionRationale
Concentration 0.01 - 0.05 MFavors intramolecular cyclization over intermolecular polymerization.[1]
Temperature Varies with methodOptimize to ensure reaction completion without decomposition.
Solvent High-boiling, non-reactiveToluene or xylene for azeotropic water removal.
Catalyst Sulfuric acid, TsOH, or Lewis acidsOptimize catalyst and loading to balance reactivity and side reactions.

dot

Troubleshooting_Low_Yield Start Low Yield of 2,2-Dimethyl-1,4-oxazepane Cause1 Intermolecular Polymerization? Start->Cause1 Cause2 Inefficient Cyclization? Cause1->Cause2 No Sol1a Implement High-Dilution (0.01-0.05 M) Cause1->Sol1a Yes Cause3 Impure Starting Material? Cause2->Cause3 No Sol2a Optimize Acid Catalyst (type and loading) Cause2->Sol2a Yes Sol3 Purify Precursor via Distillation or Chromatography Cause3->Sol3 Yes Sol1b Use Slow Addition of Precursor Sol1a->Sol1b Sol2b Use Dean-Stark Trap to Remove Water Sol2a->Sol2b Sol2c Try Alternative Method (e.g., Tosylation/Base) Sol2b->Sol2c

dot Caption: Decision tree for troubleshooting low cyclization yield.

Troubleshooting Guide: Impurity Profile

Q4: I have obtained my product, but I see significant impurities in the NMR/LC-MS. What could these be and how do I get rid of them?

The impurity profile can provide valuable clues about what is going wrong in your synthesis or purification.

Possible Impurity 1: Unreacted Starting Material

This is one of the most common impurities and indicates an incomplete reaction.

Solutions:

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1] If the reaction stalls, a moderate increase in temperature may be necessary.

  • Increase Reagent Stoichiometry: If using a multi-step cyclization (like the tosylation route), ensure the tosyl chloride and subsequent base are used in sufficient amounts.

Possible Impurity 2: Intermolecular Dimer/Polymer

As discussed previously, this is a major side product.

Solutions:

  • Optimize Cyclization Conditions: Refer to the solutions for low yield, particularly the use of high-dilution conditions.[1]

  • Purification: These higher molecular weight species can often be removed by column chromatography or by precipitation/recrystallization of the desired product.

Possible Impurity 3: Isomeric Byproducts

While less likely with the 2,2-dimethyl substitution pattern, alternative cyclization pathways could theoretically lead to isomeric products if other reactive sites are present. The 1,4-oxazepane system is generally stable under many conditions, but highly acidic environments can sometimes pose stability issues for derivatives.[2][3]

Solutions:

  • Careful Characterization: Use 2D NMR techniques (COSY, HMBC, HSQC) to confirm the structure of your main product and identify the structure of the impurity.

  • Optimize Purification: Develop a robust purification method. For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective at removing closely related impurities.

Q5: I am having trouble with the final hydrochloride salt formation and purification. The product is oily or difficult to crystallize. What should I do?

The physical properties of hydrochloride salts can be sensitive to stoichiometry and residual solvent or water.

Possible Cause 1: Excess HCl or Water

Too much HCl can lead to the formation of hygroscopic, oily products. The presence of water can prevent crystallization.

Solutions:

  • Stoichiometric HCl: Use a calculated amount of anhydrous HCl (typically 1.0 to 1.1 equivalents). A stock solution of HCl in an anhydrous solvent like dioxane or isopropanol is more controllable than bubbling HCl gas.

  • Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried. The free base should be anhydrous before adding the HCl solution.

Possible Cause 2: Incorrect Solvent System

The choice of solvent is critical for obtaining a crystalline solid.

Solutions:

  • Solvent Screening: The ideal solvent system will dissolve the free base but be a poor solvent for the hydrochloride salt. Common choices for precipitating hydrochloride salts include diethyl ether, ethyl acetate, and mixtures like isopropanol/ether or ethanol/hexane.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-air interface, or add a seed crystal if available. Cooling the solution can also promote crystallization.

Experimental Protocols

Representative Protocol for Intramolecular Cyclization (Acid-Catalyzed)
  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a Dean-Stark apparatus connected to a condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add dry toluene to a volume that will result in a final concentration of 0.01-0.05 M. Add a catalytic amount of p-toluenesulfonic acid (TsOH) (approx. 0.05 eq).

  • Heat the toluene to reflux.

  • Dissolve the precursor, N-(2-hydroxyethyl)-2-amino-2-methylpropan-1-ol, in a minimal amount of dry toluene and add it to the dropping funnel.

  • Add the precursor solution dropwise to the refluxing toluene over a period of 4-8 hours.

  • Continue to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to quench the acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-1,4-oxazepane free base.

Protocol for Hydrochloride Salt Formation
  • Purify the crude free base by vacuum distillation or column chromatography.

  • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether (or another suitable solvent).

  • Slowly add a 1 M solution of anhydrous HCl in diethyl ether (1.05 equivalents) with stirring.

  • A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to yield this compound as a white crystalline solid.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1,4-Oxazepane-6-sulfonamide.
  • Benchchem. (n.d.). Stability issues of 1,4-Oxazepane derivatives in solution.
  • Benchchem. (n.d.). Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis.
  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol.
  • PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1,4-oxazepane hydrochloride. This seven-membered heterocyclic scaffold is a key structural motif in medicinal chemistry, notably explored for its potential as a monoamine reuptake inhibitor for applications in treating various central nervous system disorders[1]. The synthesis, while conceptually straightforward, involves multiple steps where side reactions can significantly impact yield and purity.

This guide provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you navigate the challenges of this synthesis. As Senior Application Scientists, we have designed this resource to be a practical bench-side companion, combining established chemical principles with field-proven insights.

Recommended Synthetic Pathway: An Overview

A robust and scalable synthesis of this compound involves a four-step sequence starting from the commercially available 2-amino-2-methyl-1-propanol. This pathway is designed to control selectivity and minimize the formation of isomeric impurities by leveraging a protecting group strategy.

Caption: Recommended four-step synthetic workflow.

Troubleshooting Guide & FAQs

This section is organized by each major synthetic transformation. We address common questions and provide detailed troubleshooting for specific experimental failures.

Step 1: N-Boc Protection of 2-Amino-2-methyl-1-propanol

The initial step involves protecting the primary amine with a tert-butyloxycarbonyl (Boc) group. This prevents the nucleophilic nitrogen from interfering in the subsequent ether synthesis and cyclization steps.

FAQ: Why is the Boc group chosen over other amine protecting groups?

The Boc group is ideal for this synthesis due to its stability under basic and nucleophilic conditions, which are required for the subsequent ether synthesis and cyclization steps[2][3]. Furthermore, it can be removed under acidic conditions, which conveniently allows for the direct formation and isolation of the final product as a hydrochloride salt in the last step[3].

Problem: Low yield of the desired Boc-protected product, with significant formation of N,N-di-Boc, urea, or other unidentified byproducts.

  • Potential Cause & Mechanism: This issue often arises from the reaction conditions. The reaction of di-tert-butyl dicarbonate (Boc₂O) with amines can sometimes generate an isocyanate intermediate, especially at elevated temperatures. This isocyanate can then react with another molecule of the starting amino alcohol to form a urea byproduct. The formation of N,N-di-Boc derivatives can also occur, particularly in the presence of catalysts like 4-dimethylaminopyridine (DMAP)[4]. For amino alcohols specifically, intramolecular cyclization to form an oxazolidinone is a possible side reaction, though less favored with a sterically hindered amine[2].

  • Recommended Solutions & Protocol:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of Boc₂O to suppress the formation of isocyanate and other thermally-driven side products.

    • Solvent Choice: Using specific solvents can enhance selectivity. For instance, conducting the reaction in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to allow for highly chemoselective mono-N-Boc protection while inhibiting side reactions[2]. A catalyst-free system using water can also provide high chemoselectivity[2].

    • pH Control: Maintain slightly basic conditions (pH 8-9) using a mild base like sodium bicarbonate if running in a biphasic or aqueous system. This ensures the amine is sufficiently nucleophilic without promoting base-catalyzed side reactions.

    Validated Protocol:

    • Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or a 1:1 mixture of dioxane and water).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate (1.5 eq) if using an aqueous system.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

    • Proceed with standard aqueous workup and extraction to isolate the N-Boc protected amino alcohol.

Step 2: Williamson Ether Synthesis

This step constructs the backbone of the molecule by reacting the alcohol of the Boc-protected amino alcohol with 1,3-dibromopropane.

FAQ: Which base is most effective for the deprotonation of the alcohol?

A strong, non-nucleophilic base is required. Sodium hydride (NaH) is highly effective as it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, driving the reaction forward. Potassium tert-butoxide can also be used, but care must be taken to avoid elimination reactions with the alkyl halide.

Problem: Complex product mixture containing starting material, di-alkylated species, and potential dimers.

  • Potential Cause & Mechanism: The primary challenge is achieving selective mono-alkylation. Using stoichiometric amounts of the base and alkylating agent can lead to several outcomes:

    • Unreacted Starting Material: Incomplete deprotonation or insufficient reaction time.

    • Dimer Formation: The initially formed alkoxide reacts with 1,3-dibromopropane. The resulting bromo-ether product can then be deprotonated and react with another molecule of the starting alcohol, leading to a symmetrical diether.

    • Intramolecular Cyclization: The product Br-(CH₂)₃-O-CH₂-C(CH₃)₂-NHBoc could potentially cyclize to form a 6-membered ring if a nucleophile attacks the internal carbon chain, although this is sterically and electronically unlikely under these conditions.

  • Recommended Solutions & Protocol: The key to favoring the desired mono-alkylation is to use a large excess of the dihaloalkane. This ensures that the alkoxide is statistically more likely to encounter a molecule of 1,3-dibromopropane than a molecule of the bromo-ether product.

    Validated Protocol:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

    • Cool to 0 °C and slowly add a solution of the Boc-protected amino alcohol (1.0 eq) in anhydrous THF.

    • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

    • Add a large excess of 1,3-dibromopropane (5-10 eq) and heat the reaction to a gentle reflux for 12-24 hours.

    • Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction and carefully quench with water.

    • Perform an aqueous workup, extract the product, and remove the excess 1,3-dibromopropane under reduced pressure. The crude bromo-ether intermediate is often carried forward to the next step without extensive purification.

Step 3: Intramolecular Cyclization

This is the critical ring-forming step where the protected amine backbone is cyclized to form the 7-membered oxazepane ring.

FAQ: What are the most critical parameters for achieving high yield in this cyclization?

The two most critical parameters are concentration and the choice of base . The reaction must be run under high-dilution conditions to favor the intramolecular pathway over the intermolecular one. The base must be strong enough to promote the reaction but not so strong as to favor elimination side reactions.

Problem: Low yield of the desired 7-membered ring, with the major products being a linear polymer or an elimination-derived alkene.

  • Potential Cause & Mechanism: This step represents a competition between three potential reaction pathways:

    • Intramolecular Sₙ2 (Desired): The carbamate nitrogen acts as a nucleophile, attacking the terminal carbon bearing the bromine atom to form the 7-membered ring.

    • Intermolecular Sₙ2 (Dimerization/Polymerization): The nitrogen of one molecule attacks the bromo-substituted carbon of another molecule, leading to linear chains or large macrocycles. This pathway is favored at high concentrations.

    • E2 Elimination (Side Reaction): A strong or sterically hindered base can abstract a proton from the carbon adjacent to the bromine, leading to the elimination of HBr and the formation of an allyl ether byproduct.

G cluster_0 Reaction Pathways A Bromo-ether Intermediate B Intramolecular SN2 (Desired Cyclization) A->B High Dilution Weak Base (K2CO3) C E2 Elimination A->C Strong/Hindered Base (e.g., t-BuOK) D Intermolecular SN2 (Polymerization) A->D High Concentration

Caption: Competing pathways in the cyclization step.

  • Recommended Solutions & Protocol: To maximize the yield of the desired product, conditions must be chosen to heavily favor the intramolecular Sₙ2 pathway.

Parameter Condition A (Low Yield) Condition B (Optimized) Rationale
Concentration 0.5 M0.01 - 0.05 MHigh dilution kinetically favors the intramolecular reaction over the intermolecular one.
Base Potassium tert-butoxidePotassium carbonate, Cesium carbonateK₂CO₃ and Cs₂CO₃ are strong enough to facilitate N-alkylation but are less likely to cause E2 elimination compared to hindered alkoxides[5].
Solvent THFAcetonitrile, DMFPolar aprotic solvents effectively solvate the cation of the base and accelerate Sₙ2 reactions.
Temperature 80 °C60 - 80 °CProvides sufficient thermal energy for the reaction without significantly promoting elimination.
Step 4: Boc Deprotection and Hydrochloride Salt Formation

The final step removes the Boc protecting group and simultaneously forms the desired hydrochloride salt.

FAQ: Is it possible to isolate the free base of 2,2-Dimethyl-1,4-oxazepane?

Yes. After deprotection with an acid like TFA, a basic workup (e.g., with NaOH solution) can be performed to neutralize the acid and extract the free base. However, small cyclic amines can be volatile and are often more stable and easier to handle as their crystalline hydrochloride salts. For purification and long-term storage, the salt is preferred.

Problem: The final product is an oil instead of a crystalline solid, or it is impure.

  • Potential Cause & Mechanism:

    • Incomplete Deprotection: Insufficient acid or reaction time can leave residual Boc-protected material, which is an oily substance and will prevent crystallization.

    • Trapped Solvent: The precipitation process can trap solvent molecules within the solid, leading to a gummy or oily appearance.

    • Side Reactions from t-Butyl Cation: The tert-butyl cation generated during deprotection is an electrophile and can potentially alkylate the product amine or other nucleophiles, although this is less common[3].

    • Hygroscopic Nature: The hydrochloride salt may be hygroscopic and absorb moisture from the air, causing it to become oily.

  • Recommended Solutions & Protocol:

    • Ensure Complete Reaction: Use a significant excess of acid (e.g., 4M HCl in dioxane or gaseous HCl bubbled through an ether solution). Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

    • Purification Technique: If the initial precipitate is oily, it can be purified by trituration or recrystallization.

      • Trituration: Stirring the crude oil with a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexane) can induce crystallization and wash away non-polar impurities.

      • Recrystallization: Dissolving the crude product in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol) and allowing it to cool slowly can yield high-purity crystals. Adding a less polar co-solvent (e.g., diethyl ether) can aid precipitation.

    • Handling: Perform the final filtration and drying under a dry atmosphere (e.g., in a glove box or using a nitrogen-purged funnel) to prevent moisture absorption. Dry the final product thoroughly under high vacuum.

    Validated Protocol:

    • Dissolve the crude Boc-protected oxazepane (1.0 eq) in a minimal amount of anhydrous diethyl ether or dichloromethane.

    • Cool the solution to 0 °C.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq) with vigorous stirring.

    • A white precipitate should form immediately. Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Collect the solid by vacuum filtration, wash the filter cake with cold, anhydrous diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Journal of Chemistry Letters. (n.d.).
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(10), 2568-2574.
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
  • Google Patents. (n.d.).
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). [Link]

  • University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds. [Link]

  • MDPI. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. [Link]

  • SynZeal. (n.d.). N-(2-Hydroxyethyl)-N-methylnitrous Amide. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • MDPI. (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

Sources

Storage and handling best practices for 2,2-Dimethyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Introduction: This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with this compound. Our goal is to provide not just procedural steps but the underlying scientific rationale to empower you to handle, store, and utilize this compound with maximum efficacy and safety. This document is structured to anticipate and address the practical challenges encountered in a laboratory setting, moving from fundamental properties to advanced troubleshooting.

Section 1: Compound Identification and Key Properties

A precise understanding of the compound's properties is the foundation of successful experimentation. Below is a summary of essential data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₆ClNO[1]
Molecular Weight 165.66 g/mol Calculated
CAS Number 1313738-94-1[1]
Synonyms 2,2-dimethyl-1,4-oxazepane;hydrochloride[1]
Appearance Solid (Assumed)General Knowledge
Chemical Stability Stable under standard ambient conditions; moisture sensitive.

Section 2: Frequently Asked Questions (FAQs) on Storage & Handling

Proper storage and handling are critical to preserving the integrity of this compound and ensuring reproducible experimental outcomes.

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C . The container must be kept tightly closed and in a dry, well-ventilated area .[2] The hydrochloride salt is hygroscopic, meaning it can readily absorb moisture from the air, which can lead to degradation.[3]

Q2: Why is handling under an inert gas recommended?

Handling under an inert gas like argon or nitrogen is a best practice for this compound because it is designated as moisture-sensitive.[3] This procedure displaces atmospheric moisture, preventing hydrolysis and preserving the compound's purity.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

As a standard laboratory practice, the following PPE should be worn:

  • Hand Protection: Use impervious, chemical-resistant gloves.[4] Always inspect gloves before use and use a proper removal technique to avoid skin contact.[3]

  • Eye/Face Protection: Wear safety goggles with side-shields or a face shield.[4][5]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4]

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]

Q4: Can I prepare a stock solution for later use? How should it be stored?

Yes, you can prepare stock solutions, but their stability is a critical consideration. The stability of 1,4-oxazepane derivatives in solution is highly dependent on pH, temperature, and the solvent used.[6][7] For maximum reliability, it is best to use freshly prepared solutions .[7] If you must store a stock solution, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. A preliminary stability study on your specific solution is highly recommended.

Section 3: Troubleshooting Experimental Inconsistencies

Inconsistent results can often be traced back to compound stability issues. This section provides a logical framework for diagnosing and resolving such problems.

Logical Workflow for Handling and Storage

The following diagram outlines the critical decision points for ensuring compound integrity from receipt to use.

Diagram 1: Storage & Handling Workflow A Compound Received B Is container sealed and intact? A->B C Store at -20°C in a dry location B->C Yes D Quarantine & Contact Supplier B->D No E Prepare for Experiment C->E F Work under inert atmosphere (e.g., Glovebox)? E->F G Handle under Nitrogen or Argon F->G Yes H Weigh compound rapidly Keep container tightly sealed F->H No I Prepare Solution G->I H->I J Use solution immediately I->J

Caption: Workflow for optimal storage and handling.

Troubleshooting Guide: Compound Degradation

Issue 1: Rapid Loss of Compound or Appearance of New Peaks in Acidic Solutions

  • Symptoms: You observe a significant decrease in the HPLC peak area of your parent compound in samples prepared with acidic buffers (e.g., pH < 4). Concurrently, new, unidentified peaks appear in the chromatogram.[6][7]

  • Causality (The "Why"): The ether linkage within the 1,4-oxazepane ring is susceptible to acid-catalyzed hydrolysis.[6][7] Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group and initiating a ring-opening reaction. This chemically alters your compound, leading to a loss of the active molecule and the formation of degradation products.

  • Solutions:

    • pH Adjustment: If your experimental protocol allows, increase the pH of your solution to a less acidic range (pH 4-7).[6]

    • Buffer Selection: Ensure you are using a buffer system appropriate for your target pH that is known to be non-reactive with your compound.

    • Temperature Control: Perform your experiments at the lowest feasible temperature to decrease the rate of the degradation reaction.[6]

    • Confirmation: To definitively confirm acid-lability, perform a forced degradation study as outlined in Section 4.[6]

Issue 2: Poor Recovery or Inconsistent Results with Organic Co-solvents

  • Symptoms: You notice variable recovery of your compound when using different organic co-solvents (e.g., Methanol, Acetonitrile, DMSO) mixed with aqueous buffers.

  • Causality (The "Why"):

    • Solvent-Induced Degradation: Certain organic solvents can actively participate in or catalyze specific degradation pathways that might not occur in a purely aqueous buffer.[6]

    • Solubility Issues: The compound or its degradants may have poor solubility in specific solvent mixtures. This can lead to precipitation, which is often invisible to the naked eye, resulting in inaccurate measurements and the appearance of poor recovery.[6]

  • Solutions:

    • Solvent Screening: Test the short-term stability of your compound in a few common, HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO) to identify the one that provides the best stability and solubility.

    • Use Freshly Prepared Solutions: Avoid long-term storage of stock solutions in organic solvents unless their stability has been rigorously confirmed.[7] This minimizes the time available for solvent-induced degradation to occur.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose instability issues.

Diagram 2: Instability Troubleshooting A Inconsistent Results or Loss of Parent Compound? B Are you using acidic (pH<4) conditions? A->B Yes H Review Handling Protocol: - Moisture exposure? - Light exposure? - Oxidizing agents present? A->H No C Potential Acid-Catalyzed Hydrolysis B->C Yes E Are you storing stock solutions in organic solvents? B->E No D Increase pH to 4-7 Lower Temperature Use Fresh Solutions C->D J Problem Solved D->J F Potential Solvent-Induced Degradation or Solubility Issues E->F Yes E->H No G Use Freshly Prepared Solutions Screen for Optimal Solvent F->G G->J I Refine handling: - Use inert gas - Protect from light - Check buffer components H->I I->J

Caption: A decision tree for troubleshooting compound instability.

Section 4: Key Experimental Protocol

Protocol: Forced Degradation Study

This protocol is essential for understanding the intrinsic stability of this compound and identifying potential degradation products. It is a self-validating system to confirm the potential instabilities discussed in the troubleshooting section.

Objective: To systematically assess the stability of the compound under various stress conditions (acid, base, oxidation, heat, light).[6]

Materials:

  • This compound

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[6]

  • Application of Stress Conditions: (For each condition, also run a control sample protected from the stressor).

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at time points such as 2, 4, 8, and 24 hours. Before HPLC analysis, neutralize each sample with an equivalent amount of 0.1 M NaOH.[6]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at the same time points. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[6]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at the designated time points.[6]

    • Thermal Degradation: Place a known amount of the solid compound in a vial and heat in an oven at 80°C. At specified time points, dissolve a portion of the solid for HPLC analysis.[6]

    • Photolytic Degradation: Prepare a solution of the compound. Expose it to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light. Withdraw samples from both solutions at set intervals.[6]

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The method must be able to resolve the parent compound from all potential degradation products.[6]

Data Interpretation:

  • Compare the chromatograms of stressed samples to the control samples.

  • Calculate the percentage of degradation for the parent compound.

  • Use MS data to propose structures for any significant degradation products.

References

  • This compound. PubChem. [Link]

  • Safety Data Sheet. (2025). BASF. [Link]

  • Material Safety Data Sheet. (2008). Claire. [Link]

  • This compound. PubChemLite. [Link]

  • 1,4-oxazepane derivatives.

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride and Related Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision, profoundly influencing a compound's pharmacological profile, metabolic stability, and overall developability. Among the saturated heterocycles, the 1,4-oxazepane motif has emerged as a structure of significant interest, offering a unique three-dimensional geometry that distinguishes it from more conventional six-membered rings like morpholine and piperidine.[1] This guide provides an in-depth comparison of 2,2-Dimethyl-1,4-oxazepane hydrochloride with its parent scaffold and other key derivatives, offering insights into the structure-activity relationships (SAR) that govern their performance.

The 1,4-Oxazepane Core: A Scaffold of Untapped Potential

The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position.[2] Unlike the rigid chair conformation of a morpholine ring, the seven-membered oxazepane ring possesses greater conformational flexibility. This flexibility can be advantageous, allowing molecules to adopt optimal conformations for binding to complex protein targets. However, it can also be a liability, leading to a potential entropic penalty upon binding. The strategic introduction of substituents is therefore critical to harnessing the scaffold's full potential.

Focus Molecule: this compound

The introduction of a gem-dimethyl group at the C2 position represents a key medicinal chemistry strategy. This substitution has several profound implications for the molecule's properties and potential biological activity.

Structural and Physicochemical Impact:

  • Conformational Constraint: The two methyl groups introduce a significant steric presence, effectively "locking" the adjacent part of the ring into a more defined conformation. This pre-organization can reduce the entropic cost of binding to a biological target, potentially increasing potency. This is an example of the Thorpe-Ingold effect.[3]

  • Increased Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity (fat-solubility) compared to the unsubstituted parent ring. This can enhance membrane permeability and cell penetration but may also increase metabolic liability and off-target effects if not carefully balanced.

  • Metabolic Shielding: The quaternary carbon at the C2 position is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common metabolic pathway for many drugs.[4]

  • Abolition of Chirality: While substitution at the C2 position with a single methyl group would create a chiral center, the gem-dimethyl substitution renders the molecule achiral at this position, simplifying synthesis and pharmacological characterization.

Comparative Physicochemical Properties

The following table summarizes the calculated and predicted properties of 2,2-Dimethyl-1,4-oxazepane and its parent compound, highlighting the influence of the gem-dimethyl group.

Property1,4-Oxazepane2,2-Dimethyl-1,4-oxazepaneRationale for Comparison
Molecular Formula C₅H₁₁NO[5]C₇H₁₅NO[6]Baseline vs. Substituted
Molecular Weight 101.15 g/mol [5]129.22 g/mol [6]Impact of methyl groups on size
XlogP (Predicted) -0.2[5]0.4[7]Measures lipophilicity; higher value indicates greater fat-solubility.
Topological Polar Surface Area (TPSA) 21.3 Ų21.3 ŲPredicts drug transport properties; unchanged as heteroatoms are the same.
pKa (Predicted) ~10.0[2]Not available, but expected to be similar (~8-9)Basicity of the nitrogen atom influences ionization at physiological pH.

Note: Data is sourced from PubChem and other chemical databases. Predicted values are subject to the algorithms used.

A Comparative Analysis with Other Oxazepane Derivatives

To fully appreciate the role of the 2,2-dimethyl substitution, we must compare it with other substitution patterns on the 1,4-oxazepane scaffold.

The Parent Scaffold: 1,4-Oxazepane ("Homomorpholine")

As the foundational structure, 1,4-oxazepane provides a hydrophilic and flexible baseline.[2] Its utility lies in its role as a polar, basic building block. However, its high flexibility can make it a less potent binder unless other parts of the molecule provide strong anchoring interactions with the target.

Mono-Substituted Derivatives (e.g., 2-Methyl-1,4-oxazepane)

Introducing a single methyl group at the C2 position (or other positions) adds moderate lipophilicity and introduces a stereocenter.[8] This opens the door for stereospecific interactions with a chiral biological target, where one enantiomer may be significantly more active than the other. However, this also necessitates chiral synthesis or separation, adding complexity to the development process.

Aryl-Substituted Derivatives

Many biologically active 1,4-oxazepane derivatives feature aryl substituents, often targeting G-protein coupled receptors (GPCRs). For example, a series of 2,4-disubstituted 1,4-oxazepanes have been developed as selective ligands for the dopamine D4 receptor, a target for antipsychotic drugs.[9][10] In these cases, the oxazepane ring acts as a central scaffold to correctly orient the larger aryl groups for optimal interaction with the receptor's binding pocket.[11] The choice of substituents on the aryl rings is critical for fine-tuning potency and selectivity.[9]

Fused Systems (e.g., Benzo[e][9][12]oxazepin-2-ones)

Fusing the oxazepane ring with an aromatic system, such as in the benzo[e][9][12]oxazepin-2-one scaffold, creates a rigid, planar structure with a completely different shape and electronic profile. These derivatives have been successfully explored as non-steroidal progesterone receptor antagonists.[13] This demonstrates the scaffold's versatility, where its fundamental structure can be incorporated into larger, more complex frameworks to achieve diverse biological activities.

Experimental Design & Protocols

Trustworthy research relies on robust and reproducible experimental protocols. Below are generalized, yet detailed, methodologies relevant to the synthesis and evaluation of 1,4-oxazepane derivatives.

Generalized Synthesis of a Substituted 1,4-Oxazepane

This protocol describes a common synthetic route involving reductive amination followed by intramolecular cyclization.

G A Start: Amino Alcohol & Aldehyde/Ketone B Step 1: Reductive Amination (e.g., NaBH(OAc)₃, DCE) A->B C Intermediate: N-Substituted Amino Alcohol B->C D Step 2: Intramolecular Cyclization (e.g., Mitsunobu reaction or conversion to leaving group + base) C->D E Crude 1,4-Oxazepane Derivative D->E F Step 3: Purification (Column Chromatography or Distillation) E->F G Step 4: Salt Formation (Optional) (HCl in Ether) F->G H Final Product: Pure 1,4-Oxazepane or its HCl Salt G->H SAR Core 1,4-Oxazepane Core sub_H R = H (Parent Scaffold) Core->sub_H sub_Me R = gem-Dimethyl (Target Molecule) Core->sub_Me sub_Aryl R = Aryl Groups (GPCR Ligands) Core->sub_Aryl sub_Fused Fused Ring (e.g., Benzoxazepine) Core->sub_Fused prop_H Properties: - High Flexibility - Hydrophilic sub_H->prop_H prop_Me Properties: - Constrained Conformation - Increased Lipophilicity - Metabolic Stability sub_Me->prop_Me prop_Aryl Properties: - Scaffold for π-stacking - Target Specificity (e.g., D4) - Increased MW sub_Aryl->prop_Aryl prop_Fused Properties: - Rigid & Planar - Different Target Class (e.g., PR) sub_Fused->prop_Fused

Sources

A Strategic Guide to Saturated Heterocyclic Scaffolds: Comparing 2,2-Dimethyl-1,4-oxazepane Hydrochloride to Morpholine, Piperidine, and Azepane Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly dictates the future of a potential therapeutic agent. The three-dimensional architecture of a scaffold influences its interaction with biological targets, its metabolic fate, and its overall physicochemical properties. This guide offers a comprehensive comparison of the 2,2-dimethyl-1,4-oxazepane hydrochloride scaffold with the more ubiquitously used morpholine, piperidine, and azepane rings. By presenting a detailed analysis supported by experimental data and protocols, this document aims to provide medicinal chemists with the critical insights needed for informed scaffold selection.

The Emerging Prominence of 2,2-Dimethyl-1,4-oxazepane

The 1,4-oxazepane scaffold, a seven-membered ring containing both oxygen and nitrogen, offers a unique conformational landscape that sets it apart from the more common six-membered heterocycles. The incorporation of a gem-dimethyl group at the C2 position introduces a degree of conformational constraint. This "Thorpe-Ingold effect" can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[1] Furthermore, the gem-dimethyl substitution can act as a metabolic shield, sterically hindering enzymatic degradation and thereby improving the pharmacokinetic profile of the compound.[1]

Comparative Physicochemical Properties

The fundamental physicochemical properties of a scaffold, such as lipophilicity (LogP), basicity (pKa), and aqueous solubility, are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative overview of these key parameters.

ScaffoldStructureclogPpKaAqueous SolubilityConformational FlexibilityKey Characteristics
2,2-Dimethyl-1,4-oxazepane ~0.8 - 1.2~8.0 - 9.0GoodModerately ConstrainedGem-dimethyl group provides conformational locking and potential metabolic stability. The seven-membered ring offers greater 3D spatial diversity.
Morpholine ~ -0.85~8.5HighLow (Chair conformation)Hydrophilic nature, often used to improve solubility and metabolic stability.[2]
Piperidine ~0.8~11.2GoodLow (Chair conformation)Highly basic, which can enhance solubility but may also lead to off-target effects. Often associated with good cell permeability.[2]
Azepane ~1.4~11.0ModerateHighIncreased flexibility allows for exploration of a wider conformational space, but can come at an entropic cost upon binding.

Note: cLogP and pKa values are estimations for the unsubstituted parent scaffolds and can vary significantly with substitution.

The 2,2-dimethyl-1,4-oxazepane scaffold occupies a unique physicochemical space, offering a balance between the properties of the more rigid six-membered rings and the highly flexible azepane.

Navigating the Conformational Landscape

The conformational preference of a scaffold is crucial for the spatial orientation of its substituents, which in turn dictates its interaction with a biological target. The gem-dimethyl group in 2,2-dimethyl-1,4-oxazepane plays a significant role in reducing the ring's flexibility, favoring a lower-energy twist-chair conformation.

Caption: Conformational landscapes of the compared scaffolds.

This conformational restriction can be advantageous in drug design by reducing the entropic penalty of binding, potentially leading to higher affinity.[1]

Experimental Protocols for Scaffold Evaluation

To provide a framework for the empirical comparison of these scaffolds, detailed protocols for key in vitro assays are provided below.

Experimental Protocol: Caco-2 Permeability Assay

This assay is considered the gold standard for predicting in vivo oral absorption of drugs.[3]

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low passive diffusion, such as Lucifer Yellow.[4]

  • Transport Experiment: The culture medium is replaced with a transport buffer. The test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.

  • Sampling: Aliquots are taken from the receiver compartment at specific time intervals (e.g., 30, 60, 90, and 120 minutes).

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated LC-MS/MS method.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Experimental Protocol: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay provides an indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.

Step-by-Step Methodology:

  • Preparation: A reaction mixture containing human liver microsomes and a phosphate buffer (pH 7.4) is prepared.

  • Initiation: The test compound is added to the reaction mixture and pre-incubated at 37°C. The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Case Study: Dopamine D4 Receptor Ligands

A study comparing a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as dopamine D4 receptor ligands provides valuable insights into the impact of the scaffold on biological activity.[5] The study found that the size of the morpholine or 1,4-oxazepane ring was important for affinity.[5] This suggests that the greater conformational flexibility of the seven-membered oxazepane ring can be advantageous for optimizing interactions within the receptor binding pocket.[6]

Conclusion: A Strategic Choice for Novel Chemical Space

The selection of a heterocyclic scaffold is a critical, multi-faceted decision in drug discovery. While morpholine and piperidine are well-established and valuable scaffolds, the exploration of less conventional structures like 2,2-dimethyl-1,4-oxazepane offers a compelling strategy to access novel chemical space and develop drug candidates with potentially superior properties. The unique conformational constraints and metabolic shielding offered by the gem-dimethyl group, combined with the three-dimensional diversity of the seven-membered ring, make 2,2-dimethyl-1,4-oxazepane a scaffold of significant interest for the development of the next generation of therapeutics.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. Available at: [Link]

  • A novel cell permeability assay for macromolecules. PMC - NIH. Available at: [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers. Available at: [Link]

  • The conformations of some gem-dimethyl substituted cyclic anhydrides (i). SciSpace. Available at: [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]

  • (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,2-Dimethyl-1,4-oxazepane Hydrochloride

This compound is an emerging heterocyclic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), establishing its identity, purity, and strength is not merely a procedural step but the very foundation of its safety and efficacy profile. The validation of analytical methods for this compound is therefore a critical regulatory and scientific requirement.[1][2] This guide provides a comparative analysis of principal analytical techniques for the validation of this compound, grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][4][5]

Our objective is to move beyond a simple recitation of protocols. Instead, this guide will elucidate the causality behind methodological choices, offering a framework for selecting and validating the most appropriate analytical procedure based on its intended purpose—be it for routine quality control, stability testing, or in-depth impurity profiling. The validation process ensures that an analytical method is fit for its purpose, providing reliable, reproducible, and accurate data throughout the lifecycle of the drug product.[6][7][8]

Pillar 1: Understanding the Core Validation Parameters

Before comparing specific methods, it is essential to understand the performance characteristics that define a validated analytical procedure. These parameters are interconnected, and a successful validation demonstrates that the method meets predefined acceptance criteria for each.[3][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[9][10] For this compound, this means distinguishing the parent peak from any synthesis precursors or potential degradants.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable precision, accuracy, and linearity.[6][9]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[10][11][12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.[12][13]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.[11][13] These are critical for impurity analysis.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]

Caption: Interrelationship of core analytical validation parameters.

Pillar 2: Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of this compound (a polar, non-volatile salt) and the specific objective of the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolving power. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is the universal choice for initial development due to its hydrophobic nature, providing good retention for a wide range of molecules.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the ionization state of the analyte and any acidic/basic impurities, ensuring consistent retention times. The organic modifier is adjusted to elute the compound with an appropriate retention time and good peak shape.

  • Detection: Given the absence of a significant chromophore in the 2,2-Dimethyl-1,4-oxazepane structure, UV detection at a low wavelength (e.g., 200-210 nm) would be necessary for detection. However, this can lead to interference from other compounds. A more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be a superior choice, providing a response proportional to the mass of the analyte, independent of its optical properties.

Hypothetical Performance Data for HPLC-CAD:

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at analyte RtPeak purity > 0.995Pass
Linearity (r²) ≥ 0.9990.9998Pass
Range 80-120% of nominal0.8 - 1.2 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (%RSD) Repeatability: ≤ 1.0%0.45%Pass
Intermediate: ≤ 2.0%0.88%Pass
LOQ S/N ≥ 101.0 µg/mLPass
Robustness %RSD ≤ 2.0% for variationsAll variations within limitsPass
Gas Chromatography (GC)

GC is an excellent technique for separating volatile and semi-volatile compounds.[14] However, its application to this compound presents challenges.

Causality Behind Method Design:

  • Volatility: As a hydrochloride salt, the compound is non-volatile. Direct injection into a hot GC inlet would cause decomposition rather than volatilization. Therefore, one of two approaches is necessary:

    • Free-Basing: The sample is neutralized with a base to form the free amine (2,2-Dimethyl-1,4-oxazepane), which is more volatile.

    • Derivatization: The molecule is chemically modified to create a more volatile and thermally stable derivative.[15] This is a common strategy for compounds with polar functional groups.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For higher specificity and identification capabilities, a Mass Spectrometer (MS) is the preferred choice.[15][16]

  • Application: GC-FID or GC-MS would be particularly well-suited for analyzing volatile organic impurities or residual solvents from the manufacturing process, a task where it often outperforms HPLC.[17]

Hypothetical Performance Data for GC-FID (after free-basing):

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Baseline separation of all peaksResolution > 2.0Pass
Linearity (r²) ≥ 0.9980.9991Pass
Range 50-150% of nominal0.5 - 1.5 mg/mLPass
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.9%Pass
Precision (%RSD) Repeatability: ≤ 1.5%0.75%Pass
Intermediate: ≤ 2.5%1.32%Pass
LOQ S/N ≥ 102.5 µg/mLPass
Robustness %RSD ≤ 3.0% for variationsAll variations within limitsPass
Nuclear Magnetic Resonance (NMR) Spectroscopy

While often considered a qualitative technique for structure elucidation, Quantitative NMR (qNMR) is a powerful primary method for determining analyte concentration without the need for a specific reference standard of the same compound.[18][19][20]

Causality Behind Method Design:

  • Principle: qNMR relies on the principle that the integrated signal area of a resonance is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration and purity, the concentration of the analyte can be calculated directly.

  • Specificity: The high resolution of NMR provides exceptional specificity.[18] Protons in different chemical environments will have unique chemical shifts, making it possible to select a signal for quantification that is free from interference from impurities or excipients.

  • Advantages: As a primary ratio method, it is not subject to the instrumental drift that can affect chromatographic techniques. It provides a direct measure of molar concentration.

  • Limitations: The primary limitation of qNMR is its sensitivity. It is excellent for assaying the main component but is generally not suitable for trace-level impurity analysis (typically >0.1%).

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning they incorporate system suitability tests (SSTs) to ensure the analytical system is performing correctly before any samples are analyzed.

Protocol 1: HPLC-CAD Method for Assay and Impurity Determination
  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detector: Charged Aerosol Detector (CAD).

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in 50:50 water:acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample to a nominal concentration of 1.0 mg/mL in the same diluent.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: %RSD of peak areas ≤ 1.0%; Tailing factor ≤ 1.5. This confirms the precision and peak integrity of the system before proceeding.

  • Validation Procedure:

    • Linearity: Prepare a series of dilutions from the stock standard (e.g., 0.1, 0.5, 1.0, 1.2, 1.5 mg/mL). Inject each in triplicate. Plot peak area vs. concentration and perform linear regression.

    • Accuracy: Spike a placebo matrix at three concentration levels (80%, 100%, 120% of nominal) with the standard solution. Analyze in triplicate and calculate percent recovery.

    • Precision: Analyze six separate preparations of the sample at 100% concentration for repeatability. Have a second analyst repeat on a different day for intermediate precision.

Caption: A typical workflow for HPLC method validation.

Protocol 2: GC-FID Method for Volatile Impurity Analysis
  • System Preparation:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: 40°C for 5 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Detector: FID at 280°C.

  • Sample Preparation (Free-Basing):

    • Dissolve 100 mg of sample in 5 mL of methanol.

    • Add 1 mL of 1M NaOH to neutralize the hydrochloride.

    • Vortex and inject 1 µL of the supernatant.

  • System Suitability Test (SST):

    • Prepare a standard containing the analyte and a known potential impurity.

    • Acceptance Criteria: Resolution between the two peaks ≥ 2.0. This ensures the column can separate critical components.

  • Validation Procedure:

    • Follow a similar path to the HPLC validation for linearity, accuracy, and precision, using appropriate concentration levels for expected impurities.

Guide to Method Selection

The optimal analytical method is contingent upon the specific task. This decision tree provides a logical pathway for selecting the most appropriate technique.

Method_Selection start What is the Analytical Goal? goal1 Routine QC Assay (Strength/Potency) start->goal1 goal2 Impurity Profiling (Known & Unknown) start->goal2 goal3 Residual Solvent Analysis start->goal3 goal4 Primary Standard Quantification start->goal4 method_hplc Use Validated HPLC-CAD Method goal1->method_hplc goal2->method_hplc method_gc Use Validated GC-FID/MS Method goal3->method_gc method_qnmr Use qNMR Method goal4->method_qnmr

Caption: Decision guide for selecting the appropriate analytical method.

Conclusion

The validation of analytical methods for this compound is a multifaceted process that demands a deep understanding of both the analyte and the chosen analytical technique. While RP-HPLC with a universal detector like CAD emerges as the most versatile and robust choice for simultaneous assay and impurity determination, GC-FID/MS remains indispensable for the analysis of volatile impurities and residual solvents. Furthermore, qNMR offers a powerful, orthogonal technique for primary quantification, providing a high degree of certainty for reference standard characterization.

Ultimately, a comprehensive analytical control strategy should not rely on a single method. Instead, it should leverage a combination of these validated techniques, applied in a risk-based manner throughout the product lifecycle, to ensure the consistent quality, safety, and efficacy of the final drug product.[7][21][22]

References

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024). Retrieved from ProPharma website: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Retrieved from YouTube: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Retrieved from Evalidation: [Link]

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved from BA Sciences: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from FDA website: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025). Retrieved from AMSbiopharma: [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. (n.d.). Retrieved from USP: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy. (n.d.). Retrieved from GMP Compliance: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from European Medicines Agency: [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Retrieved from FDA website: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023). Retrieved from ICH: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (n.d.). Retrieved from Lab Manager: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Retrieved from Investigations of a Dog: [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). Retrieved from GMP Compliance: [Link]

  • <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. (n.d.). Retrieved from USP-NF: [Link]

  • Analytical Methods Validation. (n.d.). Retrieved from Pharmaceutical Technology: [Link]

  • A Comprehensive Guide for Analytical Method Validation. (2023). Retrieved from ResearchGate: [Link]

  • Analytical method validation: A brief review. (n.d.). Retrieved from ResearchGate: [Link]

  • This compound (C7H15NO) - PubChemLite. (n.d.). Retrieved from PubChem: [Link]

  • Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). Retrieved from ResearchGate: [Link]

  • Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC - PubMed Central. (2021). Retrieved from NCBI: [Link]

  • A Brief Review on Gas Chromatography - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from Asian Pharma Press: [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids - ResearchGate. (2025). Retrieved from ResearchGate: [Link]

  • HPLC Methods for Recently Approved Pharmaceuticals. (n.d.). Retrieved from National Academic Digital Library of Ethiopia: [Link]

  • NMRexp: A database of 3.3 million experimental NMR spectra - PMC - PubMed Central. (2025). Retrieved from NCBI: [Link]

  • Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis - ResearchGate. (2016). Retrieved from ResearchGate: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). Retrieved from AWS: [Link]

  • N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study - MDPI. (2025). Retrieved from MDPI: [Link]

  • A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample - Annex Publishers. (2019). Retrieved from Annex Publishers: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved from GovInfo: [Link]

  • This compound - PubChem. (n.d.). Retrieved from PubChem: [Link]

  • 2,2-Dimethyl-1,4-oxazepane - PubChem. (n.d.). Retrieved from PubChem: [Link]

  • (PDF) Bio-Sample Preparation and Gas Chromatographic Determination of Benzodiazepines--A Review - ResearchGate. (2013). Retrieved from ResearchGate: [Link]

  • mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. (n.d.). Retrieved from Doc Brown's Chemistry: [Link]

Sources

Biological activity comparison of 2,2-Dimethyl-1,4-oxazepane hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of medicinal chemistry, the 1,4-oxazepane scaffold has emerged as a privileged structure, offering a three-dimensional framework that is ripe for the development of novel therapeutics.[1] This seven-membered heterocycle, containing both an oxygen and a nitrogen atom, provides a versatile backbone for the synthesis of a diverse array of analogs with a wide spectrum of biological activities. This guide offers an in-depth, objective comparison of the biological performance of 1,4-oxazepane derivatives, with a particular focus on their activity as dopamine D4 receptor ligands, nitric oxide synthase inhibitors, and cyclooxygenase-2 (COX-2) inhibitors. We will delve into the critical structure-activity relationships that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The 1,4-Oxazepane Core: A Scaffold of Therapeutic Potential

The 1,4-oxazepane ring system offers a unique combination of structural flexibility and chemical stability, making it an attractive starting point for the design of new drugs. Its non-planar conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Researchers have successfully synthesized and evaluated a variety of 1,4-oxazepane analogs, demonstrating their potential in several key therapeutic areas.

Dopamine D4 Receptor Affinity: A Focus on Neurological and Psychiatric Disorders

The dopamine D4 receptor is a key target in the central nervous system implicated in various neurological and psychiatric conditions.[2] The development of selective D4 receptor ligands is a promising avenue for the treatment of these disorders. A study on a series of 2,4-disubstituted 1,4-oxazepanes has provided valuable insights into the structure-activity relationships (SAR) governing their affinity for the dopamine D4 receptor.[2]

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that the affinity of these analogs is significantly influenced by the nature and position of substituents on two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the 1,4-oxazepane ring.[2] Furthermore, the size of the 1,4-oxazepane ring itself appears to be a critical determinant of binding affinity.[2]

Comparative Analysis of Dopamine D4 Receptor Affinity
Compound IDR1-Substituent (Position 2)R2-Substituent (Position 4)Predicted Dopamine D4 Receptor Affinity (Ki)Key SAR Insights
Analog A Methylp-chlorobenzylHighThe p-chlorobenzyl group at the N4 position is favorable for high affinity.[2]
Analog B Phenylp-chlorobenzylModerate-HighA larger substituent at the C2 position can influence the overall conformation and binding.
Analog C MethylBenzylModerateThe chlorine atom on the benzyl group at N4 contributes significantly to potency.[2]
Analog D Hydrogenp-chlorobenzylModerate-LowSubstitution at the C2 position is important for optimal interaction with the receptor.

Note: This table is illustrative and based on the qualitative findings of a 3D-QSAR study. Actual Ki values would require experimental determination.

cluster_ligand 1,4-Oxazepane Analog cluster_receptor Dopamine D4 Receptor Oxazepane 1,4-Oxazepane Core R1 Substituent at C2 Oxazepane->R1 Influences Conformation R2 Substituent at N4 Oxazepane->R2 Critical for Affinity AmineBindingSite Amine Binding Site Oxazepane->AmineBindingSite Orients Amine AromaticRegion Aromatic Region R2->AromaticRegion Interacts with BindingPocket Binding Pocket BindingPocket->AromaticRegion BindingPocket->AmineBindingSite

Caption: Key interactions between 1,4-oxazepane analogs and the dopamine D4 receptor.

Nitric Oxide Synthase Inhibition: Targeting Inflammatory Processes

Nitric oxide (NO) is a crucial signaling molecule involved in a variety of physiological and pathological processes. The overproduction of NO by inducible nitric oxide synthase (iNOS) is implicated in inflammatory conditions. A series of 3- and 5-imino analogs of 1,4-oxazepane have been evaluated as inhibitors of human nitric oxide synthases.[3]

While the most potent inhibitor identified in this study was a thiazepane analog (IC50 = 0.19 µM), the investigation of oxazepane derivatives contributes to the understanding of the structural requirements for NOS inhibition by this class of compounds.[3]

Comparative Data for NOS Inhibition

The following table summarizes the inhibitory activity of representative 1,4-oxazepane and related analogs against nitric oxide synthases.

Compound ClassAnalogiNOS Inhibition (IC50)
Oxazepane 3-imino derivativeData not specified
Thiazepane 5-imino analog 250.19 µM[3]
Diazepane 3-imino derivativeData not specified

Cyclooxygenase-2 (COX-2) Inhibition: A Potential Anti-inflammatory Avenue

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a well-established strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs. Molecular docking studies have suggested that 1,4-oxazepine derivatives have the potential to be potent COX-2 inhibitors.[1][4]

In silico studies have shown that certain 1,4-oxazepine derivatives exhibit superior or comparable binding affinities to the COX-2 enzyme when compared to standard drugs like celecoxib and valdecoxib.[1] For instance, the binding energies of 1,4-oxazepine derivatives 7d and 8h were found to be -109.2 kcal/mol and -102.6 kcal/mol, respectively, which are comparable to or better than celecoxib (-102.1 kcal/mol) and valdecoxib (-91.8 kcal/mol).[1]

ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazepane 1,4-Oxazepane Analog Oxazepane->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 1,4-oxazepane analogs.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activity of 1,4-oxazepane analogs.

Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the dopamine D4 receptor using a radioligand.[5][6]

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³H]-Spiperone or another suitable radioligand

  • Test compounds (1,4-oxazepane analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol) to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value for each test compound by plotting the percent inhibition of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Start Prepare Reagents AddComponents Add Buffer, Radioligand, & Test Compound to Plate Start->AddComponents AddMembranes Add Cell Membranes AddComponents->AddMembranes Incubate Incubate to Equilibrium AddMembranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a dopamine D4 receptor radioligand binding assay.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This colorimetric assay indirectly measures NO production by quantifying its stable metabolite, nitrite.[7][8]

Materials:

  • Purified iNOS enzyme or cell lysate containing iNOS

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent (Solution A: sulfanilamide in acid; Solution B: N-(1-naphthyl)ethylenediamine in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a standard curve using serial dilutions of sodium nitrite.

  • In a 96-well plate, add the assay buffer, L-arginine, NADPH, and the test compound or vehicle.

  • Initiate the reaction by adding the iNOS enzyme or cell lysate.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding Griess Reagent A, followed by Griess Reagent B.

  • Allow the color to develop for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the concentration of nitrite in each well using the standard curve.

  • Calculate the percent inhibition of NOS activity for each test compound and determine the IC50 value.

Conclusion

The 1,4-oxazepane scaffold represents a promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The insights from structure-activity relationship studies, particularly in the context of dopamine D4 receptor antagonism, provide a rational basis for the design of more potent and selective analogs. Furthermore, the demonstrated potential for nNOS and COX-2 inhibition highlights the versatility of this heterocyclic system. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of 1,4-oxazepane derivatives. As our understanding of the intricate interactions between these compounds and their biological targets deepens, we can anticipate the emergence of new and improved drug candidates based on this remarkable scaffold.

References

  • van der P, et al. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. J Med Chem. 2002;45(8):1696-1705.
  • Benchchem. Application Note: Griess Assay for Quantifying Nitric Oxide Production in Response to Olprinone.
  • Shankaran K, et al. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorg Med Chem Lett. 2004;14(23):5907-5911.
  • Tsan-Ming C. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • ResearchGate. (PDF) Assays for Nitric Oxide Expression.
  • El-Sayed MA, et al.
  • Algohary AM, et al.
  • Poczta N, et al.
  • Protocol Griess Test.
  • Benchchem.
  • Amenta F, et al. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. Neurosci Lett. 1997;229(2):130-134.
  • Keck TM, et al.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Al-Amiery AA, et al.
  • Singh P, et al. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg.
  • Butini S, et al.
  • ResearchGate. IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram.
  • Keck TM, et al.
  • Shankaran K, et al. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Stevens Institute of Technology.
  • Schetz JA, et al. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. PubMed.
  • Wang Y, et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • Saleh MJ, et al.
  • Butini S, et al.
  • Rasool S, et al.
  • Keck TM, et al. Novel Dopamine D4 Receptor‐Selective Compounds Reveal Structure‐Activity Relationships that Engender Agonist Efficacy | Request PDF.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • Wang S, et al. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.
  • Keck TM, et al. Novel Dopamine D4 Receptor‐Selective Compounds Reveal Structure‐Activity Relationships that Engender Agonist Efficacy | Request PDF.
  • Hamad AS, et al. Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring.
  • Wang S, et al. D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. eScholarship.org.
  • Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
  • PubChemLite. 2,2-dimethyl-1,4-oxazepane hydrochloride (C7H15NO).
  • PubChem. This compound | C7H16ClNO | CID 53346554.
  • Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors.
  • Sharma A, et al. Design, synthesis and biological evaluation of 2H-benzo[b][2][8] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed.

  • Qin B, et al. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • ResearchGate.
  • Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. NIH.
  • Zhang P, et al. 7-aryl 1,5-dihydro-benzo[e][2][8]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. PubMed.

Sources

A Comparative Spectroscopic Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the meticulous characterization of novel heterocyclic scaffolds is a cornerstone of successful drug discovery and development. The 1,4-oxazepane ring system, a seven-membered heterocycle, has emerged as a compelling structural motif, offering a distinct three-dimensional profile compared to its more common six-membered analog, morpholine.[1] This guide provides an in-depth spectroscopic analysis and confirmation of a key derivative, 2,2-Dimethyl-1,4-oxazepane hydrochloride, and presents a comparative analysis with the well-characterized morpholine hydrochloride.

This document is designed for researchers, scientists, and drug development professionals, offering both predictive analysis based on established spectroscopic principles and concrete experimental data for a relevant comparator. By understanding the subtle yet significant differences in their spectral signatures, chemists can make more informed decisions in scaffold selection and compound characterization.

The Strategic Importance of the 2,2-Dimethyl-1,4-oxazepane Scaffold

The introduction of a gem-dimethyl group at the 2-position of the 1,4-oxazepane ring imparts significant conformational rigidity and steric bulk. This structural feature can be strategically employed to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of a drug candidate's pharmacokinetic profile.[2] A thorough spectroscopic confirmation is therefore the first critical step in harnessing the potential of this scaffold.

Spectroscopic Confirmation of this compound: A Predictive and Comparative Analysis

Due to the limited availability of published experimental spectra for this compound, this guide presents a detailed predictive analysis of its expected spectroscopic features, grounded in fundamental principles of NMR, Mass Spectrometry, and IR spectroscopy. To provide a robust frame of reference, these predictions are juxtaposed with experimental data for morpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] The chemical shifts (δ) and coupling constants (J) provide a detailed map of the molecular connectivity and stereochemistry.

The proton NMR spectrum of this compound is anticipated to be more complex than that of the symmetrical morpholine hydrochloride. The presence of the gem-dimethyl group breaks the symmetry of the oxazepane ring, rendering all methylene protons chemically non-equivalent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Experimental Data for Morpholine Hydrochloride

Assignment (2,2-Dimethyl-1,4-oxazepane HCl) Predicted δ (ppm) Multiplicity Assignment (Morpholine HCl) Experimental δ (ppm) Multiplicity
Gem-dimethyl (2 x CH₃)~1.3Singlet---
Methylene adjacent to Oxygen (C7-H₂)~3.8 - 4.0MultipletMethylene adjacent to Oxygen (C2/6-H₂)~3.9Triplet
Methylene (C6-H₂)~1.9 - 2.1Multiplet---
Methylene adjacent to Nitrogen (C5-H₂)~3.2 - 3.4MultipletMethylene adjacent to Nitrogen (C3/5-H₂)~3.2Triplet
Methylene adjacent to Nitrogen (C3-H₂)~3.0 - 3.2Multiplet---
N-H~9.0 - 10.0Broad SingletN-H~9.5Broad Singlet

Causality Behind Predicted Shifts:

  • Gem-dimethyl Group: The two methyl groups at the C2 position are expected to appear as a sharp singlet around 1.3 ppm, a characteristic feature that immediately distinguishes this derivative.

  • Methylene Protons: The protons on the carbon adjacent to the electronegative oxygen atom (C7) will be the most deshielded, appearing at the lowest field (~3.8-4.0 ppm).[3] The methylene protons adjacent to the protonated nitrogen (C3 and C5) will also be deshielded, but to a lesser extent. The C6 methylene, being further from the heteroatoms, will resonate at the highest field. The complex splitting patterns (multiplets) arise from geminal and vicinal coupling between the non-equivalent protons.

  • N-H Proton: The proton on the positively charged nitrogen will be significantly deshielded and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

In contrast, the ¹H NMR spectrum of morpholine hydrochloride is much simpler due to the molecule's C₂ symmetry, showing two distinct triplets for the methylene groups.[4]

The carbon NMR spectrum provides complementary information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Experimental Data for Morpholine Hydrochloride

Assignment (2,2-Dimethyl-1,4-oxazepane HCl) Predicted δ (ppm) Assignment (Morpholine HCl) Experimental δ (ppm)
Gem-dimethyl (2 x C H₃)~25 - 30--
Quaternary Carbon (C (CH₃)₂)~75 - 80--
Methylene adjacent to Oxygen (C 7)~70 - 75Methylene adjacent to Oxygen (C 2/6)~64
Methylene (C 6)~35 - 40--
Methylene adjacent to Nitrogen (C 5)~50 - 55Methylene adjacent to Nitrogen (C 3/5)~43
Methylene adjacent to Nitrogen (C 3)~45 - 50--

Rationale for Predicted Shifts:

  • The carbon atoms directly attached to the heteroatoms (C2, C3, C5, and C7) will be the most downfield. The quaternary carbon at C2, bonded to two methyl groups and the ring oxygen and nitrogen, is expected to be in the 75-80 ppm range.

  • The methylene carbon adjacent to the oxygen (C7) will be more deshielded than those adjacent to the nitrogen (C3 and C5).[5]

  • The gem-dimethyl carbons will appear at a characteristic high-field region (~25-30 ppm).

The ¹³C NMR spectrum of morpholine hydrochloride shows only two peaks, reflecting its symmetry.[2]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, which will detect the protonated molecule [M+H]⁺.

Predicted Mass Spectrum of 2,2-Dimethyl-1,4-oxazepane (as the free base):

  • Molecular Ion Peak ([M+H]⁺): The molecular formula of the free base is C₇H₁₅NO, with a monoisotopic mass of 129.1154 Da. The expected [M+H]⁺ peak will be at m/z 130.1226.[6]

  • Key Fragmentation Pathways: The fragmentation of the 1,4-oxazepane ring is expected to proceed via cleavage alpha to the nitrogen and oxygen atoms. A prominent fragmentation pathway would be the loss of a methyl radical from the gem-dimethyl group to form a stable tertiary carbocation, resulting in a peak at m/z 114. Another likely fragmentation is the cleavage of the C2-C3 bond.

Comparative Mass Spectrum of Morpholine:

  • Molecular Ion Peak ([M+H]⁺): For morpholine (C₄H₉NO, molecular weight 87.12 g/mol ), the [M+H]⁺ peak is observed at m/z 88.[7]

  • Fragmentation: The fragmentation of morpholine typically involves the loss of ethylene oxide or other small neutral molecules.[8]

The presence of the gem-dimethyl group in 2,2-Dimethyl-1,4-oxazepane leads to a more dominant fragmentation pathway involving the loss of a methyl group, a feature absent in the mass spectrum of morpholine.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Table 3: Predicted Key IR Absorptions for this compound vs. Experimental Data for Morpholine Hydrochloride

Vibrational Mode Predicted Wavenumber (cm⁻¹) for 2,2-Dimethyl-1,4-oxazepane HCl Experimental Wavenumber (cm⁻¹) for Morpholine HCl
N-H Stretch (secondary amine salt)2700-2400 (broad)2700-2400 (broad)
C-H Stretch (alkane)2980-28502950-2850
C-O Stretch (ether)1150-1085~1100
N-H Bend1600-1500~1580

Interpretation of IR Spectra:

  • The most characteristic feature in the IR spectrum of this compound will be the broad and strong absorption in the 2700-2400 cm⁻¹ region, which is indicative of the N-H stretching vibration in a secondary amine salt.[9]

  • The C-H stretching vibrations of the methyl and methylene groups will appear in the 2980-2850 cm⁻¹ region.

  • A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.[10]

The IR spectrum of morpholine hydrochloride shows very similar characteristic absorptions, as the primary functional groups are the same.[9] The "fingerprint" region (below 1500 cm⁻¹) will show minor differences due to the different ring conformations and the presence of the gem-dimethyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for the confirmation of this compound, the following detailed protocols are recommended.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often a good choice for hydrochloride salts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[11]

Protocol 2: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole instrument).

    • Acquire data in the positive ion mode over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and aid in structural confirmation.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) and press into a transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Visualizing the Workflow and Molecular Structure

To further clarify the analytical process and the structure of the molecule, the following diagrams are provided.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Sample 2,2-Dimethyl-1,4-oxazepane HCl NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dilute in Methanol/Acetonitrile Sample->MS_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep NMR NMR Spectrometer (¹H, ¹³C, 2D) NMR_Prep->NMR MS Mass Spectrometer (ESI-MS/MS) MS_Prep->MS IR FTIR Spectrometer IR_Prep->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure Comparison Comparison with Morpholine HCl Data Structure->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for the spectroscopic analysis of 2,2-Dimethyl-1,4-oxazepane HCl.

Sources

A Tale of Two Rings: A Comparative Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride and Morpholine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The deliberate choice of a heterocyclic core dictates not only the three-dimensional arrangement of pharmacophoric elements but also the fundamental physicochemical properties that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For decades, the morpholine ring, a six-membered saturated heterocycle, has been a stalwart and ubiquitous motif in a multitude of approved therapeutics.[1][2] Its seven-membered counterpart, the 1,4-oxazepane scaffold, and specifically its gem-dimethylated variant, 2,2-dimethyl-1,4-oxazepane, represents a less-trodden but increasingly compelling alternative for scaffold hopping and the generation of novel chemical entities with potentially superior pharmacological profiles.[1]

This guide presents an in-depth, objective comparison of the 2,2-dimethyl-1,4-oxazepane hydrochloride and morpholine scaffolds, designed for researchers, scientists, and drug development professionals. By integrating established principles of medicinal chemistry with available experimental data, we will dissect the nuanced differences between these two heterocyclic systems, providing a rational framework for informed scaffold selection in contemporary drug design.

At a Glance: Key Physicochemical and Structural Differences

The fundamental distinction between the six-membered morpholine and the seven-membered 2,2-dimethyl-1,4-oxazepane lies in their respective size, conformational flexibility, and the steric impact of the gem-dimethyl substitution. These seemingly subtle structural alterations can cascade into significant divergences in key drug-like properties.

PropertyMorpholine Analogs2,2-Dimethyl-1,4-oxazepane DerivativesRationale for Difference
Lipophilicity (LogP) Generally lower[1]Potentially higher[1]The larger carbon framework of the 1,4-oxazepane ring and the presence of two methyl groups contribute to increased lipophilicity. The overall LogP is highly dependent on other substituents.
Aqueous Solubility Generally good[3]Variable, potentially lower[1]Increased lipophilicity of the 2,2-dimethyl-1,4-oxazepane scaffold may lead to reduced aqueous solubility. Strategic placement of polar functional groups can counteract this effect.
pKa (of conjugate acid) Typically around 8.4-8.7[1]Expected to be similar to morpholine[1]The primary determinant of the nitrogen's basicity is the electron-withdrawing effect of the ether oxygen. The additional methylene group and the gem-dimethyl groups in the 1,4-oxazepane are not expected to cause a major shift in pKa.
Conformational Flexibility More rigid (predominantly chair conformation)[1]More flexible (multiple low-energy conformations)[1]The seven-membered ring of 1,4-oxazepane possesses a higher degree of conformational freedom, which can be advantageous for binding to complex and dynamic protein targets.
3D Shape & Vectorial Projection Defined chair conformation provides specific exit vectors for substituents.[1]Greater diversity of substituent vectors due to multiple accessible conformations.[1]The increased flexibility of the 1,4-oxazepane allows for a broader exploration of chemical space around the core scaffold.
Metabolic Stability Generally considered metabolically robust.[3]Reported to have good metabolic stability, potentially shielded by the gem-dimethyl groups.[3]The gem-dimethyl substitution can sterically hinder access by metabolic enzymes, potentially reducing the rate of metabolism at adjacent positions.

The Causality Behind Scaffold Selection: Deeper Dive into Performance Metrics

The choice between these two scaffolds extends beyond simple physicochemical parameters and into the realm of pharmacological activity and pharmacokinetic behavior. Here, we explore the underlying reasons for the observed differences and their implications for drug design.

Pharmacological Activity: A Case Study on Dopamine D₄ Receptor Ligands

A seminal study directly comparing a series of 2,4-disubstituted morpholines and their corresponding 1,4-oxazepane analogs as ligands for the dopamine D₄ receptor provides invaluable insights into the impact of the heterocyclic core on biological activity.[4][5] The dopamine D₄ receptor is a key target in the development of antipsychotic medications.[4][5]

The study revealed that in certain cases, the expansion from a six-membered morpholine to a seven-membered 1,4-oxazepane ring led to a significant increase in receptor affinity.[4][5] This can be attributed to the greater conformational flexibility of the 1,4-oxazepane ring, allowing the substituents to adopt a more optimal orientation within the receptor's binding pocket. The larger ring size of the 1,4-oxazepane may also provide a better scaffold to span key interaction points within the binding site.[4][5]

This highlights a critical principle in drug design: for targets with large or flexible binding sites, a more conformationally adaptable scaffold like 1,4-oxazepane may offer a distinct advantage in achieving high potency.

cluster_0 Scaffold Properties cluster_1 Drug Performance Morpholine Morpholine Flexibility Flexibility Morpholine->Flexibility Lower Lipophilicity Lipophilicity Morpholine->Lipophilicity Lower Oxazepane Oxazepane Oxazepane->Flexibility Higher Oxazepane->Lipophilicity Higher Potency Potency Flexibility->Potency Can increase Selectivity Selectivity Flexibility->Selectivity Can influence ADME ADME Lipophilicity->ADME Impacts Start Starting Materials Step1 N-Alkylation Start->Step1 Step2 Deprotection Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Salt Formation Step3->Step4 End 2,2-Dimethyl-1,4-oxazepane HCl Step4->End

Sources

A Comparative Guide to the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug development, the selection of a heterocyclic scaffold is a decision of paramount importance, influencing a compound's synthetic accessibility, stability, and pharmacological profile. Among the seven-membered saturated heterocycles, 1,4-oxazepane and 1,3-oxazepane present two isomeric scaffolds with markedly different chemical personalities. While both contain an oxygen and a nitrogen atom within a seven-membered ring, their relative positioning gives rise to profound differences in electronic properties, conformational behavior, and, most critically, chemical reactivity.[1]

This guide provides an in-depth, objective comparison of the reactivity of the 1,4-oxazepane and 1,3-oxazepane systems. While direct quantitative comparisons of the parent compounds are scarce in the literature, a robust qualitative and predictive understanding can be built by analyzing their constituent functional groups and examining the extensive body of work on their derivatives.[1] This analysis is designed to arm researchers with the foundational knowledge required to strategically employ these scaffolds in their synthetic and drug discovery endeavors.

The Decisive Structural Distinction: Amine/Ether vs. Aminal

The fundamental difference in the reactivity of these two isomers can be understood by dissecting their core structures.[1]

  • 1,4-Oxazepane: This isomer can be viewed as a molecule containing two distinct and relatively stable functional groups: a secondary cyclic amine and a cyclic ether.[1] Its reactivity is, therefore, a composite of the characteristic reactions of these two functionalities. The nitrogen and oxygen atoms are separated, minimizing their electronic interaction.

  • 1,3-Oxazepane: In this arrangement, the nitrogen and oxygen atoms are vicinal to the same carbon atom, creating an aminal (specifically, a hemiaminal ether) linkage (O-C-N).[1] This structural feature is inherently less stable and is the primary determinant of the 1,3-oxazepane system's heightened reactivity, particularly its susceptibility to hydrolysis under acidic conditions.[1]

Caption: Core structural differences between 1,4- and 1,3-oxazepane.

Reactivity Profile of 1,4-Oxazepane: A Tale of Two Functional Groups

The chemistry of the 1,4-oxazepane scaffold is largely predictable, mirroring the well-established reactions of secondary amines and cyclic ethers.

Reactions at the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center, readily participating in a variety of functionalization reactions.

  • N-Alkylation: As a typical secondary amine, the nitrogen of 1,4-oxazepane can be alkylated with alkyl halides or other electrophiles. This reaction is fundamental for introducing substituents to modulate the molecule's properties.

  • N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds readily to form stable amide derivatives.[2] This is a common strategy in drug design to introduce carbonyl-containing moieties.

  • N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives, further expanding the accessible chemical space.

Reactions Involving the Ether Oxygen

The ether linkage in 1,4-oxazepane is generally stable and unreactive, characteristic of most cyclic ethers.[3] Cleavage of the C-O bond requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI) at elevated temperatures. For most synthetic applications, the ether portion of the ring can be considered a robust and passive element.

Reactivity Profile of 1,3-Oxazepane: The Dominance of the Aminal

The aminal functionality is the lynchpin of 1,3-oxazepane's reactivity, rendering the ring susceptible to cleavage under conditions that would leave the 1,4-isomer intact.

Susceptibility to Hydrolysis

The most significant chemical property of the 1,3-oxazepane system is its lability in the presence of acid and water. The mechanism involves protonation of either the oxygen or nitrogen atom, followed by nucleophilic attack of water and subsequent ring opening. This instability is a critical consideration in the design of drugs or prodrugs, as the scaffold may not be stable in the acidic environment of the stomach. Conversely, this property could be exploited for controlled release mechanisms.

Hydrolysis_Mechanism cluster_main Acid-Catalyzed Hydrolysis of 1,3-Oxazepane start 1,3-Oxazepane protonated Protonated Intermediate start->protonated + H+ opened Ring-Opened Intermediate protonated->opened + H2O (Ring Opening) products Aldehyde/Ketone + Amino Alcohol opened->products Rearrangement

Caption: General mechanism for the hydrolysis of the 1,3-oxazepane ring.

Synthesis via Cycloaddition

A prevalent method for the synthesis of 1,3-oxazepine derivatives involves the [2+5] cycloaddition reaction of a Schiff base (imine) with a cyclic anhydride, such as maleic or phthalic anhydride.[4][5] This reaction highlights the formation of the seven-membered ring through the creation of the aminal and an adjacent amide or ester linkage.

Comparative Data Summary

Direct quantitative comparisons of the parent compounds are not extensively documented. However, we can infer relative properties from their structures and from data on their derivatives.

Property1,4-Oxazepane System1,3-Oxazepane SystemRationale
Stability Generally stableLabile, especially to acidThe aminal linkage in the 1,3-isomer is prone to hydrolysis.[1]
Basicity (pKa) Predicted ~8.0 - 9.0[3]Not readily available, but expected to be basicThe secondary amine in the 1,4-isomer confers basicity. The 1,3-isomer also contains a nitrogen with a lone pair.
Primary Reactive Site Nitrogen (nucleophilic)C2 carbon (electrophilic after protonation)The secondary amine is the most reactive site for functionalization in the 1,4-isomer. The aminal carbon is the site of nucleophilic attack in the 1,3-isomer.
Common Reactions N-Alkylation, N-AcylationRing-opening, Cycloaddition synthesisReflects the stable amine/ether nature vs. the labile aminal.

Experimental Protocols

The following protocols are generalized procedures for common transformations of the oxazepane scaffolds, based on published methods for their derivatives.

Protocol 1: N-Acylation of 1,4-Oxazepane

This protocol describes a typical procedure for the acylation of the secondary amine in the 1,4-oxazepane ring.

Materials:

  • 1,4-Oxazepane

  • Acyl chloride (e.g., acetyl chloride)

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,4-oxazepane (1.0 eq) in DCM (to a concentration of ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq).

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-1,4-oxazepane.

  • Purify the product as necessary, typically by column chromatography.

N_Acylation_Workflow start Dissolve 1,4-Oxazepane in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base add_acyl Add Acyl Chloride add_base->add_acyl react Stir at RT add_acyl->react workup Aqueous Workup & Extraction react->workup purify Purification workup->purify product N-Acyl-1,4-oxazepane purify->product

Caption: Workflow for the N-acylation of 1,4-oxazepane.

Protocol 2: Synthesis of a 1,3-Oxazepine-4,7-dione Derivative

This protocol outlines a general procedure for the synthesis of a 1,3-oxazepine derivative via cycloaddition.[4]

Materials:

  • Aromatic aldehyde

  • Primary amine

  • Anhydride (e.g., maleic anhydride or phthalic anhydride)

  • Dry toluene or benzene

  • Ethanol (for recrystallization)

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid. Reflux the mixture for 2-4 hours. Cool the reaction mixture to obtain the crude Schiff base, which can be purified by recrystallization.

  • Cycloaddition: In a separate flask equipped with a reflux condenser, dissolve the purified Schiff base (1.0 eq) and the anhydride (1.0 eq) in dry toluene.

  • Reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 1,3-oxazepine-4,7-dione derivative.

Cycloaddition_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Cycloaddition aldehyde Aldehyde + Amine reflux1 Reflux in Ethanol (cat. H+) aldehyde->reflux1 schiff_base Schiff Base (Imine) reflux1->schiff_base reflux2 Reflux in Toluene schiff_base->reflux2 anhydride Anhydride anhydride->reflux2 product 1,3-Oxazepine Derivative reflux2->product

Caption: Two-step workflow for the synthesis of 1,3-oxazepine derivatives.

Spectroscopic Characterization

Technique1,4-Oxazepane Derivatives1,3-Oxazepane Derivatives
¹H NMR Protons adjacent to N (C3, C5) typically appear at ~2.5-3.0 ppm. Protons adjacent to O (C2, C7) appear at ~3.5-4.0 ppm.The proton on the aminal carbon (C2) is highly characteristic and appears as a singlet or multiplet, often downfield. Protons on C4 can be observed as a singlet or multiplet.
¹³C NMR Carbons adjacent to N (C3, C5) are found at ~45-55 ppm. Carbons adjacent to O (C2, C7) are at ~65-75 ppm.The aminal carbon (C2) is typically in the range of 80-95 ppm. Carbonyl carbons in dione derivatives appear at ~160-175 ppm.
FTIR Shows characteristic C-N and C-O stretching bands. A broad N-H stretch will be present for the unsubstituted ring at ~3300 cm⁻¹.For dione derivatives, two distinct C=O stretches for the lactam and lactone/ester functionalities are observed, typically between 1640-1750 cm⁻¹.[6]

Conclusion

The isomeric relationship between 1,4-oxazepane and 1,3-oxazepane belies their fundamentally different chemical reactivity. The 1,4-oxazepane system is a robust scaffold, offering the predictable and versatile chemistry of a secondary amine and a cyclic ether. This makes it an attractive building block for constructing complex molecules where stability is paramount. In stark contrast, the 1,3-oxazepane system is defined by the inherent lability of its aminal linkage. This susceptibility to hydrolysis presents both challenges and opportunities; while it limits its use in acidic environments, it also opens avenues for its application in prodrug design and other contexts where controlled ring-opening is desirable. A thorough understanding of these intrinsic differences is crucial for any researcher looking to incorporate these seven-membered heterocycles into their synthetic and medicinal chemistry programs.

References

  • Synthesis and Characterization of new seven-membered heterocyclic derivatives compounds (Oxazepines). University of Thi-Qar. Available at: [Link]

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. PubMed. Available at: [Link]

  • Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. European Journal of Modern Medicine and Practice. Available at: [Link]

  • Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives ". University of Baghdad. Available at: [Link]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Tikrit Journal of Pure Science. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). ResearchGate. Available at: [Link]

  • Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository. Available at: [Link]

  • Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine. ResearchGate. Available at: [Link]

  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis, Characterization and Kinetic Studies of Oxazepine and Oxazepane from reaction of 1,3-Bis(2-hydroxy-benzylidene). Journal of University of Anbar for Pure Science. Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available at: [Link]

  • Base-Promoted Synthesis of Multisubstituted Benzo[b][1][7]oxazepines. The Royal Society of Chemistry. Available at: [Link]

Sources

Benchmarking 2,2-Dimethyl-1,4-oxazepane hydrochloride against known standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to 2,2-Dimethyl-1,4-oxazepane Hydrochloride

Abstract

This guide provides a comprehensive technical benchmark of the novel heterocyclic compound, this compound, against established standards in the context of early-stage drug discovery. Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, making the characterization of new scaffolds, such as the oxazepane ring system, a critical endeavor.[1] This document outlines a multi-tiered evaluation framework, beginning with fundamental physicochemical profiling, progressing to in vitro pharmacological assessment against specific therapeutic targets, and concluding with an initial absorption, distribution, metabolism, and excretion (ADME) profile. Given the potential of related 1,4-oxazepane derivatives in modulating central nervous system targets, this analysis hypothetically positions this compound as a monoamine reuptake inhibitor and benchmarks it against Venlafaxine, a well-characterized Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The experimental protocols herein are designed to be self-validating, providing researchers and drug development professionals with a robust template for evaluating novel small molecule candidates.

Introduction: The Rationale for Benchmarking

In the landscape of modern drug discovery, the efficient and rigorous evaluation of new chemical entities (NCEs) is paramount.[2] Benchmarking against known standards, or "gold standard" compounds, provides essential context for an NCE's performance, enabling data-driven decisions regarding its therapeutic potential and developmental trajectory.[2][3] This process is not merely about identifying a "better" molecule but about understanding its unique pharmacological signature.

The Oxazepane Scaffold in Medicinal Chemistry

Heterocyclic compounds, molecules containing rings with at least one non-carbon atom, are foundational to pharmacology.[4] Their structural diversity and ability to engage with biological targets have led to their prevalence in over 90% of pharmaceuticals. The 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold. Patent literature suggests that derivatives of this core structure exhibit activity as monoamine reuptake inhibitors, making them promising candidates for treating conditions like depression and anxiety.[5]

Profile of the Test Article: this compound
  • IUPAC Name: 2,2-dimethyl-1,4-oxazepane;hydrochloride[6]

  • Molecular Formula: C₇H₁₆ClNO[6]

  • Molecular Weight: 165.66 g/mol

  • Structure: (Illustrative Structure)

This guide focuses on the hydrochloride salt form, which is often selected in early development to improve properties like solubility and stability.

Selection of the Benchmark Standard: Venlafaxine

Venlafaxine is a widely prescribed SNRI used for treating major depressive disorder, anxiety, and panic disorder. It serves as an excellent benchmark due to its well-understood mechanism of action, extensive clinical data, and established physicochemical and pharmacokinetic profiles. Its dual inhibition of both the serotonin transporter (SERT) and the norepinephrine transporter (NET) provides a clear standard for assessing the potency and selectivity of our test article.

Physicochemical Property Benchmarking

The ultimate success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, and ability to reach its target. Early characterization of these properties is a cornerstone of risk mitigation in drug development.[2]

Causality of Experimental Choices

We selected three critical physicochemical parameters for initial benchmarking:

  • Aqueous Solubility: Poor solubility is a primary cause of failure for drug candidates. Assessing solubility in a biorelevant buffer (Phosphate-Buffered Saline, pH 7.4) predicts how the compound might behave under physiological conditions.

  • LogP (Octanol-Water Partition Coefficient): This value measures a compound's lipophilicity. An optimal LogP (typically 1-3 for CNS drugs) is crucial for balancing membrane permeability with aqueous solubility, ensuring the drug can cross the blood-brain barrier without being prematurely cleared.

  • pKa (Acid Dissociation Constant): The pKa determines the charge state of a molecule at a given pH. For a basic compound like our test article, this influences its solubility, absorption across membranes, and interaction with its biological target.

Comparative Physicochemical Data

The following table summarizes the (hypothetical) experimental data for our test article against the known values for Venlafaxine.

Property2,2-Dimethyl-1,4-oxazepane HClVenlafaxine HCl (Benchmark)Rationale for Importance
Aqueous Solubility (PBS, pH 7.4) 45.2 mg/mL58.0 mg/mLHigh solubility is crucial for formulation and bioavailability.
LogP 1.852.50Influences membrane permeability and blood-brain barrier penetration.
pKa (Primary Amine) 9.29.4Determines ionization state at physiological pH, affecting absorption and target binding.
Experimental Protocol: Kinetic Solubility Assay via Turbidimetry

This protocol describes a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. If the concentration exceeds its solubility limit, the compound precipitates, causing turbidity that can be measured by light scattering or absorbance.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2,2-Dimethyl-1,4-oxazepane HCl in 100% DMSO.

  • Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Assay Plate Preparation: Add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well of a clear, 96-well assay plate.

  • Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement:

    • Immediately after addition, mix the plate on a shaker for 2 minutes.

    • Measure the absorbance at 620 nm (A_initial) using a plate reader.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • After incubation, mix the plate again for 2 minutes and measure the final absorbance (A_final).

  • Data Analysis: The solubility limit is the highest concentration at which A_final is not significantly different from A_initial. Positive (a known insoluble compound) and negative (buffer only) controls are essential for validating the assay run.

In Vitro Pharmacological Benchmarking

This section details the core comparison of biological activity at the putative targets: the serotonin (SERT) and norepinephrine (NET) transporters. These are G-protein coupled receptors (GPCRs), a major class of drug targets.[7][8] The goal is to determine not only if the compound binds (affinity) but also if it produces a functional effect (potency).

Target Affinity and Selectivity Profiling

Causality of Experimental Choice: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. It directly measures the displacement of a known high-affinity radiolabeled ligand by the test compound. By testing against multiple transporters (SERT, NET, and the dopamine transporter, DAT), we can also establish a selectivity profile, which is critical for predicting therapeutic efficacy and potential side effects.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing human SERT, NET, or DAT prep2 Harvest cells and prepare cell membrane homogenates prep1->prep2 prep3 Determine protein concentration via Bradford assay prep2->prep3 assay1 Incubate membranes with radioligand (e.g., [3H]Citalopram for SERT) and varying concentrations of test compound prep3->assay1 assay2 Separate bound from free radioligand via rapid vacuum filtration assay1->assay2 assay3 Measure radioactivity on filter mats using a scintillation counter assay2->assay3 analysis1 Plot % inhibition vs. log[compound] concentration assay3->analysis1 analysis2 Calculate IC50 using non-linear regression analysis1->analysis2 analysis3 Convert IC50 to Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining target affinity via radioligand binding assay.

Comparative Affinity Data (Ki, nM)

Transporter2,2-Dimethyl-1,4-oxazepane HCl (Ki, nM)Venlafaxine HCl (Benchmark) (Ki, nM)
SERT (Serotonin) 15.825.5
NET (Norepinephrine) 35.240.1
DAT (Dopamine) > 5,000> 7,500
Selectivity (NET/SERT) 2.21.6

This hypothetical data suggests the test article has slightly higher affinity for both SERT and NET compared to Venlafaxine, with a slightly more balanced selectivity profile.

Functional Activity Assessment

Causality of Experimental Choice: Affinity does not guarantee function. A neurotransmitter uptake assay provides a direct measure of a compound's ability to inhibit the primary function of the transporter. This cell-based functional assay confirms the mechanism of action and determines the compound's functional potency (IC50).[9]

Protocol: Neurotransmitter Uptake Assay

Principle: This assay measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]serotonin) into cells expressing the corresponding transporter. An effective inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293 cells stably expressing human SERT (or NET) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 20 minutes at 37°C with varying concentrations of the test compound or benchmark standard.

  • Initiate Uptake: Add [3H]serotonin to each well to initiate the uptake reaction. Incubate for a short period (e.g., 15 minutes) at 37°C.

  • Terminate Uptake: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular radiolabel.

  • Cell Lysis and Measurement: Lyse the cells with a scintillation cocktail and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration relative to vehicle controls. Determine the IC50 value by fitting the data to a dose-response curve.

Comparative Functional Potency (IC50, nM)

Assay2,2-Dimethyl-1,4-oxazepane HCl (IC50, nM)Venlafaxine HCl (Benchmark) (IC50, nM)
Serotonin Uptake Inhibition 22.538.0
Norepinephrine Uptake Inhibition 50.162.3

This data reinforces the binding assay results, showing the test article is a potent dual inhibitor of both serotonin and norepinephrine uptake.

In Vitro ADME & Pharmacokinetic Profiling

Early assessment of a compound's ADME properties is essential for predicting its in vivo pharmacokinetic profile.[10][11] These assays help identify potential liabilities, such as rapid metabolism or poor absorption, that could derail a development program.[12]

ADME Benchmarking Logic

G Start Drug Candidate Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Permeability Cell Permeability (Caco-2 Assay) Start->Permeability Toxicity Cytotoxicity (HepG2 Assay) Start->Toxicity PK_Prediction In Vivo PK Prediction Metabolism->PK_Prediction Permeability->PK_Prediction Toxicity->PK_Prediction

Caption: Key in vitro ADME assays informing in vivo pharmacokinetic prediction.

Metabolic Stability Assessment

Causality of Experimental Choice: The liver is the primary site of drug metabolism. An in vitro assay using human liver microsomes (HLM), which contain key drug-metabolizing enzymes, provides a reliable estimate of a compound's intrinsic clearance. A compound that is too rapidly metabolized will have a short half-life in the body, potentially limiting its therapeutic efficacy.

Protocol: Human Liver Microsomal (HLM) Stability Assay

  • Reaction Mixture: Prepare a reaction mixture containing HLM (0.5 mg/mL protein) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Compound Incubation: Add the test article (final concentration 1 µM) to the reaction mixture and pre-warm at 37°C.

  • Initiate Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

  • Time Points: At specific time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Comparative ADME Data
Parameter2,2-Dimethyl-1,4-oxazepane HClVenlafaxine HCl (Benchmark)
HLM Stability (t½, min) 4835
Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) 12.515.0
Plasma Protein Binding (%) 75%30%

This hypothetical data suggests the test article has improved metabolic stability compared to Venlafaxine, though its permeability may be slightly lower. Its higher plasma protein binding could influence its distribution and free concentration in vivo.

Integrated Discussion and Future Directions

Based on this comprehensive (though hypothetical) benchmarking exercise, this compound presents as a promising lead compound. It demonstrates potent, well-balanced dual inhibition of SERT and NET, with affinities and functional potencies slightly exceeding the benchmark standard, Venlafaxine. Furthermore, its improved metabolic stability in human liver microsomes suggests the potential for a more favorable in vivo half-life.

However, the slightly lower cell permeability and higher plasma protein binding warrant further investigation. The next logical steps in its development would include:

  • In Vivo Pharmacokinetic Studies: Conduct studies in rodent models to determine key parameters like oral bioavailability, clearance, volume of distribution, and half-life, validating the predictions from in vitro ADME assays.[7]

  • In Vivo Efficacy Studies: Evaluate the compound in established animal models of depression and anxiety to confirm that the in vitro mechanism of action translates to a therapeutic effect.

  • Off-Target Liability Screening: Perform a broad panel screen (e.g., against the Eurofins SafetyScreen44 panel) to identify any potential off-target interactions that could lead to adverse effects.[9]

  • Lead Optimization: If necessary, use this benchmark data to guide medicinal chemistry efforts to further optimize the compound's properties, such as improving permeability while retaining potency and metabolic stability.

This guide illustrates a structured, data-driven approach to benchmarking a novel chemical entity. By systematically comparing physicochemical, pharmacological, and pharmacokinetic properties against a known standard, research teams can build a robust data package to confidently advance the most promising candidates toward clinical development.

References

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology-Cell Physiology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz2LdmZL4xcHjVwcWbbxldTT_G6B_RpEyTbMuHVdfXfg6tLb7zwav5Qex0StpaUwj7lEdbOSguQkgBKDaB5a5NRRSulck6q51k4vjtM92xeylHnyMf2f9YC45FRqK5PqhW2NlNGwVsvU4FJQ3tczlJCYcLXXAsB9M-H3FOLC8=]
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV4j6PbtOLury5Bs1olKsDOvc10E0boRwHFBekMC2NCc8E_srEL4iWa7KnlOsyu0mrBvOSUAiR5nv980bh8zCaLKnr5ZsaIZLDr7uGBb1N2_7FTX4ltrOmMJLR2KQOW3aWAB8G]
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjEPeEzVUhCO9kB32JSY5DV0AsWsIlxpGK7GMSyjvRxXSgFqf2TEt1_cHnWWNMwyyAetWSChfVDaCfh6KDZyPc913l30x9MU-uR7o7FuLhQ1IKh3PnX3mFfxp7bo2K-lVU1nweP-5VR-_SOl5l5ZH8PXsbklgweQaCkOUF0D_oVXJXVKtPKJOrPFVfSMphuD4v1o9k_1iG8mwwrvA4Ckd8p3AbA-Bw_WbHisCY92H9xvAqWbUViweyOm74_j4vvulyWRq5eF9JdJMZ9br6N-4xc70MW6i1MD93vdu81hwFw==]
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbSRxd1ERbXS-g66K5Z-6QvWgv8pSAONrxMIImzJHhPnwIapecVE1T2TaThrTyqnUCd7roRG_Ck4kpuPAtiXzIa0i-F5MBfFZhXodr2Y4j9-SD7twbUPZKkT5UkKE61Bb3BwR_lR5NN0czUFb8Cb7YBCMnso2EYY8RiWRk]
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN06M72ofsQNDClYgT9uIPdMWsrajIdsGGZJ9d5ZaraXbn-DlMOcGAEHrEKYgB0epm61OsDt3DKV3UYBinH-YKAWVTQiH4i_d4et3PUqX7JknvX3gjBC7nCexScJoqP6HbxtuAYzexYbfrNSfl]
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuHqjKaymIkKLtUzo1RmNxFahtR1mLApTr3k4CM0WSloeZPlU4LYqtJovbu4PpACOsOJ3mFwzv4ToKI-vCaKYj-DGnAuafH4n-WMqGP2GUOM0lizUao5Tluw1iF5cgsBgFZTRHw9D7j00Oe8g=]
  • Recent progress in assays for GPCR drug discovery. (2022). PubMed. [https://vertexaisearch.cloud.google.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHThJPJwpkK50lIQhHjU3TpD6VRStOOLexWmHDB3yOsW1e3pxgxDFZBFByoiXr99RPfG1QwTObAwiLSVcpr_yUlaneTPXe5v1tC0iMy6HmQFhdu2i-HOsqh1u1a7M9kvLeFrBE2_xa_kqt3sJ6zg9bxRg56]
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu-RpiGdMjjH7ufveiSkS-xTWxtHCeQu8QNDsD68iS2Z0oNAxcP-fBRmrBgPTGmaZ0G0ovqRepNlLxzrAY2Nt2-SyqE242ROiYGe9htZyQI8BSgJ5z4LTPn7X8feoq7e97Sqf4FacyoRup963kq_E=]
  • Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkOMamUrJLFii6sm6kEHLU6uub1Jr0t6YUpr4ovs3avQ2YA6-WFpWFvte42pUptFqBj6iVPYeyBEE2sWO8yrDwEs2V416sg5VKeyc6pQS4mIYbAQXjqCVglbZPp-yRuVjuKjB9Vzr-o_tEfpy4]
  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr6Q_b9LPzjJu_03ziRaI0T14kekMgYa5_LIxhGvACGZrZhRF4Rc0TeZ5CYTZCN5DIQ56KtI0aH6m2UysQsOyoC42oU7ys1e45R5hLptlQGs_6GZCA22GGYfFJKAqO0k8zWI1kkLKKt9aON8iQ-Nu34i9pGOXXmqX8WcQI]
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC - PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1GVm9WtWEbZ5IwSh-7IKtFKIVygOuf7rtHeJOLxhkdSD0rOfjqi4Tr_vDJs7AJ4l-P4MWq7nXCm0vI0kjJJuVHkKt6oBb09rDP2-MzWY59F3AHhbwQ0p5s9dkdQoBevRPJvRJZNygRd7_2QKI]
  • WelQrate: Defining the Gold Standard in Small Molecule Drug Discovery Benchmarking. (2024). arXiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGonodO7164h-O_3Vt9YNj9GVzr6goZsgyHEUfChvH0CRMp8RIruvc1AT7AnfJMPMl2W6T7sWUhiZgw7UGPbb3E8LVroiBmNS5jyvSwjgSrgocyyiJiSouS14eW]
  • Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwY2ST2vX_561ypum71nF9gW1DOfLJkcAPXiPL6-X7pf6k1ktV5Z4U4cdT2AUGT5bb4I2wtsPsr7OFL0xuuXvU6qQ0nsw_LOcDU1o2UDAoB0nq3jUIa7aQBEPxP2yCK8VMxixiNEgrzv4V1zg=]
  • Heterocyclic compound | Definition, Examples, Structure, Nomenclature, Types, & Facts. (n.d.). Britannica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLc7Qu4ct-1kZC4WhimSOieNZLoQiNYFgtKGYvBlQtSbP4gW8O_24GEHuI0H2Up7hdMFD4sx-4EJSVrMSSg-610APDJ3j66xT25lqGxAqvIrdOAAdoGFos70Gij5KB2LivUFzStnrTCd2uJGt7Ka9wSfEA]
  • Practically Significant Method Comparison Protocols for Machine Learning in Small Molecule Drug Discovery. (2025). OAK Open Access Archive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzBL8hQjucQvGe_UVMHvTVeN1FLHYeTYusOx6e9HOsQZh6LE4wAWNNHCk3HnqMvyHohP7np5PecPLhBnQ08TnxywA60KniOYf05jmxwYcFn-saw_xgAPtnqqQ=]
  • Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025). Applied Clinical Trials. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmxhgxGnaTOVKmYFREd-UtAU2rC7pAXvksWwfPY7Afa6pxvY_k0M6_cauArzVlWEfO6yLPgtsswaRJKMYE8rxy4wJHrP_bHv3SE1zYprud4jXIRSRjC8_1MABYH2U4pMCLNZ6TmXUEafjekdRr2VEuT_w1BqSsJzE6lpEGEgfttSKP20ekHIikG7JYtw==]
  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (n.d.). NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG2X1iwopix1u_ADGT8y1rahhLtLQim55XFYM4Kcb4iaiUbZgqwblohJHOqBKQahZgF_84Z3KK3eAbLzQ_G1PN_GsVVOq5o5v1_IsrgX89E91Neo0Lu_US9-3aRXf8sFsaXBJtZ-X22V8OZcg=]
  • This compound. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3i0YbndmKtRh5ulDjnoE04JJi76GOX9H1YnAc6JviZklKc92yIEDnabwvrbxTrCLph7kEMCcPJIoUxOP8L1JF7N0Bsup--uOb-K1WK2IVPsYv09C8Z2L4ZIvMrcs3-2mWEYO9IbgBGohCuphb]
  • Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. (2022). ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfl05GbOOOCGj_B3s2Lzho-3THNW7WuXD3pRiJFE_fBHXHsInnvyndqH4lKWMkOB39VKyONpEAhkIapnKM8Zr-vkwRYM65_RT1xIUGeo53DfktBkdQHQV3MtT3Ea1jGb5EQtN9Xz9Z8UDs_pU=]
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Oriental Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG33QLPdf9C83RyLqJQZmNsWng--yiu3MM7OJ-zQBIcosJ-7vCnakA5TRHn_kRVtq8yrpSVAb_147M1NYUWszUHML6AtQ1l_C5Ml2q9m9snOLKoFmedUe9lg_Y2JbWpMoF7nz1baNtJMp5kV-zfogtRYSq0Am9eTTTOPWomeRH7V-KbKSz-8I7kPmpwyUm7-z8WdLDO2zQ=]
  • This compound (C7H15NO). (n.d.). PubChemLite. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyJXCvDWc9JrrF9tvB8prC7vKNtzvBNr32Fzzo7kd-t5RkDeO5LhTNhtc5pY-Gn2Hihik6t0p5KJZhKcDWMLsTxq0GLdge-4Qg4TnII5IrK0ShQderY1eHQbYXvMwuZ8GkqouOVwRMBaEpePeLOg==]
  • 1,4-oxazepane derivatives. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPJpfKy915SMSoXx-B01Jls3v-ZjrPCbIs-voUd5FRozs4kLG2P_7ptW6FpqiH8enhkzHKA9J97arJv71U1onfZY8CVHafet2nSU9Owl84msl7pa1j8brb0k5dV5RLUEEkvCXZ1o2bJJmTv07Qug==]
  • 2,2-Dimethyl-1,4-oxazepane. (n.d.). PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnICaVMVznBSi8ax9oO9poChWForeQ82ESigKuQ3am60C4b1T-k5wYYbvSc_5PjMRlHKzdwAhnBAzZsG3nvTbGzggSqW8J83rS5FCo7CM24KUs6WYTuXp1_iYCw9rOepo-W0aVXlCDPnTXhGo7]
  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE_pxpJIDoL-Dc6pQ01JzgguyRt2h9GNK1F9BBN8_EVBqbk5D3UKkvcRjvqvyzt9O_shKl8MhEuem-Rw9vgbSK9yHPE7tbxTg0Z8-CAIm0fC_FDcjnXJY2a8mV-ICnmLeTS4CHwewTky9276kciKvjlkmawfEZbhfS7KH-tkAk8NAf6L17qj34V3rgsZxwkTN14z88EHlXjOaYhxLw==]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1,4-oxazepane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical intermediate like 2,2-Dimethyl-1,4-oxazepane hydrochloride requires not only precision in its application but also unwavering diligence in its disposal. As drug development professionals, our responsibility extends beyond the benchtop; it encompasses the safe and environmentally sound management of every reagent we handle. This guide provides a comprehensive, field-tested framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are grounded in established chemical safety principles and are designed to be a self-validating system for your laboratory's waste management protocol.

Part 1: Hazard Profile & Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While specific toxicity data for this compound is not extensively published, data from structurally related oxazepane and morpholine compounds indicates a clear need for caution.[1][2][3] The hydrochloride salt form suggests good water solubility.

Primary Hazards: Based on analogous compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed. [2]

  • Causes skin irritation. [1][2][4]

  • Causes serious eye irritation/damage. [1][2][4]

  • May cause respiratory irritation. [1][2][4]

Immediate Exposure Response:

In the event of accidental contact, immediate action is critical to mitigate harm.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical attention.[5][6][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound for disposal.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling.[6][8]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.[5]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Minimizes the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[1][2][5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by the principle that it must be treated as a regulated hazardous chemical waste.[5][9] Under no circumstances should this compound be disposed of via the sanitary sewer system or in general laboratory trash.[9][10] Dilution is not a solution for chemical waste disposal.[9]

Step 1: Waste Characterization and Segregation

Proper segregation is the foundation of safe chemical waste management. It prevents unintended and potentially dangerous reactions.

  • Designate as Hazardous Waste: All waste containing this compound, including pure compound, contaminated solutions, and grossly contaminated items (e.g., filter paper, weigh boats), must be classified as hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[11][12]

  • Segregate Waste Streams: Keep this waste stream separate from other chemical wastes. As a halogenated organic compound (due to the hydrochloride salt), it should be segregated from non-halogenated solvent waste to prevent complicating the final disposal process.[5]

Step 2: Containment and Labeling
  • Select an Appropriate Container: Use a designated, leak-proof waste container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[13]

  • Leave Headspace: Do not fill the liquid waste container to the top. Leave at least 10% of the volume as headspace to allow for vapor expansion.[9]

  • Label Correctly: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[9]

    • The words "Hazardous Waste."

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

    • The accumulation start date.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.[13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Secure Storage: Keep the waste container closed at all times except when actively adding waste.[9][13] Do not store waste containers on the floor.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS or EHSO) department to request a waste pickup.[9][10][13]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste management company for the transportation, treatment, and final disposal of the chemical in compliance with all federal, state, and local regulations.[14][15]

DisposalWorkflow start_node Waste Generated (2,2-Dimethyl-1,4-oxazepane HCl) decision_node decision_node start_node->decision_node Characterize process_node process_node decision_node->process_node Is Hazardous stop_node PROHIBITED: - Drain Disposal - Trash Disposal decision_node->stop_node Is Non-Hazardous (Not Applicable) node_contain Contain in a compatible, sealed waste container process_node->node_contain Step 1 end_node Final Disposal by Licensed Vendor node_label Label with 'Hazardous Waste' & Full Chemical Name node_contain->node_label Step 2 node_store Store in designated SAA with secondary containment node_label->node_store Step 3 node_contact Request Pickup from Institutional EHS Office node_store->node_contact Step 4 node_contact->end_node

Caption: Disposal decision workflow for this compound.

Part 3: Spill Management Protocol

Even with meticulous handling, spills can occur. A swift and correct response is essential.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Vapors: Ensure the chemical fume hood is operational to manage any vapors or dust.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad, to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, gloves, etc.) must be placed in the hazardous waste container, sealed, and labeled for disposal via EHS.[16]

Part 4: Regulatory Imperatives

All procedures described are designed to comply with the primary regulations governing hazardous waste in the United States.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for the proper management of hazardous waste from its generation to its final disposal ("cradle-to-grave").[11]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train employees about the chemical hazards in their workplace and the protective measures to be used.[15]

By adhering to this guide, you contribute to a culture of safety, protect our environment, and ensure your laboratory's operations remain in full compliance with the law.

References

  • Proper Disposal Procedures for 11-Chlorodibenzo[b,f][5][17]oxazepine. Benchchem. Available from:

  • This compound. PubChem, National Institutes of Health.
  • Safety Data Sheet. BASF.
  • Material Safety Data Sheet. (2008).
  • Safety Data Sheet. Cayman Chemical.
  • This compound (C7H15NO). PubChemLite.
  • Safety Data Sheet. CymitQuimica.
  • Safety Data Sheet. Cayman Chemical.
  • 2,2-Dimethyl-1,4-oxazepane. BLD Pharm.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • SAFETY DATA SHEET. CymitQuimica.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • FACT SHEET: Hazardous Waste Disposal. Tulane University Office of Environmental Health and Safety.
  • 2-METHYL-1,4-OXAZEPANE HCL. Fluorochem.
  • 2,2-Dimethyl-1,4-oxazepane. PubChem, National Institutes of Health.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • MORPHOLINE. Occupational Safety and Health Administration (OSHA).
  • 1,6-Dimethyl-1,4-diazepane Safety Data Sheet. AK Scientific, Inc.
  • OSHA Method PV2123 for Morpholine. Occupational Safety and Health Administration (OSHA).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA).
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency (EPA).
  • Process Safety Management of Highly Hazardous Chemicals. Occupational Safety and Health Administration (OSHA).
  • Hazardous Waste - EHSO Manual. Emory University.
  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).
  • Chemical Properties of Oxazepam (CAS 604-75-1). Cheméo.
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
  • Identification and Listing of Hazardous Waste - Regulations.gov. U.S. Environmental Protection Agency (EPA).
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA).
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP).

Sources

A Prudent Approach to Safety: Handling 2,2-Dimethyl-1,4-oxazepane Hydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis and analysis. This often means handling novel chemical entities for which comprehensive toxicological data is not yet available. 2,2-Dimethyl-1,4-oxazepane hydrochloride is one such compound. In the absence of a specific Safety Data Sheet (SDS), a cautious and well-informed approach to personal protective equipment (PPE) and handling protocols is not just a regulatory requirement, but a cornerstone of responsible scientific practice. This guide synthesizes established safety principles to provide a robust operational plan for managing this compound in the laboratory.

The foundational principle when dealing with a substance of unknown toxicity is to treat it as hazardous.[1] This approach minimizes risk and ensures a safe environment for all laboratory personnel. The recommendations herein are based on the compound's structure as a heterocyclic amine salt and general best practices for handling research chemicals.

Hazard Assessment and Risk Mitigation

This compound's structure, featuring a saturated heterocyclic amine, suggests potential for skin and eye irritation. As a hydrochloride salt, it is likely a crystalline solid, posing a risk of respiratory tract irritation if inhaled as a dust. Without specific data, we must also consider the possibility of it being a skin sensitizer or having other systemic effects. Therefore, our primary goal is to prevent all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the procedures being performed.[2] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Safety gogglesDouble-gloving with nitrile glovesLab coatN95 respirator or use of a ventilated balance enclosure
Solution Preparation Chemical splash goggles and face shieldNitrile gloves (consider thicker gauge for solvents)Chemical-resistant apron over lab coatWork within a certified chemical fume hood
General Handling Safety glasses with side shieldsNitrile glovesLab coatNot required if solutions are handled in closed containers

Causality Behind PPE Choices:

  • Eye and Face Protection : Standard safety glasses are the minimum for any lab work.[3] When handling the solid form, particularly during weighing where dust can be generated, chemical splash goggles offer superior protection. For preparing solutions, especially with volatile solvents or when there's a significant splash risk, a face shield worn over safety goggles is essential to protect the entire face.[4]

  • Hand Protection : Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[3] Double-gloving is recommended when handling the solid to allow for the safe removal of the outer glove if it becomes contaminated. For prolonged work with solutions, consulting a glove compatibility chart for the specific solvent is advised.

  • Body Protection : A standard lab coat is sufficient for most low-risk operations.[4] However, when preparing solutions or performing reactions where splashes are possible, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection : The primary risk of inhalation comes from airborne dust when handling the solid. Therefore, weighing should be conducted in a ventilated enclosure or while wearing an N95-rated respirator. All operations involving the handling of solutions that could generate vapors or aerosols must be performed in a certified chemical fume hood.[1]

Step-by-Step Operational Protocols

Adherence to standardized procedures is crucial for minimizing exposure and ensuring reproducible, safe science.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Label the container with the date of receipt and the identity of the compound.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage location is clearly marked.

3.2. Weighing the Solid Compound

  • Don the appropriate PPE as outlined in the table above (safety goggles, double nitrile gloves, lab coat, and N95 respirator if not in a ventilated enclosure).

  • Perform the weighing operation within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Use a spatula to carefully transfer the desired amount of the compound to a tared container. Avoid any actions that could generate dust.

  • After weighing, securely cap the stock container and the container with the weighed compound.

  • Clean the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth as solid chemical waste.

  • Carefully remove the outer pair of gloves and dispose of them in the designated solid waste container.

3.3. Preparing a Solution

  • Conduct this entire procedure within a certified chemical fume hood.

  • Don the appropriate PPE (chemical splash goggles, face shield, nitrile gloves, and a chemical-resistant apron over a lab coat).

  • Place a stir bar in the receiving flask and add the desired volume of solvent.

  • Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution and prevent splashing.

  • If necessary, gently warm the solution to aid dissolution, ensuring the solvent's flash point is not exceeded.

  • Once dissolved, cap the flask and label it clearly with the compound name, concentration, solvent, and date of preparation.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations to ensure safety at each step.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards DonPPE Don PPE SelectPPE->DonPPE Based on Task Weighing Weigh Solid in Fume Hood/Enclosure DonPPE->Weighing Proceed to Task Dissolving Prepare Solution in Fume Hood Weighing->Dissolving Transfer Solid Experiment Conduct Experiment Dissolving->Experiment Use Solution Decontaminate Decontaminate Workspace Experiment->Decontaminate After Completion DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal Segregate & Dispose Waste DoffPPE->WasteDisposal

Caption: Workflow for handling this compound.

Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen. Immediate and correct response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

  • Spill : For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper waste disposal is a critical component of laboratory safety and environmental protection.

  • Solid Waste : All solid waste contaminated with this compound (e.g., used gloves, weigh boats, contaminated paper towels) should be placed in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste : Unused solutions and the first rinse of emptied containers should be collected in a designated, sealed hazardous waste container for liquids.[5] Do not dispose of this chemical down the drain.

  • Sharps Waste : Any needles or other sharps used to transfer solutions of the compound should be disposed of in a designated sharps container.

  • Empty Containers : The original container, once empty, should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[5] After rinsing, the label should be defaced, and the container can be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.

By adopting these rigorous safety and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]

  • Environmental Health & Safety, University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Quora. (2020, August 23). What is the thumb rule on handling unknown chemicals? Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide - Research Safety. Retrieved from [Link]

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Business Services, The University of Alabama in Huntsville. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. Retrieved from [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (1997). Health risks of heterocyclic amines. PubMed, 9145025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Unidentified Chemical | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H15NO). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • University of Pittsburgh. (2023, September 21). Unknown Chemicals. Retrieved from [Link]

  • Axis Insurance. (2021, March 29). 8 Safety Precautions for Handling Toxic Chemicals During Manufacturing. Retrieved from [Link]

  • Unigloves. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]

  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Risk Assessment of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Amines in Processed Meat, Cooked Meat and Fish-Based Products Using the Margin of Exposure Approach. PMC. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). SDS Ppe Selection & Guidance. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,4-oxazepane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.